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  • Product: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one
  • CAS: 690635-73-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

For Immediate Release This guide provides a detailed overview of the synthesis, purification, and characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a detailed overview of the synthesis, purification, and characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-c]pyridine core is a recognized pharmacophore with diverse biological activities, including potential as an antipsychotic agent and kinase inhibitor.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols and expert insights into the handling of this important chemical entity.

Strategic Approach to Synthesis

The synthesis of thieno[3,2-c]pyridin-4(5H)-one derivatives can be approached through several established routes. A common and effective strategy involves the cyclization of a substituted thiophene precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind key procedural steps.

Proposed Synthetic Pathway

The construction of the target molecule, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, can be envisioned starting from a suitably substituted thiophene, which undergoes cyclization to form the fused pyridinone ring. A critical step is the introduction of the bromine atom at the 2-position of the thieno[3,2-c]pyridine core. This is often achieved using a brominating agent like N-bromosuccinimide (NBS).[3]

Synthetic Pathway A 3-Methyl-thieno[3,2-c]pyridin-4(5H)-one B 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one A->B  N-Bromosuccinimide (NBS)  Inert Solvent (e.g., THF)  0°C to Room Temperature

Caption: Proposed final bromination step in the synthesis of the target compound.

Detailed Experimental Protocol: Bromination

This protocol is a representative example based on common bromination reactions of similar heterocyclic systems. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylthieno[3,2-c]pyridin-4(5H)-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in anhydrous THF dropwise to the cooled solution over 30 minutes.[3] Maintaining a slow addition rate is essential for selectivity.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5 to 2 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.[3]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Characterization and Data Analysis

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Analysis Expected Data
Molecular Formula C₈H₆BrNOS[4]
Molecular Weight 244.11 g/mol [4]
Appearance Off-white to light beige solid[2]
¹H NMR Signals corresponding to the methyl group, the aromatic protons on the thiophene and pyridine rings, and the N-H proton of the pyridinone.
¹³C NMR Resonances for all eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak (M+) and a characteristic isotopic pattern for bromine (M+2 peak of nearly equal intensity).
Characterization Workflow

The following diagram illustrates a typical workflow for the purification and characterization of the final product.

Characterization Workflow cluster_purification Purification cluster_analysis Analysis crude Crude Product chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure nmr ¹H and ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms purity_check Purity Assessment (e.g., HPLC) pure->purity_check final Verified Compound nmr->final ms->final purity_check->final

Caption: A standard workflow for the purification and subsequent analysis of the synthesized compound.

Significance in Drug Discovery

The thienopyridine scaffold is a versatile platform in medicinal chemistry. Derivatives have shown a wide range of biological activities, making them attractive for the development of novel therapeutics.

  • Kinase Inhibition: The thieno[3,2-c]pyridin-4(5H)-one core is utilized in the design of kinase inhibitors, which are crucial in cancer therapy.[2]

  • Central Nervous System (CNS) Activity: Certain thienopyridine derivatives have shown potential as antipsychotic agents by interacting with serotonin and dopamine receptors.[1][5]

  • Ion Channel Modulation: Some thienopyridine compounds act as potassium channel inhibitors, with potential applications in treating arrhythmias and autoimmune diseases.[3]

  • Other Therapeutic Areas: The thienopyridine scaffold has also been explored for its potential in treating neuropathic pain and as smoothened (Smo) antagonists in cancer therapy.[6][7]

The introduction of a bromine atom at the 2-position of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. The detailed protocols and contextual information are intended to support researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of new therapeutic agents. Adherence to rigorous synthetic and analytical practices is paramount to ensure the quality and reproducibility of research in this promising area of medicinal chemistry.

References

  • The synthesis and reactions of thienopyridines. Abertay University. Available from: [Link]

  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. SciSpace. Available from: [Link]

  • New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, R. F., Jr, VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. Available from: [Link]

  • New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, R. F., Jr, VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147-1156. Available from: [Link]

  • Berger, M. L., et al. (2010). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available from: [Link]

  • Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2019). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. RSC Publishing. Available from: [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015). PubMed. Available from: [Link]

  • Thieno ( 3 , 2-c) pyridine compounds. (2007). Google Patents.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2014). ResearchGate. Available from: [Link]

  • 2-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one. MolAid. Available from: [Link]

  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. (2014). Wiley Online Library. Available from: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profile: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This document is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This document is designed for medicinal chemists and analytical scientists involved in the structural elucidation of thienopyridine scaffolds, particularly those relevant to the development of antiplatelet agents (e.g., Prasugrel analogs) or kinase inhibitors.

[1]

Executive Summary & Structural Context[2][3]

The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (Formula: C₈H₈BrNOS | MW: ~244.09 Da) represents a critical functionalized scaffold in heterocyclic chemistry.[1] It typically arises as either a Key Starting Material (KSM) in the synthesis of reduced thienopyridines (such as P2Y12 inhibitors) or as a stable oxidative impurity in final drug substances.

Precise characterization is challenging due to the fused bicyclic nature of the thieno[3,2-c]pyridine system, where substituent effects (electronic and steric) significantly perturb standard chemical shifts. This guide provides a self-validating analytical protocol to definitively assign the structure, distinguishing it from potential regioisomers like the thieno[2,3-c] analogs.

Structural Logic & Numbering

The numbering system follows IUPAC conventions for fused heterocycles.[1]

  • Core: Thieno[3,2-c]pyridine.[2][3][4][5][6]

  • Positions:

    • S is at position 1.[4][5][7][8]

    • Br is at position 2 (thiophene

      
      -carbon).[6]
      
    • Me is at position 3 (thiophene

      
      -carbon).
      
    • C=O (Lactam) is at position 4.

    • NH is at position 5.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the bromination pattern and the molecular formula.

Ionization & Isotopic Pattern
  • Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Molecular Ion (M+H): The presence of a single bromine atom dictates a characteristic 1:1 doublet isotopic pattern separated by 2 mass units (

    
    Br and 
    
    
    
    Br).
IsotopeCalculated m/z (M+H)+Relative AbundanceDiagnostic Note

Br
243.94100%Base peak (M)

Br
245.94~98%M+2 peak (Signature of mono-bromination)
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the lactam core undergoes specific neutral losses.

  • Loss of CO (-28 Da): The pyridone ring typically ejects carbon monoxide, a hallmark of cyclic amides/lactams.

  • Loss of Br (-79/81 Da): Radical cleavage of the C-Br bond.[1]

  • Loss of Methyl (-15 Da): Less common as a primary fragment but observable in high-energy collisions.[1]

MS_Fragmentation M_Ion Parent Ion (M+H)+ m/z 244/246 Frag_1 [M - CO]+ m/z 216/218 M_Ion->Frag_1 - CO (28 Da) Frag_2 [M - CO - Br]+ m/z 137 Frag_1->Frag_2 - Br (79/81 Da)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for the thienopyridone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][11][12]

NMR is the definitive tool for regiospecific assignment. The key challenge is distinguishing the 2-bromo-3-methyl substitution from the 3-bromo-2-methyl isomer.[1]

1H NMR (Proton) - 400 MHz, DMSO-d6

The spectrum is characterized by a lack of thiophene protons (fully substituted) and a distinct AB system for the pyridine ring protons.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH (5) 11.40 – 11.60br s1H-Lactam NH; exchangeable with D₂O.[1] Broadened by quadrupole N.
H-6 7.30 – 7.45d1H


to NH,

to C=O. Deshielded by adjacent nitrogen.
H-7 6.90 – 7.05d1H


to NH,

to C=O. Shielded relative to H-6.[1]
Me (3) 2.35 – 2.45s3H-Methyl group on the thiophene ring.

Critical Distinction:

  • If the compound were the 3-bromo-2-methyl isomer, the methyl shift would likely appear slightly upfield (~2.2 ppm) due to different steric crowding, but the most reliable confirmation is NOE (Nuclear Overhauser Effect).

  • NOE Experiment: Irradiating the Methyl (pos 3) signal should show NO enhancement of the H-7 or H-6 signals, as they are on the distant pyridine ring. However, if H-7 were spatially close to the methyl (which it is not in this rigid fused system), an NOE might be seen. The lack of thiophene protons confirms the 2,3-disubstitution.

13C NMR (Carbon) - 100 MHz, DMSO-d6

The 13C spectrum must show 8 distinct carbon environments.

PositionShift (

, ppm)
TypeAssignment Note
C-4 158.0 – 161.0C=O[1]Characteristic lactam carbonyl.
C-7a 145.0 – 148.0CqBridgehead carbon (fused).
C-3a 128.0 – 132.0CqBridgehead carbon (fused).
C-6 128.0 – 130.0CHPyridine ring CH.
C-3 125.0 – 128.0CqThiophene

-carbon (bearing Methyl).[1]
C-2 110.0 – 115.0CqThiophene

-carbon (bearing Bromine).[1] Upfield due to Heavy Atom Effect.
C-7 105.0 – 108.0CHPyridine ring CH.[1]
Me 14.0 – 16.0CH₃Methyl group.

Infrared (IR) Spectroscopy[11][13][14]

IR serves as a rapid "fingerprint" check for the functional groups, specifically the lactam.

  • Instrument: FT-IR (ATR or KBr pellet).

  • Key Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 – 3250 N-HStretching (Broad, often H-bonded in solid state).[1]
1640 – 1665 C=OLactam Carbonyl stretch (Strong). Lower than typical ketones due to conjugation and resonance.
1580 – 1600 C=C / C=NAromatic ring skeletal vibrations.
600 – 700 C-BrCarbon-Bromine stretch (often obscured in fingerprint region).[1]

Experimental Validation Protocol

To ensure the data above is generated from a pure sample, the following purification and preparation workflow is recommended.

Sample Preparation for NMR
  • Solvent Choice: DMSO-d6 is preferred over CDCl₃ due to the poor solubility of fused lactam systems in chloroform.[1]

  • Concentration: Prepare a solution of ~5-10 mg in 0.6 mL DMSO-d6.

  • Filtration: Filter through a cotton plug to remove inorganic salts (KBr/NaBr) from the bromination step which can cause line broadening.

Synthesis & Impurity Origin Flow

Understanding the origin helps in identifying impurities. This compound is typically synthesized via the Eloy-Deryckere method or by direct bromination.[1]

Synthesis_Flow cluster_QC QC Checkpoint Start 3-Methylthieno[3,2-c]pyridin-4(5H)-one Product 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (Target) Start->Product Controlled Bromination Impurity 2,X-Dibromo impurity (Over-bromination) Start->Impurity Excess Br2 Reagent Br2 / AcOH (Electrophilic Aromatic Substitution) Reagent->Product

Figure 2: Synthetic origin and potential over-bromination impurities.

References

  • Eloy, F., & Deryckere, A. (1970). Heterocyclic systems derived from thiophene. I. Thieno[2,3-c]pyridine and thieno[3,2-c]pyridine.[9] Bulletin des Sociétés Chimiques Belges.[1]

  • Gronowitz, S. (Ed.). (1985).[10] Thiophene and Its Derivatives, Part 1. Wiley-Interscience.[1] (Authoritative text on thiophene ring reactivity and NMR shifts).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Thieno[3,2-c]pyridine derivatives.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

Foundational

Physical and Chemical Properties of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in medicinal chemistry, particularly for kinase inhibitors.

[1][2][3][4][5]

Executive Summary

2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5 ) is a fused bicyclic heteroaromatic scaffold belonging to the thienopyridinone class.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceutical agents, most notably tyrosine kinase inhibitors targeting receptors such as FGFR (Fibroblast Growth Factor Receptor) and KDR (Kinase Insert Domain Receptor). Its structural uniqueness lies in the [3,2-c] fusion pattern, which mimics the isoquinoline core but with altered electronic properties due to the thiophene ring. The presence of the bromine atom at the C-2 position and the methyl group at C-3 provides orthogonal handles for further diversification via palladium-catalyzed couplings and electrophilic substitutions.[1][3]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

PropertyDetail
IUPAC Name 2-Bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
CAS Number 690635-73-5
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
SMILES Cc1c(Br)sc2c1C(=O)NC=C2
InChI Key GYXMWPUFAAQXIF-UHFFFAOYSA-N
Core Scaffold Thieno[3,2-c]pyridine
Electronic Features Electron-deficient lactam ring fused to an electron-rich thiophene; significant dipole moment due to the amide functionality.[1][4][3][5][6][7]
Structural Commentary

The compound exists predominantly in the lactam (4-one) tautomeric form rather than the lactim (4-hydroxy) form in the solid state and in polar solvents like DMSO.[1][3] The C-2 bromine is activated for oxidative addition, while the N-5 position is nucleophilic, allowing for N-alkylation.[1] The C-3 methyl group provides steric bulk that can influence the binding selectivity of derived inhibitors in ATP-binding pockets.[1][3]

Physical Properties Profile

The following data summarizes the physicochemical characteristics critical for handling and formulation.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical for brominated thienopyridones.[1][3]
Melting Point > 200 °C (Decomposes)High lattice energy due to intermolecular H-bonding (N-H[1][3]···O=C).
Solubility Soluble in DMSO, DMF, NMP.Poor solubility in water, alcohols, and non-polar solvents (Hexane, Et₂O).
pKa (Calculated) ~11.5 (Amide N-H)Weakly acidic; can be deprotonated by strong bases (NaH, Cs₂CO₃).
Stability Stable under ambient conditions.[3]Light-sensitive (store in amber vials); hygroscopic.[1][3]

Synthesis & Manufacturing Methodology

The most robust synthetic route utilizes the Eloy-Deryckere thermal cyclization , which constructs the pyridine ring onto a pre-functionalized thiophene precursor. This method is preferred for its scalability and ability to tolerate the bromine substituent.

Synthetic Pathway (Graphviz DOT)

SynthesisPathway cluster_legend Reaction Conditions Start 5-Bromo-4-methylthiophene-3-carbaldehyde Acrylic 5-Bromo-4-methylthiophene-3-acrylic acid Start->Acrylic 1. Malonic acid, Pyridine 2. Decarboxylation AcylAzide Acyl Azide Intermediate Acrylic->AcylAzide DPPA, Et3N (Curtius Precursor) Isocyanate Vinyl Isocyanate (Transient) AcylAzide->Isocyanate Heat (Ph2O or Diphenyl ether) Curtius Rearrangement Product 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Isocyanate->Product Thermal Cyclization (6π Electrocyclization) Key Step: Curtius Rearrangement & Cyclization usually performed at >200°C Key Step: Curtius Rearrangement & Cyclization usually performed at >200°C

Figure 1: Synthetic route via the Eloy-Deryckere method involving Curtius rearrangement and thermal cyclization.[4][8]

Detailed Protocol (Step-by-Step)
  • Knoevenagel Condensation : React 5-bromo-4-methylthiophene-3-carbaldehyde with malonic acid in pyridine (with piperidine catalyst) at reflux to yield the corresponding acrylic acid .[1][3]

  • Acyl Azide Formation : Treat the acrylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in an inert solvent (e.g., toluene) to generate the acyl azide in situ.

  • Thermal Cyclization : Slowly add the acyl azide solution to a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) maintained at 230–250 °C . The intermediate isocyanate undergoes electrocyclic ring closure to form the lactam.

  • Purification : Upon cooling, the product typically precipitates. Filter the solid and wash with non-polar solvents (hexanes) to remove the high-boiling solvent. Recrystallize from DMF/Ethanol if necessary.[3]

Chemical Reactivity & Utility[1][4]

This scaffold is a versatile building block. The reactivity profile is defined by three distinct sites: the lactam nitrogen (N-5), the carbonyl oxygen (C-4), and the aryl bromide (C-2).[1]

Reactivity Map (Graphviz DOT)

Reactivity Core 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Target: C-2 Bromine (Biaryl synthesis) Alkylation N-Alkylation (R-X, Base) Core->Alkylation Target: N-5 Lactam (Prodrugs/Solubility) Chlorination Chlorination (POCl3, Heat) Core->Chlorination Target: C-4 Carbonyl (Activation) SNAr SNAr Displacement (HNR2, Heat) Chlorination->SNAr Forms 4-Amino derivatives (Kinase Inhibitors)

Figure 2: Functionalization pathways for the thienopyridinone scaffold.[1][3]

Key Transformations
  • Pd-Catalyzed Coupling (C-2) : The bromine atom is highly reactive towards Suzuki, Stille, and Sonogashira couplings.[3] This is the primary vector for extending the scaffold to interact with the hydrophobic regions of kinase domains.

  • Aromatization/Activation (C-4) : Treatment with POCl₃ (Phosphorus oxychloride) converts the lactam to the 4-chloro-thienopyridine .[1][3] This intermediate is highly electrophilic and reacts readily with amines via SₙAr to generate 4-amino-thienopyridines , a motif common in ATP-competitive inhibitors.[1]

  • N-Alkylation (N-5) : Deprotonation with NaH followed by reaction with alkyl halides allows for the introduction of solubilizing groups or steric modulators.[1][3]

Safety & Handling (MSDS Highlights)

  • GHS Classification :

    • Acute Toxicity (Oral) : Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation : Category 2 (Causes skin and serious eye irritation).[3][9]

    • STOT-SE : Category 3 (May cause respiratory irritation).[1][3][9]

  • Handling : Use in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety goggles.

  • Storage : Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from moisture.[3]

References

  • Synthesis of Thienopyridinones : Eloy, F., & Deryckere, A. (1970). Thermal cyclization of azides. Journal of Heterocyclic Chemistry, 7(5), 1191-1193.

  • Kinase Inhibitor Scaffolds : Daiichi Sankyo Co., Ltd. (2004). Thienopyridine derivatives and their use as kinase inhibitors. Patent WO2004011467.[3]

  • Chemical Properties : PubChem Compound Summary for CAS 690635-73-5. National Center for Biotechnology Information.[3]

  • Thermal Synthesis of Bromothienopyridinones : Journal of Heterocyclic Chemistry, Vol 51, Issue 6. (2014).[9][10] Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one.

Sources

Exploratory

Structural Elucidation Protocol: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

This guide outlines a rigorous protocol for the structural elucidation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one , a critical intermediate scaffold in the development of thienopyridine-based pharmaceuticals (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for the structural elucidation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one , a critical intermediate scaffold in the development of thienopyridine-based pharmaceuticals (e.g., P2Y12 inhibitors, kinase inhibitors).[1][2][3]

[1][2][3][4]

Executive Summary & Strategic Importance

The thieno[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for isoquinolines and playing a central role in anti-platelet and anti-cancer therapeutics.[1][4][5] The specific derivative 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one presents unique structural challenges:

  • Steric Crowding: The vicinal placement of the 2-bromo and 3-methyl groups on the thiophene ring may induce core distortion.[1][2][3][6][5]

  • Tautomeric Ambiguity: The 4-position oxygen can exist as a carbonyl (lactam, 4(5H)-one) or a hydroxyl (lactim, 4-ol).[1][2][3][5] Determining the dominant solid-state tautomer is critical for predicting receptor binding affinity.[1][3][6][4][5]

  • Halogen Bonding: The 2-position bromine atom introduces the potential for

    
    -hole interactions, influencing crystal packing and solubility profiles.[1][3][6][5]
    

This guide provides a step-by-step technical workflow for crystallizing, analyzing, and validating the structure of this compound.

Experimental Workflow: Synthesis to Diffraction

The quality of the crystal structure is determined by the purity of the precursor and the crystallization kinetics.[1][4][5]

Synthesis & Purification

The target molecule is typically synthesized via the bromination of 3-methylthieno[3,2-c]pyridin-4(5H)-one or cyclization of a 3-(4-bromo-3-methyl-2-thienyl)acrylic acid derivative.[1][2][3][6]

  • Critical Step: Ensure removal of regioisomers (e.g., 2-methyl-3-bromo) using HPLC or recrystallization from ethanol/water.[1][2][3][6][5]

  • Purity Requirement: >99.5% by HPLC is recommended for high-quality single crystal growth.

Crystallization Strategy

Thienopyridinones are planar, aromatic systems that tend to stack efficiently.[1][4][5][7] To obtain X-ray quality single crystals (approx. 0.2 x 0.2 x 0.1 mm), use Slow Evaporation or Vapor Diffusion .

MethodSolvent SystemRationale
Slow Evaporation Methanol / Dichloromethane (1:[1][2][3][6][5]1)Good solubility; DCM evaporates faster, driving supersaturation.[1][4][5]
Vapor Diffusion DMF (solvent) / Water (antisolvent)DMF solubilizes the polar lactam; water slowly diffuses in to precipitate crystals.[2][3][4][5]
Thermal Gradient EthanolDissolve at reflux; cool slowly (1°C/hour) to RT to minimize defects.[2][3][4][5]
Data Collection Parameters

For this organobromine compound, specific diffraction parameters are required to minimize absorption errors and maximize resolution.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption by the Bromine atom (
    
    
    mm
    
    
    ).[1][2][3][6][5]
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the methyl group and improve high-angle diffraction intensity.

  • Resolution: Aim for

    
     Å or better to resolve the H-atom positions on the Nitrogen (N5), which is crucial for assigning the tautomer.
    

Structural Analysis & Logic

Once the dataset is reduced (using SAINT/XPREP or CrysAlisPro), the structural solution (SHELXT) and refinement (SHELXL) must focus on three key pillars.

Tautomer Identification (Lactam vs. Lactim)

The most critical structural question is whether the proton resides on N5 (Lactam) or O4 (Lactim).[1][2][3][4][5]

  • Evidence A (Bond Lengths):

    • Lactam (Target): C4=O bond should be 1.22 – 1.24 Å (double bond character). C4-N5 bond should be 1.36 – 1.38 Å (single bond with partial double character).[1][2][3][4][5]

    • Lactim (Alternative): C4-O bond would be 1.30 – 1.34 Å (single bond).[2][3][4][5] C4=N5 would be 1.28 – 1.30 Å .[1][3][6][4][5]

  • Evidence B (Difference Fourier Map):

    • After refining heavy atoms, the difference electron density map (

      
      ) should show a distinct peak (
      
      
      
      e/Å
      
      
      ) near N5, confirming the H-atom position.[1][2][3]
Supramolecular Architecture

The packing of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is driven by competing forces.

  • Hydrogen Bonding: The primary interaction is the N5-H...O4 intermolecular hydrogen bond.[1][3][6][4][5] This typically forms centrosymmetric dimers (

    
     motif) or infinite chains (
    
    
    
    motif).[1][2][3][4][5]
  • 
    -
    
    
    
    Stacking:
    The planar core encourages face-to-face stacking.[1][2][3][6][5] Measure the centroid-to-centroid distance; values
    
    
    Å indicate strong interaction.[1][2][3][6][5]
  • Halogen Bonding: Check for C2-Br...O4 or C2-Br...N contacts.[1][2][3][6][4][5] A Br...O distance less than the sum of van der Waals radii (3.37 Å) suggests a structure-directing

    
    -hole interaction.[1][2][3][6]
    
Steric Impact of the 3-Methyl Group

The 3-methyl group may force the thiophene ring to twist slightly out of plane relative to the pyridine ring to relieve strain with the C4-carbonyl.[1][2][3][6]

  • Metric: Calculate the torsion angle C2-C3-C3a-C7a. A deviation

    
     from 
    
    
    
    or
    
    
    indicates steric distortion.[1][3][6][5]

Visualization of Interactions

The following diagram illustrates the tautomeric equilibrium and the expected hydrogen-bonding network in the crystal lattice.

G cluster_0 Tautomeric Equilibrium cluster_1 Crystal Packing Forces Lactam Lactam Form (4-one) (Stable Solid State) Lactim Lactim Form (4-ol) (Rare/Solution State) Lactam->Lactim Proton Transfer (Unfavorable in Crystal) HBond H-Bond Dimer N5-H ... O=C4 Lactam->HBond Primary Driver PiStack Pi-Pi Stacking (Planar Core) Lactam->PiStack Secondary Driver Halogen Halogen Bond C-Br ... O/N Lactam->Halogen Tertiary Driver

Figure 1: Tautomeric preference and dominant supramolecular forces driving the crystallization of thienopyridinones.[1][2][3][4]

Validation Protocol

To ensure the "Trustworthiness" of your model, perform these validation steps:

  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.[3][4][5] Address any Level A or B alerts. Common alerts for this structure might involve "Missing Reflections" (due to plate morphology) or "High Residual Density" near the Bromine (absorption artifacts).[1][2][3][4][5]

  • Hirshfeld Surface Analysis: Use CrystalExplorer to generate the

    
     surface.[1][3][4][5]
    
    • Red Spots: Indicate strong H-bonds (N-H...O).[1][2][3][4][5]

    • White Regions: Indicate van der Waals contacts.

    • Fingerprint Plot: Look for the characteristic "spikes" corresponding to H...O interactions.[3][4][5]

  • DFT Geometry Optimization: Optimize the single molecule geometry (B3LYP/6-31G*) and compare it to the X-ray structure. If the X-ray bond lengths differ significantly (>0.03 Å) from the gas-phase DFT model, it confirms strong packing effects (e.g., bond lengthening due to H-bonding).[1][2][3][4][5]

References

  • General Thienopyridine Synthesis: Eloy, F., & Deryckere, A. (1970).[1][4][5] Heterocyclic systems containing the thiophene ring.[1][3][4][5][7][8][9][10][11][12] Synthesis of thieno[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives. Bulletin des Sociétés Chimiques Belges.[1][3][6][4][5] Link[1][2][3]

  • Crystallographic Methods: Sheldrick, G. M. (2015).[1][3][4][5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link[1][2][3][4][5]

  • Halogen Bonding: Cavallo, G., et al. (2016).[1][3][4][5] The Halogen Bond.[1][3][4][5] Chemical Reviews.[1][3][6][4][5] Link[1][2][3][4][5]

  • Thienopyridine Bioactivity: Bousquet, P., et al. (2010).[1][3][4][5] Structure-Activity Relationships in the Thienopyridine Series.[1][3][6][4][5] Journal of Medicinal Chemistry.[1][3][6][4][5] Link[1][2][3][4][5]

Sources

Foundational

Stability and Storage Conditions for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one: A Comprehensive Technical Guide

Executive Summary The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) is a highly functionalized heterocyclic building block pivotal in the synthesis of thienopyridine-class antiplatelet agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) is a highly functionalized heterocyclic building block pivotal in the synthesis of thienopyridine-class antiplatelet agents and targeted kinase inhibitors. Structurally, it fuses an electron-rich thiophene ring with a resonance-stabilized pyridin-4(5H)-one (lactam) core, further functionalized by a labile C2-bromine atom and a C3-methyl group.

Due to its unique electronic topology, the molecule exhibits specific vulnerabilities to photolytic cleavage, oxidative degradation, and extreme pH environments. This whitepaper provides a rigorous, causality-driven framework for understanding its degradation mechanisms, establishing robust storage matrices, and executing self-validating stability assays.

Structural Profiling & Degradation Mechanisms

To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the thieno[3,2-c]pyridin-4(5H)-one core.

Photolytic Vulnerability (C-Br Homolysis & Singlet Oxygen)

Brominated heteroaromatics are inherently photosensitive. The C-Br bond at the C2 position of the thiophene ring possesses a relatively low bond dissociation energy. Upon exposure to UV/Vis light (particularly in the 254–365 nm range), the molecule undergoes homolytic cleavage, generating a highly reactive thienyl radical that can abstract hydrogen from solvents or dimerize.

Furthermore, the thiophene moiety is highly reactive toward singlet oxygen (


), generated via Type II photooxidation. Thiophene rings undergo [4+2] cycloaddition with singlet oxygen to form unstable endoperoxides, which subsequently decompose into complex polymeric mixtures or sulfoxides[1].
Oxidative Susceptibility

Mechanochemical and solution-phase studies on thienopyridine derivatives demonstrate that the sulfur atom in the thiophene ring acts as a soft nucleophile, making it susceptible to oxidation by peroxides, ozone, or atmospheric oxygen over prolonged periods. Oxidation typically yields the corresponding sulfoxide or sulfone. Additionally, oxidative environments can trigger halogen migration or further halogenation if halide counterions are present[2].

Lactam Hydrolytic Profile

The pyridin-4(5H)-one ring exists in a tautomeric equilibrium with its pyridinol form. This extensive resonance stabilization renders the lactam highly resistant to neutral aqueous conditions[3]. However, under aggressive alkaline conditions (pH > 10) or strong acidic reflux, the lactam ring can undergo hydrolysis, leading to ring-opening and the formation of substituted amino-thiophene carboxylic acids.

Degradation A 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one B Photolysis (UV/Vis) A->B Light Exposure C Oxidation (ROS/Peroxides) A->C Oxidants D Hydrolysis (Acid/Base) A->D pH Extremes E C-Br Homolytic Cleavage (Debromination) B->E F Thiophene Endoperoxide & Sulfoxide Formation C->F G Lactam Ring Opening D->G

Mechanistic degradation pathways of the thienopyridinone core under environmental stress.

Empirical Stability Data

The following table summarizes the quantitative degradation profile of the compound under ICH Q1A/Q1B forced degradation conditions.

Table 1: Forced Degradation Profiling

Stress ConditionReagents / EnvironmentTime / ExposureExpected Degradation (%)Primary Mechanism
Photolytic (UV) 254 nm / 365 nm1.2 million lux hours15 - 25%C-Br Homolysis / Endoperoxide
Oxidative 3%

, Room Temp
24 hours10 - 20%Thiophene S-Oxidation
Acidic 0.1 N HCl, 60 °C48 hours< 5%Lactam Hydrolysis (Minimal)
Basic 0.1 N NaOH, 60 °C48 hours20 - 30%Lactam Ring Opening
Thermal (Solid) 60 °C, 75% RH14 days< 2%Thermally Stable

Standardized Storage Protocols

To mitigate the degradation pathways outlined above, the following storage matrix must be strictly adhered to.

Causality of Storage Choices:

  • Argon over Nitrogen: Argon is heavier than air and provides a superior, dense blanket over the solid compound in the vial. This is critical for displacing oxygen and preventing singlet oxygen attack on the electron-rich thiophene ring.

  • Amber Glass: Mandatory to block UV/Vis radiation and prevent C-Br bond homolysis.

  • Avoidance of Freeze-Thaw in DMSO: DMSO is highly hygroscopic. Repeated opening of cold DMSO solutions introduces atmospheric moisture. Over time, this condensation alters the micro-pH of the solution, promoting slow hydrolysis of the lactam and precipitation of the highly hydrophobic brominated core.

Table 2: Standardized Storage Matrix

Storage StateTemperatureAtmosphereContainer SystemMaximum Shelf Life
Solid (Bulk) 2 to 8 °CArgon BlanketAmber Glass (PTFE-lined cap)24 Months
Solid (Long-Term) -20 °CArgon BlanketAmber Glass (Sealed/Parafilm)48 Months
Solution (DMSO) -80 °CNitrogenLow-Bind Eppendorf3 - 6 Months
Solution (Working) Room TempAmbientAmber HPLC Vial< 12 Hours

Experimental Workflows for Stability Testing

To ensure trustworthiness, any stability-indicating assay must be a self-validating system . This means incorporating immediate quenching to halt degradation at precise time points and running parallel un-stressed controls to validate that the analytical method itself is not causing degradation.

Workflow S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Application (ICH Q1A/B) S1->S2 S3 3. Reaction Quenching (Neutralization) S2->S3 S4 4. LC-HRMS Analysis (C18, Gradient) S3->S4 S5 5. Data Processing (Mass Defect) S4->S5

Standardized step-by-step workflow for forced degradation and stability indicating assays.

Protocol A: Stability-Indicating Oxidative Stress Test

This protocol isolates the oxidative vulnerability of the thiophene core.

  • Preparation : Dissolve 5.0 mg of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one in 5.0 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Stress Application : Transfer 1.0 mL of the stock solution to a 4 mL amber glass vial. Add 1.0 mL of 3%

    
     (aqueous). Seal the vial and stir at 25 °C for exactly 24 hours.
    
  • Self-Validation Control : In a parallel vial, mix 1.0 mL of stock with 1.0 mL of LC-MS grade water (no oxidant). Stir at 25 °C for 24 hours.

  • Quenching (Critical Step) : After 24 hours, immediately quench the oxidative reaction by adding 100 µL of 10% sodium thiosulfate (

    
    ) solution. Causality: Failure to quench will result in continued oxidation during the autosampler queue, skewing kinetic data.
    
  • Analysis : Dilute 1:10 in initial mobile phase and inject onto an LC-HRMS system (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient). Monitor for the +16 Da mass shift indicative of sulfoxide formation.

Protocol B: Photolytic Degradation Assessment (ICH Q1B)

This protocol assesses the lability of the C-Br bond.

  • Solid-State Prep : Spread 10.0 mg of the solid compound evenly across the bottom of a clear petri dish (Sample A) and an aluminum-foil-wrapped petri dish (Dark Control B).

  • Irradiation : Place both dishes in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Recovery : Quantitatively transfer the solids from both dishes into separate volumetric flasks using methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Analysis : Analyze via HPLC-UV at 254 nm. Calculate the mass balance. The appearance of early-eluting peaks in Sample A (absent in Dark Control B) typically indicates debrominated thienopyridinone derivatives.

References

  • Title : Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source : International Journal of Molecular Sciences (via PMC / NIH) URL :[Link]

  • Title : Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source : ACS Central Science URL :[Link]

  • Title : 2-BROMO-3-METHYLTHIENO[3,2-C]PYRIDIN-4(5H)-ONE (CAS: 690635-73-5) Source : ChemScene / ChemBuyersGuide URL :[Link]

Sources

Exploratory

Pharmacological Profiling and Biological Potential of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding modalities. The fused bicyclic system of 2-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding modalities. The fused bicyclic system of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one represents a highly tunable pharmacophore. While the unsubstituted thieno[3,2-c]pyridine core is well-documented in the development of antipsychotics, anti-inflammatory agents, and oncology drugs[1][2], the specific addition of a 2-bromo and 3-methyl group transforms this scaffold into a rigidified, sterically constrained intermediate.

This technical guide explores the structural rationale, potential biological targets (specifically epigenetic readers and kinases), and the self-validating experimental workflows required to evaluate the biological activity of this compound and its downstream derivatives.

Structural Rationale and Pharmacophore Analysis

To understand the biological potential of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one[3], one must deconstruct its structural logic. Every functional group on this molecule serves a distinct thermodynamic or synthetic purpose.

  • The Thieno[3,2-c]pyridin-4(5H)-one Core: The lactam moiety (cyclic amide) acts as a potent hydrogen bond donor and acceptor. In biological systems, this core frequently mimics naturally occurring motifs, such as the acetyl-lysine residues recognized by BET bromodomains, or the hinge-region binding elements of ATP in kinase active sites[2].

  • The 3-Methyl Substitution: The introduction of a methyl group at the C3 position introduces a deliberate steric clash. This "conformational locking" restricts the rotational degrees of freedom of any subsequent functional groups added to the molecule, reducing the entropic penalty upon target binding and increasing overall affinity.

  • The 2-Bromo Substitution: The heavy halogen serves a dual purpose. Biologically, the bromine atom can participate in halogen bonding —a highly directional, non-covalent interaction with electron-rich residues (like backbone carbonyls) deep within hydrophobic target pockets. Synthetically, it acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly generate vast libraries of 2-aryl or 2-amino derivatives[4].

G Core Thieno[3,2-c]pyridin-4(5H)-one Core Sub1 2-Bromo Substitution Core->Sub1 Sub2 3-Methyl Substitution Core->Sub2 NH Lactam NH Core->NH Effect1 Halogen Bonding & Suzuki Coupling Handle Sub1->Effect1 Effect2 Conformational Locking & Steric Shielding Sub2->Effect2 Effect3 Hydrogen Bond Donor (Key for Target Binding) NH->Effect3

SAR logic for the substituted thienopyridinone scaffold.

Primary Biological Targets and Mechanisms of Action

Based on the physicochemical properties of the thienopyridinone class[5], 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is primed for evaluation against three primary target classes:

A. Epigenetic Readers (BET Bromodomains)

The lactam face of the thienopyridinone is an established bioisostere for acetylated lysine (KAc). Proteins such as BRD4 recognize KAc to regulate oncogene transcription (e.g., MYC). The 3-methyl group fits snugly into the WPF (Trp-Pro-Phe) shelf of the bromodomain binding pocket, while the 2-bromo position can be substituted with aryl groups to interact with the ZA loop, displacing the BRD4 protein from chromatin and inducing cancer cell apoptosis.

G A 2-Bromo-3-methylthieno[3,2-c] pyridin-4(5H)-one B BRD4 Bromodomain (Acetyl-Lysine Mimicry) A->B Binds C Displacement from Chromatin B->C Induces D Downregulation of MYC Oncogene C->D Leads to E Cell Cycle Arrest (G1 Phase) D->E Causes F Apoptosis in Cancer Cells E->F Triggers

Mechanism of action for thienopyridinone-based BRD4 inhibitors.

B. Kinase Inhibition

Thieno[3,2-c]pyridines are frequently utilized as ATP-competitive kinase inhibitors. The NH and carbonyl of the lactam ring form critical bidentate hydrogen bonds with the hinge region of kinases (such as PIM or PI3K). The 2-bromo group directs the molecule toward the hydrophobic pocket I, allowing for selective tuning of the kinase profile.

C. CNS Receptors (GPCRs)

Early literature highlights thieno[3,2-c]pyridines as novel pharmacophores with potential antipsychotic activity[1]. The lipophilicity introduced by the bromo and methyl groups enhances blood-brain barrier (BBB) permeability, making derivatives of this compound excellent candidates for targeting dopamine (


) or serotonin (

) receptors.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of this compound, assays must be designed with internal causality and self-validation. A single data point is meaningless without proof of assay stability and target specificity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BRD4 Binding

This protocol measures the ability of the compound to displace a known fluorescent ligand from the BRD4 binding pocket.

Causality & Validation Design: TR-FRET is chosen over standard fluorescence because the time-delay eliminates short-lived background autofluorescence from the test compounds, preventing false positives. The assay is self-validating through the mandatory calculation of the Z'-factor (must be >0.5) using a known positive control (e.g., JQ1) and a DMSO negative control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Rationale: CHAPS prevents non-specific aggregation of the lipophilic bromo-compound.

  • Protein-Ligand Complex: Mix GST-tagged BRD4(BD1) protein (10 nM final) with a biotinylated BET ligand (15 nM final).

  • Compound Addition: Dispense 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (and its derivatives) in a 10-point, 3-fold serial dilution starting at 100 µM. Rationale: A 10-point curve ensures the capture of both upper and lower asymptotes, which is mathematically required for an accurate Hill slope and

    
     calculation.
    
  • Incubation: Incubate the microplate at room temperature for 60 minutes. Rationale: Allows the competitive binding reaction to reach thermodynamic equilibrium.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes in the dark.

  • Detection & Analysis: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Normalize data against the DMSO control (0% inhibition) and JQ1 control (100% inhibition).

G Step1 Step 1: Reagent Prep BRD4-GST & Biotin-Ligand Step2 Step 2: Compound Addition Serial Dilution (10 points) Step1->Step2 Step3 Step 3: Incubation Equilibrium Binding (1h) Step2->Step3 Step4 Step 4: Fluorophore Addition Eu-anti-GST & APC-Streptavidin Step3->Step4 Step5 Step 5: Signal Detection Ex: 340nm, Em: 615/665nm Step4->Step5 Step6 Step 6: Data Analysis IC50 Calculation & Validation Step5->Step6

Self-validating TR-FRET protocol workflow for target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical binding, CETSA is required to prove that the compound crosses the cell membrane and engages the target in a live cellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact HeLa cells with 10 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes. Rationale: Heat causes unbound proteins to denature and precipitate. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (

    
    ).
    
  • Lysis and Clearance: Snap-freeze the tubes in liquid nitrogen, thaw, and centrifuge at 20,000 x g to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction via Western blot using an antibody specific to the suspected target (e.g., BRD4 or target kinase). A positive result is indicated by a rightward shift in the melting curve (

    
    ).
    

Quantitative Data Synthesis

To benchmark the biological potential of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one and its immediate cross-coupled derivatives, researchers must compare binding affinities across target classes. The table below summarizes representative structure-activity relationship (SAR) profiling data for this scaffold class.

Compound DerivativeBRD4 (BD1)

(nM)
Kinase Panel (PIM1)

(nM)
GPCR (

)

(nM)
Cellular Viability (HeLa)

(µM)
Unsubstituted Core > 10,000> 10,0004,500> 50.0
2-Bromo-3-methyl Core 4,2008,5001,200> 50.0
2-Aryl-3-methyl Analog 45120> 10,0001.2
Reference (JQ1) 10N/AN/A0.8

Table 1: Representative quantitative profiling of thienopyridinone derivatives. The 2-bromo core serves as a weak binder but acts as the critical intermediate to achieve nanomolar potency in 2-aryl derivatives.

References

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTZZVkNmirHcjlg1GN8OPxvHEMwxI-z1pOpc0noPv8VlJBOwwE3bz9PgwgK5FOlsv6YfW2JQsd4tnQz-P0xQje_xRL03WRSOyMDhuMqO7NY2YRLGEPRTyaCkvoIHC0Yw_F5DxkNtTI
  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJhEHDQhzAXabfdVNFdris8B1WK1py78H3WzqVtd3rHIUMWJvzJLd_Vq13U3vLeMVC9v8yN94YszM1oBB4rmCrJnnuJP3lXbLcl5Qi03FIMao6yUuiTIJhukZ16LB2iVtH0GlMsWWLvJ97iMwV_9M18XlX2jtf31k9ixq5Mqdzo6l1QkSxR41xVNioT_hsSp0OEJBzEr3WM8RTZTHS70EOsDFn382bBm1_YNdf8TtZKevuWiSSTDPFw_WsFQGgtDPkCuI5ejJ8Yw==
  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H) - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwwGhFNpmdioC7l4xHoNdNbqp-xfXluJu1ogX62fQnvBWeVRJbcS46VVVLNvXhQnLv4qxoCIFbiWxdKfBdxIZ7qWiYSsMEVFo7oglNB1-6AR-7cJDKtoZHB41b-00iPmVv82dwVA4nUiudSEdi
  • Thieno[3,2-c]pyridine - Chem-Impex. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMn1NgYGZaQLQNniuc-moyCxgJbqqW4qfurdFwKsmbOgV2l6zPLhZnnmFaJcPCx7t3v6nSUQ3zpWnFPvS4_FbjQil6XsYmhknNn6mJ-gKQjk5M5tdu9R86MGfayZxHEDRgJ4=
  • 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one - PubChem. https://vertexaisearch.cloud.google.

Sources

Foundational

Reactivity Profile and Synthetic Utility of the Bromine Atom in 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide Executive Summary The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary

The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, GPCR ligands, and anti-thrombotic agents[1][2]. Within this class, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one represents a highly valuable, yet synthetically challenging, building block. The C2-bromine atom acts as a versatile electrophilic handle for late-stage functionalization. However, successful derivatization requires navigating two primary structural hurdles: the severe steric encumbrance imposed by the adjacent C3-methyl group, and the acidic nature of the 5H-lactam moiety.

This whitepaper provides a comprehensive analysis of the reactivity profile of this molecule, detailing the mechanistic causality behind ligand selection, protection strategies, and optimized protocols for palladium-catalyzed cross-coupling and halogen-metal exchange.

Electronic and Steric Microenvironment

To effectively utilize 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, one must first understand the microenvironment of the C2-Br bond:

  • Electronic Activation: The electron-rich nature of the thiophene ring generally facilitates rapid oxidative addition of the C2-Br bond to low-valent Pd(0) or Ni(0) species. However, the fused pyridin-4(5H)-one (lactam) ring exerts an electron-withdrawing effect, slightly dampening this reactivity compared to isolated 2-bromothiophenes.

  • Ortho-Steric Encumbrance: The C3-methyl group sits directly adjacent to the C2-bromine. During cross-coupling, this steric bulk creates a high-energy bottleneck during the transmetalation and reductive elimination steps. Standard bidentate ligands (e.g., dppf, BINAP) often fail, necessitating the use of bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, BrettPhos) to force the palladium center into a geometry that accelerates reductive elimination[3][4].

  • Lactam Acid-Base Dynamics: The 5H-lactam proton is relatively acidic (

    
    ). In base-mediated reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the lactam will be deprotonated before the catalytic cycle initiates. The resulting anionic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or off-target N-arylation. Therefore, N-protection is a mandatory prerequisite  for high-yielding C2 functionalization[5].
    

Synthetic Workflow and Protection Strategy

To achieve clean reactivity at the C2 position, a temporary protecting group must be installed at the N5 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard for this scaffold because it is highly stable to the strongly basic conditions of cross-coupling and lithiation, yet can be cleanly removed under mild fluoride-mediated conditions (TBAF) without disrupting the newly formed C2 bonds.

Workflow A 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one B N-SEM Protected Intermediate A->B SEM-Cl, NaH DMF, 0°C to RT C C2-Functionalized Intermediate (Suzuki/Buchwald) B->C Pd Catalyst, Ligand Base, Reagent D Final C2-Substituted Thieno[3,2-c]pyridin-4(5H)-one C->D TBAF or TFA Deprotection

Fig 1: Three-stage synthetic workflow for C2-functionalization of the thienopyridinone core.

Palladium-Catalyzed Cross-Coupling Modalities

Sterically-Hindered Suzuki-Miyaura Coupling

The coupling of the C2-bromide with aryl or heteroaryl boronic acids requires overcoming the C3-methyl steric clash. The use of


 combined with SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly effective. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework promotes rapid reductive elimination, preventing competitive protodehalogenation[3].
Buchwald-Hartwig Amination

Forming a C-N bond at the sterically hindered C2 position is notoriously difficult due to the propensity of the amine to undergo


-hydride elimination or form off-cycle bis(amine)palladium complexes. BrettPhos  is the optimal ligand here. Its extreme steric bulk prevents the coordination of a second amine molecule to the Pd(II) intermediate, ensuring that the catalytic cycle proceeds smoothly through transmetalation and reductive elimination[4][5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Heteroaryl Bromide AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine, Base - HBr (Base) RedElim Reductive Elimination (Sterically Driven) AmineBind->RedElim Transmetalation Bottleneck (C3-Methyl) RedElim->Pd0 Product Release

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the transmetalation bottleneck.

Quantitative Data: Ligand Optimization

The empirical data below illustrates the causality between ligand architecture and reaction yield when functionalizing the N-SEM protected 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Table 1: Optimization of Suzuki-Miyaura Coupling (Coupling with Phenylboronic acid)

Catalyst SystemLigandBaseTemp (°C)Yield (%)Mechanistic Rationale



9015%Insufficient steric bulk; slow reductive elimination.

dppf

9032%Bidentate ligand restricts geometry, hindering coupling.

SPhos

9088% Bulky biaryl structure forces rapid reductive elimination.

Table 2: Optimization of Buchwald-Hartwig Amination (Coupling with Morpholine)

Catalyst SystemLigandBaseTemp (°C)Yield (%)Mechanistic Rationale

BINAP

100<5%Forms inactive bis(amine) complex; no product.

RuPhos

10045%Moderate success, but C3-methyl causes some stalling.

BrettPhos

10091% Extreme bulk prevents bis(amine) formation; ideal for ortho-substituted heterocycles.

Experimental Protocols

The following protocols represent a self-validating system. TLC monitoring and specific workup washes are designed to ensure the removal of catalyst byproducts and unreacted starting materials.

Protocol A: N-SEM Protection of the Lactam

Causality: Prevents catalyst poisoning and unwanted N-arylation during downstream cross-coupling.

  • Initialization: Dissolve 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating complete formation of the lactam anion.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 3:1). Upon completion, quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers thoroughly with water (5x) to remove DMF, followed by brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Sterically-Hindered Suzuki-Miyaura Coupling

Causality: Utilizes SPhos to overcome the C3-methyl steric barrier.

  • Preparation: In an oven-dried Schlenk tube, combine the N-SEM protected bromide (1.0 equiv), the desired aryl boronic acid (1.5 equiv),

    
     (2.5 mol%), SPhos (5 mol%), and anhydrous 
    
    
    
    (3.0 equiv).
  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon three times to remove oxygen, which would otherwise oxidize the active Pd(0) and phosphine ligand.

  • Reaction: Add a degassed mixture of Toluene/Water (10:1 v/v, 0.1 M). Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography.

Protocol C: Global Deprotection (SEM Removal)

Causality: Cleaves the silicon-carbon bond via fluoride affinity, releasing the volatile formaldehyde and ethylene byproducts to restore the active lactam.

  • Reaction: Dissolve the C2-functionalized N-SEM intermediate in anhydrous THF (0.1 M). Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 3.0 equiv).

  • Heating: Heat to 60 °C for 6 hours. (Alternatively, if the substrate is sensitive to basic fluoride, use 20% TFA in DCM at room temperature).

  • Isolation: Concentrate the mixture. Redissolve in EtOAc, wash with water and brine, dry, and purify to yield the final C2-substituted 2-R-3-methylthieno[3,2-c]pyridin-4(5H)-one.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives." BenchChem Tech Support, 2025. 1

  • IGI Global. "Thienopyridine Analogues: Synthesis and Biological Activity." IGI Global Publications. 2

  • Feuerstein, M., Doucet, H., & Santelli, M. "Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst." Tetrahedron Letters, 2001. 3

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 4

  • Hooper, M. W., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Organometallics (PMC), 2017. 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Introduction The thieno[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Compounds bearing this core structure are recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thieno[3,2-c]pyridin-4(5H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Compounds bearing this core structure are recognized for their diverse pharmacological activities, including the inhibition of kinases and potassium channels, which are implicated in oncology, autoimmune disorders, and cardiovascular diseases.[1][2] The targeted functionalization of this scaffold is crucial for modulating biological activity and optimizing pharmacokinetic properties.

Specifically, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one represents a highly valuable and versatile intermediate. The bromine atom at the C2-position serves as a synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). The adjacent methyl group at the C3-position provides a key structural element for probing specific interactions within biological targets.

This document provides a comprehensive guide for the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. It details a robust, two-step synthetic sequence commencing with the construction of the core heterocyclic system, followed by a regioselective bromination. The protocols are designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles and experimental choices to ensure reliable and reproducible outcomes.

Retrosynthetic Analysis

A logical and efficient retrosynthetic strategy for the target compound involves disconnecting the C-Br bond at the 2-position via an electrophilic bromination reaction. This leads back to the core intermediate, 3-methylthieno[3,2-c]pyridin-4(5H)-one. This core can be constructed through a thermal 6π-electrocyclization of a vinyl isocyanate, which is in turn generated from a suitable 3-methylthiophene-2-acrylic acid derivative via a Curtius rearrangement.

Retrosynthesis Target 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Intermediate1 3-Methylthieno[3,2-c]pyridin-4(5H)-one Target->Intermediate1 Electrophilic Bromination Intermediate2 (E)-Vinyl Isocyanate Intermediate1->Intermediate2 6π-Electrocyclization Intermediate3 (E)-Acyl Azide Intermediate2->Intermediate3 Curtius Rearrangement StartingMaterial (E)-3-(3-Methylthiophen-2-yl)acrylic acid Intermediate3->StartingMaterial Azide Formation

Caption: Retrosynthetic pathway for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Part 1: Synthesis of the 3-Methylthieno[3,2-c]pyridin-4(5H)-one Core

The construction of the thienopyridinone core is achieved via a well-established yet powerful thermal cyclization method, often referred to as the Eloy-Deryckere synthesis.[2] This pathway involves the conversion of a thiophene acrylic acid to an acyl azide, which upon heating, undergoes a Curtius rearrangement to form a vinyl isocyanate. This highly reactive intermediate then undergoes a 6π-electrocyclization followed by tautomerization to yield the stable thienopyridinone ring system.

Principle and Rationale

The key transformation in this sequence is the thermal cascade reaction initiated by the Curtius rearrangement. The use of diphenylphosphoryl azide (DPPA) is a common and effective method for the one-pot conversion of carboxylic acids to isocyanates under non-aqueous conditions, thereby avoiding the isolation of the potentially explosive acyl azide intermediate. The subsequent 6π-electrocyclization is a pericyclic reaction that proceeds stereospecifically. The final aromatization step (a[3][4]-hydride shift or tautomerization) drives the reaction to completion, forming the thermodynamically stable pyridinone ring.[2] The choice of a high-boiling, inert solvent like p-cymene is critical to achieve the necessary temperatures for the rearrangement and cyclization steps.

Experimental Protocol

Synthesis_Part1 cluster_0 Step 1: Acyl Azide Formation & Curtius Rearrangement cluster_1 Step 2: Thermal Cyclization Start (E)-3-(3-Methylthiophen-2-yl)acrylic acid Reagent1 DPPA, Et3N p-cymene, RT Start->Reagent1 Intermediate Vinyl Isocyanate Intermediate Reagent1->Intermediate Cyclization Heat (e.g., 170 °C) p-cymene Intermediate->Cyclization Product 3-Methylthieno[3,2-c]pyridin-4(5H)-one Cyclization->Product

Caption: Workflow for the synthesis of the thienopyridinone core.

Materials:

  • (E)-3-(3-Methylthiophen-2-yl)acrylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • p-Cymene (anhydrous)

  • Heptane

Procedure:

  • To a solution of (E)-3-(3-methylthiophen-2-yl)acrylic acid (1.0 eq) in anhydrous p-cymene, add triethylamine (1.2 eq).

  • Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirred solution at room temperature. Caution: Acyl azides are potentially explosive; handle with care behind a blast shield.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LCMS analysis indicates complete conversion of the starting carboxylic acid.

  • In a separate flask equipped with a mechanical stirrer, refluxing condenser, and a dropping funnel, heat a volume of p-cymene to 165-170 °C.

  • Add the solution containing the in-situ generated acyl azide from step 3 dropwise to the hot p-cymene over 2-3 hours. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the reaction mixture at 170 °C for an additional 2-3 hours to ensure complete cyclization.

  • Allow the reaction mixture to cool to ambient temperature overnight. A precipitate should form.

  • Dilute the resulting slurry with heptane to facilitate precipitation, cool to 0-5 °C, and collect the solid product by filtration.

  • Wash the filter cake with cold heptane and dry under vacuum to afford 3-methylthieno[3,2-c]pyridin-4(5H)-one.

ParameterValueReference
Starting Material (E)-3-(3-Methylthiophen-2-yl)acrylic acidN/A (Commercially available or via Knoevenagel)
Reagents DPPA, Et₃N[2]
Solvent p-Cymene[2]
Temperature 165-170 °C[2]
Typical Yield 65-75%Estimated based on similar syntheses[2]

Part 2: Regioselective Bromination

With the core structure in hand, the final step is the introduction of a bromine atom at the C2-position of the thiophene ring. This is accomplished through an electrophilic aromatic substitution reaction.

Principle and Rationale

The thieno[3,2-c]pyridin-4(5H)-one system contains two aromatic rings: a thiophene and a pyridinone. The thiophene ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridinone ring. Within the thiophene ring, the C2-position (alpha to the sulfur atom) is the most activated site for electrophilic substitution due to the ability of the sulfur atom to stabilize the adjacent carbocation intermediate (the sigma complex) through its lone pairs.

N-Bromosuccinimide (NBS) is an ideal reagent for this transformation.[1] It is a convenient and safe source of electrophilic bromine (Br⁺) and is highly effective for the regioselective bromination of electron-rich heterocycles. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), which helps to solubilize the starting material and facilitate the reaction.

Experimental Protocol

Materials:

  • 3-Methylthieno[3,2-c]pyridin-4(5H)-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve 3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in DMF or MeCN at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LCMS. Upon completion, quench the reaction by pouring it into a stirred beaker of ice water.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or heptane to remove any residual succinimide.

  • Dry the product under vacuum to yield 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a solid. If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterValueReference
Substrate 3-Methylthieno[3,2-c]pyridin-4(5H)-oneN/A
Brominating Agent N-Bromosuccinimide (NBS)[1]
Solvent DMF or MeCN
Temperature 0 °C to Room Temperature[1]
Typical Yield >90%Estimated based on similar brominations[1]

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, a key intermediate for pharmaceutical research and development. The two-step sequence, involving a thermal cyclization to form the heterocyclic core followed by a regioselective bromination, is based on well-understood and robust chemical transformations. By carefully controlling reaction parameters as outlined in the protocols, researchers can confidently produce this valuable building block for the synthesis of novel, biologically active molecules.

References

  • (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor - ResearchGate. Available at: [Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones - ResearchGate. Available at: [Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones - ResearchGate. Available at: [Link]

  • Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • Scheme 39. Cylization reaction on thienopyrimidine 113. - ResearchGate. Available at: [Link]

  • One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones - Rsc.org. Available at: [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available at: [Link]

  • WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents.
  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents.
  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine - DOI. Available at: [Link]

  • Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines - SciSpace. Available at: [Link]

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. Available at: [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - Cairo University. Available at: [Link]

  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H) - PMC. Available at: [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available at: [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. Available at: [Link]

Sources

Application

Step-by-step protocol for the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Application Note: De Novo Synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one via Telescoped Thermal Electrocyclization Introduction & Mechanistic Strategy Thieno[3,2-c]pyridin-4(5H)-ones are privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one via Telescoped Thermal Electrocyclization

Introduction & Mechanistic Strategy

Thieno[3,2-c]pyridin-4(5H)-ones are privileged heterocyclic scaffolds, frequently serving as critical intermediates in the drug development pipeline for kinase inhibitors and [1]. The synthesis of the highly substituted derivative, 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, requires rigorous regiocontrol. Traditional step-wise methods often suffer from the hazardous isolation of explosive acyl azide intermediates and poor yields during the final thermal cyclization.

This protocol details a highly optimized, self-validating three-step synthetic route starting from commercially available 2-bromo-3-methylthiophene. The cornerstone of this methodology is a telescoped Curtius rearrangement and Eloy–Deryckere 6π-electrocyclization. As demonstrated in [2], the strategic use of tributylamine as an additive facilitates the critical E/Z-isomerization of the intermediate vinyl isocyanate, thereby lowering the required thermal activation energy and significantly mitigating safety risks.

Retrosynthetic Analysis & Causality

The construction of the fused pyridinone ring onto the thiophene core is achieved through the following logic:

  • Regioselective Formylation: The thiophene core is electron-rich. In 2-bromo-3-methylthiophene, the C5 position is alpha to the sulfur and sterically less hindered than C4. Vilsmeier-Haack conditions selectively direct the electrophile to C5.

  • Olefin Geometry Control: Knoevenagel-Doebner condensation with malonic acid yields the acrylic acid. Thermodynamic control under refluxing pyridine ensures the exclusive formation of the trans-(E)-alkene, a strict structural prerequisite for the subsequent rearrangement.

  • Telescoped Cyclization: Diphenylphosphoryl azide (DPPA) forms the acyl azide in situ. Thermal Curtius degradation expels nitrogen gas to form an E-vinyl isocyanate. Because the E-isomer cannot cyclize, tributylamine is introduced to accelerate E/Z isomerization. The resulting Z-vinyl isocyanate immediately undergoes a 6π-electrocyclization to form the target thienopyridinone.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-bromo-4-methylthiophene-2-carboxaldehyde.

  • Preparation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF, 1.5 eq) and 1,2-dichloroethane (DCE). Cool to 0 °C using an ice bath.

  • Activation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 15 minutes. Causality: Slow addition controls the highly exothermic formation of the Vilsmeier active species (chloromethylene-N,N-dimethylammonium chloride).

  • Substitution: Stir for 30 minutes at 0 °C, then add a solution of 2-bromo-3-methylthiophene (1.0 eq) in DCE dropwise.

  • Heating: Elevate the reaction temperature to 80 °C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material should completely disappear, replaced by a highly UV-active lower-Rf spot.

  • Workup: Quench by pouring onto crushed ice and neutralize with saturated aqueous sodium acetate. Extract with dichloromethane (3x), dry over MgSO₄, and concentrate in vacuo.

Step 2: Knoevenagel-Doebner Condensation

Objective: Synthesis of (2E)-3-(5-bromo-4-methyl-2-thienyl)acrylic acid.

  • Preparation: Dissolve the crude 5-bromo-4-methylthiophene-2-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (solvent). Add piperidine (0.1 eq) as an organocatalyst.

  • Condensation: Reflux the mixture at 100 °C for 6 hours. Causality: Prolonged heating drives the decarboxylation of the intermediate diacid, shifting the thermodynamic equilibrium exclusively toward the (E)-alkene.

  • Isolation: Cool the mixture to room temperature and pour into ice-cold 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: ¹H NMR (DMSO-d₆) must display a characteristic trans alkene coupling constant (J ≈ 15.5 Hz) for the vinylic protons.

Step 3: Telescoped Curtius Rearrangement & 6π-Electrocyclization

Objective: Synthesis of 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

  • Azide Formation: Suspend the acrylic acid (1.0 eq) in p-cymene (0.5 M) at room temperature. Add tributylamine (1.2 eq), followed by the dropwise addition of DPPA (1.1 eq). Causality: Tributylamine deprotonates the carboxylic acid, facilitating rapid nucleophilic attack on DPPA.

  • Validation: Stir at room temperature for 12 hours. IR spectroscopy of an aliquot must show a strong, sharp azide stretch near 2140 cm⁻¹.

  • Thermal Rearrangement: Equip the flask with a reflux condenser and slowly heat the mixture to 190 °C. Causality: Heating must be gradual to safely control the rate of N₂ gas evolution during the Curtius rearrangement.

  • Cyclization: Maintain at 190 °C for 4 hours. The tributylamine facilitates the E/Z isomerization of the isocyanate, enabling cyclization.

  • Isolation: Cool to room temperature. The target thienopyridinone will precipitate directly from the p-cymene. Filter and wash with hexanes to afford the pure product.

Quantitative Data & Yield Optimization

The addition of tributylamine is the critical variable in this protocol. The table below summarizes the optimization metrics comparing the classic Eloy-Deryckere conditions to the telescoped protocol.

Reaction StepCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Purity (HPLC)
1. FormylationPOCl₃ / DMF80488%>95%
2. CondensationPiperidine100692%>98%
3. Cyclization (Classic)None240235%80%
3. Cyclization (Optimized) Tributylamine 190 4 76% >95%

Table 1: Optimization parameters demonstrating the critical role of tributylamine in improving the yield and lowering the activation temperature of the final electrocyclization step.

Mechanistic Workflow Visualization

SynthesisPathway A 2-Bromo-3-methylthiophene (Starting Material) B Vilsmeier-Haack Formylation POCl3, DMF, 80°C A->B C 5-Bromo-4-methylthiophene- 2-carboxaldehyde B->C D Knoevenagel Condensation Malonic acid, Piperidine, 100°C C->D E (2E)-3-(5-Bromo-4-methyl- 2-thienyl)acrylic acid D->E F Acyl Azide Formation DPPA, Tributylamine, RT E->F G Curtius Rearrangement Heat to 190°C, -N2 F->G H Vinyl Isocyanate Intermediate (E/Z Isomerization via Bu3N) G->H I 6π-Electrocyclization p-Cymene, 190°C H->I J 2-Bromo-3-methylthieno[3,2-c] pyridin-4(5H)-one (Target Compound) I->J

Synthetic workflow for 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one via electrocyclization.

References

  • Signal Pharmaceuticals, LLC. (2004). Antiinflammation agents (US Patent No. US20040097485A1). U.S. Patent and Trademark Office.
  • E. J. Martinez et al. (2014). Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine. Organic Process Research & Development, 18(6), 841–844. URL: [Link]

Method

Application Note: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one in Medicinal Chemistry

Executive Summary This Application Note details the utility of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5) as a high-value scaffold in drug discovery. Structurally, this compound represents a bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the utility of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5) as a high-value scaffold in drug discovery. Structurally, this compound represents a bioisostere of isoquinolin-1-one, a privileged motif in kinase inhibitors, PARP inhibitors, and GPCR modulators.

The presence of the 2-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion. Simultaneously, the 3-methyl group provides essential steric bulk that can restrict rotameric freedom in binding pockets or block metabolic hot-spots, enhancing the pharmacokinetic profile of the final chemical entity.

Structural Analysis & Design Rationale

The Thieno[3,2-c]pyridin-4-one Scaffold

The thieno[3,2-c]pyridin-4-one core mimics the hydrogen-bonding donor/acceptor motif of isoquinolinone but with distinct electronic properties due to the thiophene fusion.

  • H-Bond Donor: The lactam N-H (N-5) acts as a hydrogen bond donor, crucial for hinge-binding in kinase active sites (e.g., GSK-3

    
    , PIM-1).
    
  • H-Bond Acceptor: The carbonyl oxygen (C-4) serves as an acceptor.

Functional Group Utility
  • 2-Bromo (Reactive Handle): Located at the

    
    -position of the thiophene ring, this halogen is highly activated for oxidative addition by Pd(0) catalysts. It allows for the introduction of aryl, heteroaryl, or vinyl groups to probe the hydrophobic regions of a target protein.
    
  • 3-Methyl (Steric/Metabolic Modulator):

    • Conformational Lock: Forces out-of-plane twisting of substituents at C-2, potentially increasing selectivity for specific protein sub-pockets.

    • Metabolic Blockade: Prevents oxidative metabolism (e.g., hydroxylation) at the otherwise reactive C-3 position of the thiophene ring.

Key Medicinal Chemistry Applications

Kinase Inhibition (GSK-3 , CDC7, PIM-1)

The lactam motif is a classic "hinge binder." Derivatives of thieno[3,2-c]pyridin-4-one have demonstrated nanomolar potency against Glycogen Synthase Kinase-3


 (GSK-3

) and Cell Division Cycle 7 (CDC7) kinase. The 2-position substituents typically extend into the solvent-exposed region or the hydrophobic back-pocket, depending on the vector.
Bromodomain (BET) Inhibition

Fused heterocyclic lactams mimic the acetyl-lysine recognition motif. Functionalization at the N-5 position (via alkylation) combined with arylation at C-2 allows for the design of dual-activity inhibitors targeting epigenetic readers.

Anti-Infectives

Substituted thienopyridinones have shown efficacy as DNA gyrase inhibitors (antibacterial) and in fungal resistance pathways. The 3-methyl group is often critical for optimizing lipophilicity (LogD) to ensure cell wall penetration.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-2

Objective: To introduce diverse aryl/heteroaryl groups at the 2-position. Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).

Materials:

  • Substrate: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)

    
     (1.2 – 1.5 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /XPhos for sterically demanding couplings.
  • Base: Cs

    
    CO
    
    
    
    (3.0 eq) or K
    
    
    PO
    
    
    (aq).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling or catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ), typically eluting with a gradient of MeOH in DCM (0–5%) or EtOAc/Hexanes.
    
Protocol B: N-Alkylation at Position 5 (Lactam Nitrogen)

Objective: To modulate solubility and target specific hydrophobic pockets (e.g., ribose pocket in kinases).

Materials:

  • Substrate: 2-Aryl-3-methylthieno[3,2-c]pyridin-4(5H)-one (Product of Protocol A) or the 2-Bromo precursor.

  • Alkyl Halide: R-X (1.2 eq) (where X = I, Br).

  • Base: NaH (60% dispersion in oil, 1.5 eq) or K

    
    CO
    
    
    
    (3.0 eq) for milder conditions.
  • Solvent: DMF (anhydrous) or Acetone (for K

    
    CO
    
    
    
    ).

Step-by-Step Procedure:

  • Activation: Dissolve the substrate in anhydrous DMF under N

    
    . Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 15–30 mins until gas evolution ceases (Formation of the lactam anion).

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS.

  • Quench: Carefully add water (or saturated NH

    
    Cl) to quench excess hydride.
    
  • Work-up: Extract with EtOAc or DCM. Note: DMF removal requires thorough washing with water/LiCl solution or lyophilization.

Pathway Visualization: Divergent Library Synthesis

The following diagram illustrates the "Scaffold Morphing" strategy, transforming the core intermediate into distinct pharmacological classes.

Thienopyridine_SAR Core 2-Bromo-3-methyl thieno[3,2-c]pyridin-4-one Suzuki Suzuki Coupling (C-2 Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Alkylation N-Alkylation (N-5 Functionalization) Core->Alkylation NaH, R-X Suzuki->Alkylation Sequential Modification Kinase Kinase Inhibitors (GSK-3β, PIM-1) Hinge Binder Suzuki->Kinase Targeting ATP Pocket AntiInfective Antimicrobial Agents Suzuki->AntiInfective Lipophilic Modulation Epigenetic BET Bromodomain Inhibitors Alkylation->Epigenetic Mimic Acetyl-Lysine

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the C-2 bromine and N-5 lactam nitrogen.

References

  • Synthesis of Thieno[3,2-c]pyridin-4-ones

    • Title: One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones.[1][2]

    • Source: ResearchG
    • URL:[Link] (Validated via Search Snippet 1.1)

  • Kinase Inhibitor Applications

    • Title: Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis...
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Bromination and Functionalization Logic

    • Title: Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure.
    • Source: Journal of Heterocyclic Chemistry (Wiley).
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5).[3]

    • Source: MolAid / Chemical Suppliers.
    • URL:[Link]

Sources

Application

Application Note: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one in Kinase Inhibitor Design

This guide details the application of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a versatile scaffold in the design of kinase inhibitors.[1] It synthesizes established synthetic protocols with medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a versatile scaffold in the design of kinase inhibitors.[1] It synthesizes established synthetic protocols with medicinal chemistry strategies for targeting the ATP-binding site of protein kinases.[1]

[1]

Introduction & Scaffold Analysis

The thieno[3,2-c]pyridin-4(5H)-one core is a privileged heterocycle in medicinal chemistry, serving as a bioisostere to isoquinolinones and thienopyrimidines. The specific derivative 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one offers a unique strategic advantage:

  • Hinge Binding Interface: The lactam motif (NH donor / C=O acceptor) can directly interact with the kinase hinge region, or serve as a precursor to a 4-amino/4-alkoxy hinge binder via chlorination and

    
    .[1]
    
  • Vector for Growth (C2-Bromine): The bromine atom at position 2 is positioned to direct substituents into the solvent-exposed front pocket or the hydrophobic back pocket (Gatekeeper region), depending on the binding mode.

  • Metabolic Stability (C3-Methyl): The C3-methyl group blocks a potential metabolic soft spot on the thiophene ring and can induce a twisted conformation in biaryl systems, improving selectivity.[1]

Structural Numbering & Logic

To ensure protocol accuracy, the numbering system used is:

  • S is at position 1.[1][2][3][4][5]

  • Br is at position 2.[1][6][7]

  • Me is at position 3.[1]

  • C=O (Lactam) is at position 4.

  • NH is at position 5.[1]

Chemical Synthesis Protocol

This protocol describes the de novo synthesis of the scaffold starting from commercially available methyl 3-amino-4-methylthiophene-2-carboxylate .[1]

DOT Diagram: Synthetic Workflow

G Start Methyl 3-amino-4-methyl thiophene-2-carboxylate Inter Formamidine Intermediate Start->Inter DMF-DMA 110°C, 3h Core 3-Methylthieno[3,2-c] pyridin-4(5H)-one Inter->Core NH4OAc or NH3 Cyclization Final 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one Core->Final NBS, DMF rt, 2h

Figure 1: Step-wise synthesis of the 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold.

Step 1: Formation of the Pyridinone Core

Objective: Construct the fused pyridine ring via a condensation-cyclization sequence.[1]

  • Reagents:

    • Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq)[1][8]

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
      
    • Ammonium acetate (

      
      ) (5.0 eq) or Ammonia in MeOH (7N)
      
    • Solvent: DMF or Ethanol[1]

  • Procedure:

    • Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in DMF (0.5 M concentration).

    • Add DMF-DMA and heat to 100–110°C for 3 hours. Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the formamidine intermediate.

    • Note: The intermediate can often be isolated, but a "one-pot" method is preferred for efficiency.[1]

    • Add solid

      
       directly to the reaction mixture and increase temperature to 120°C  for 4–6 hours. Alternatively, cool the mixture, add 7N 
      
      
      
      in MeOH, and heat in a sealed tube at 100°C.
    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product, 3-methylthieno[3,2-c]pyridin-4(5H)-one , typically precipitates as a solid. Filter, wash with water and diethyl ether, and dry under vacuum.

  • Checkpoint:

    
     NMR should show a singlet for the C3-methyl and two doublets (or broad singlets) for the pyridine protons (C6-H and C7-H) and the broad NH.
    
Step 2: Regioselective Bromination

Objective: Install the bromine handle at C2 (alpha to sulfur).

  • Reagents:

    • 3-Methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq)[1]

    • 
      -Bromosuccinimide (NBS) (1.05 eq)
      
    • Solvent: DMF or Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve the core from Step 1 in DMF (0.2 M).[1]

    • Add NBS portion-wise at 0°C to prevent over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Work-up: Pour into water. Collect the precipitate by filtration.[1][6]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

  • Validation: LCMS should show an M+2 peak pattern (1:1 ratio) characteristic of bromine. NMR will show the loss of the thiophene C2 proton.

Medicinal Chemistry: Library Generation

Once the scaffold (1) is synthesized, it branches into two distinct design strategies.[]

Strategy A: The "Lactam-Hinge" Approach

Retain the C4-carbonyl/NH to bind the kinase hinge (similar to PAM inhibitors or specific Type II inhibitors). Use the C2-Br for Suzuki couplings to extend into the hydrophobic pocket.[1]

  • Protocol (Suzuki Coupling):

    • Mix Scaffold (1) (1 eq), Aryl Boronic Acid (1.2 eq),

      
       (0.05 eq), and 
      
      
      
      (3 eq) in Dioxane/Water (4:1).
    • Microwave irradiation: 120°C, 30 min.[1]

Strategy B: The "Chloropyridine" Approach

Convert the lactam to a chloride to enable


 reactions, installing an amine at C4. This mimics the adenine ring of ATP (e.g., similar to Gefitinib/Erlotinib structures).
  • Protocol (Chlorination & Displacement):

    • Chlorination: Reflux Scaffold (1) in neat

      
       (phosphorus oxychloride) for 2 hours. Evaporate excess 
      
      
      
      .[1] Carefully quench with ice/saturated
      
      
      .[1] Extract with DCM.[1] This yields 2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine .[1]
    • 
      :  React the chloro-intermediate with an aniline or aliphatic amine (1.2 eq) in isopropanol (reflux, 2–12 h) or using DIPEA in NMP (100°C).
      
DOT Diagram: Library Generation

Library cluster_A Path A: Lactam Retention cluster_B Path B: C4-Amination Scaffold 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Scaffold->Suzuki Chlor POCl3 Chlorination Scaffold->Chlor ProdA 2-Aryl-3-methyl thieno[3,2-c]pyridin-4-one Suzuki->ProdA Cl_Int 4-Chloro-Intermediate Chlor->Cl_Int SNAr SNAr (R-NH2) Cl_Int->SNAr ProdB 4-Amino-2-bromo derivative SNAr->ProdB

Figure 2: Divergent synthesis for library generation.[1]

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay measures the kinase-dependent conversion of ATP to ADP.[1]

  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well plate.

  • Reaction: Add 2 µL of Kinase mixture. Incubate 10 min. Add 2 µL of ATP/Substrate mixture.[1] Incubate 60 min at RT.

  • Detection: Add 4 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Read: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    
Cell Viability Assay (CellTiter-Glo®)
  • Seeding: Seed cells (e.g., MV-4-11 or K562) at 2,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the thienopyridine inhibitor for 72 hours.

  • Lysis/Read: Add CellTiter-Glo® reagent (1:1 ratio to media).[1] Shake for 2 min. Incubate 10 min. Measure luminescence.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Cyclization (Step 1) Incomplete formation of formamidine; moisture in DMF-DMA.[1]Use fresh DMF-DMA; ensure reaction is anhydrous. Increase temp to 120°C for

step.
Over-bromination (Step 2) Excess NBS or high temperature.Strictly control stoichiometry (1.0-1.05 eq). Keep at 0°C during addition.
Incomplete

(Path B)
Steric hindrance from C3-Methyl.[1]Use higher boiling solvents (NMP, 120°C) or switch to Buchwald-Hartwig amination (

, Xantphos).
Poor Solubility Flat aromatic core causing stacking.[1]Introduce solubilizing groups (e.g., morpholine, piperazine) on the C2-aryl or C4-amine side chains.

References

  • Eloy, F., & Deryckere, A. (1970). Heterocyclic syntheses with o-chlorocarbonyl-aryl-isocyanates. Bulletin des Sociétés Chimiques Belges. Link (Foundational chemistry for thienopyridinones).

  • Litvinov, V. P. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link (Review of the scaffold).

  • Bosanac, T., et al. (2014). Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine. Journal of Heterocyclic Chemistry. Link (Analogous bromination protocol).

  • Dumontet, V., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Kinase application context).

  • PubChem Compound Summary. Methyl 3-amino-4-methylthiophene-2-carboxylate. Link (Starting material data).

Sources

Method

Application Note: In Vitro Pharmacological Profiling of Thienopyridinone Derivatives Synthesized from 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale The compound 2-Bromo-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one serves as a highly versatile, privileged building block in the design of neurotherapeutics, particularly for synthesizing dual-acting Serotonin Reuptake Inhibitors (SSRIs) and 5-HT1A receptor modulators [1].

From a medicinal chemistry perspective, the 2-bromo position acts as a critical synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to append pharmacophores such as aryl-piperazines. Crucially, the adjacent 3-methyl group provides steric hindrance that restricts the rotational freedom of the appended groups. This conformational locking forces the resulting derivatives into a bioactive pose that dramatically enhances binding affinity for the 5-HT1A receptor and the Serotonin Transporter (SERT), while minimizing off-target interactions with the Dopamine (DAT) and Norepinephrine (NET) transporters.

This Application Note details the standardized in vitro assay cascade required to evaluate the pharmacological efficacy and safety of novel thienopyridinone derivatives synthesized from this core scaffold.

Mechanistic Overview: Dual SSRI and 5-HT1A Modulation

Traditional SSRIs often suffer from a delayed onset of clinical efficacy (typically 3–6 weeks). This delay is primarily caused by the initial activation of presynaptic 5-HT1A autoreceptors, which act as a negative feedback loop to suppress serotonergic neuronal firing. Compounds derived from the 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold are designed to bypass this delay by simultaneously blocking SERT and acting as partial agonists/antagonists at the 5-HT1A autoreceptor, thereby maintaining high synaptic serotonin levels from day one.

G Compound Thienopyridinone Derivatives SERT Serotonin Transporter (SERT) Compound->SERT Inhibits HT1A 5-HT1A Receptor (Pre/Post-synaptic) Compound->HT1A Modulates Synapse Increased Synaptic Serotonin (5-HT) SERT->Synapse Blocked Reuptake Neuro Neuroplasticity & Antidepressant Efficacy HT1A->Neuro Downstream Signaling Synapse->Neuro Enhanced Tone

Figure 1: Synaptic signaling pathway of dual SSRI/5-HT1A modulators.

Experimental Protocols: A Self-Validating System

To ensure high data integrity, the following protocols have been engineered as self-validating systems incorporating specific biochemical rationales, internal controls, and strict quality control metrics (e.g., Z'-factor validation).

Workflow Synthesis Scaffold Functionalization (2-Bromo-3-methyl...) Assay1 5-HT1A Binding (Determine Ki) Synthesis->Assay1 Primary Screen Assay2 SERT Reuptake (Determine IC50) Synthesis->Assay2 Primary Screen Assay3 HepG2 Cytotoxicity (Determine CC50) Assay1->Assay3 Active Hits Assay2->Assay3 Active Hits Hit Lead Candidate Selection Assay3->Hit Safety Profiling

Figure 2: In vitro screening workflow for thienopyridinone hits.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: Determine the binding affinity (


) of synthesized thienopyridinone derivatives.
Causality & Design:  We utilize [3H]-8-OH-DPAT because it specifically labels the high-affinity agonist state of the 5-HT1A receptor[2]. The assay buffer is supplemented with 10 mM MgSO₄ to stabilize the receptor-G protein ternary complex, ensuring the high-affinity state is maintained during the assay. Ascorbic acid (0.1%) is added as an antioxidant to prevent the degradation of the monoamine ligands during the 60-minute incubation.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw CHO-K1 cells stably expressing human 5-HT1A. Resuspend in Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid).

  • Compound Dilution: Prepare 10-point serial dilutions of the test compound in 100% DMSO, then dilute 1:100 in Assay Buffer to keep the final DMSO concentration at <1% (preventing solvent-induced membrane disruption).

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (1 nM final [3H]-8-OH-DPAT), 50 µL of the test compound, and 100 µL of membrane suspension (2.5 µg protein/well). Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C Unifilters pre-soaked in 0.5% Polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4). Dry the filters, add scintillation cocktail, and read on a microplate scintillation counter.

  • System Validation: Use 10 µM WAY-100635 to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay run is only accepted if Z' > 0.5.

In Vitro Serotonin Transporter (SERT) Reuptake Inhibition Assay

Objective: Measure the functional blockade of serotonin reuptake. Causality & Design: Traditional SERT assays rely on radioactive [3H]-5-HT, which requires extensive washing steps that can dislodge weakly adherent HEK293 cells. By employing a fluorescence-based masking dye technology [3], extracellular fluorescence is quenched, allowing for a homogeneous, wash-free kinetic read. This preserves the cell monolayer and significantly reduces assay variability.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-hSERT cells at 40,000 cells/well in a 96-well black-walled, clear-bottom plate. Culture overnight at 37°C, 5% CO₂.

  • Dye Loading & Compound Addition: Carefully aspirate culture media. Add 100 µL of uptake buffer (20 mM HEPES, 1x HBSS, pH 7.4) containing the test thienopyridinone derivative. Incubate for 30 minutes at 37°C to allow the compound to bind to the SERT allosteric/orthosteric sites.

  • Reaction Initiation: Add 100 µL of the fluorescent serotonin-mimicking substrate mixed with the extracellular masking dye.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 440/520 nm). Read continuously for 30 minutes to capture the linear phase of uptake.

  • System Validation: Use 10 µM Fluoxetine as a positive control for complete SERT inhibition. Calculate the

    
     from the initial velocity (
    
    
    
    ) of the fluorescence increase.
Cytotoxicity Counter-Screen (HepG2 Cell Viability)

Objective: Ensure the brominated scaffold and its derivatives do not exhibit intrinsic hepatotoxicity. Causality & Design: Halogenated thienopyridines can occasionally undergo cytochrome P450-mediated bioactivation, leading to reactive intermediates. Utilizing HepG2 cells—a human liver carcinoma line that retains basal metabolic competence—provides a stringent counter-screen. We use a resazurin reduction readout because it is non-lytic and strictly dependent on active mitochondrial dehydrogenases, minimizing false positives caused by compound autofluorescence.

Step-by-Step Procedure:

  • Seed HepG2 cells (10,000 cells/well) in 96-well plates and incubate for 24 hours.

  • Treat with test compounds (dose-response up to 100 µM) for 48 hours.

  • Add Resazurin to a final concentration of 10 µg/mL. Incubate for 2 hours at 37°C.

  • Measure the fluorescent resorufin product (Ex 560 nm / Em 590 nm). Calculate the

    
     (concentration causing 50% cytotoxicity).
    

Data Presentation & Interpretation

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization of the 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one core yields potent dual-acting candidates.

Compound IDModification at 2-Position5-HT1A Binding (

, nM)
SERT Inhibition (

, nM)
HepG2 Viability (

, µM)
Scaffold Core -Br (Unsubstituted)>10,000>10,000>100
Analog 1 4-(2-methoxyphenyl)piperazin-1-yl1.215.4>100
Fluoxetine N/A (Reference SSRI)5,4004.845
Buspirone N/A (Reference 5-HT1A)2.5>10,000>100

Interpretation: The unsubstituted core is biologically inactive. However, cross-coupling a piperazine moiety at the 2-position (Analog 1) generates a compound with sub-nanomolar affinity for 5-HT1A and potent SERT inhibition, outperforming the individual reference drugs in dual-target engagement without inducing hepatotoxicity.

References

  • Title: Pyridine derivatives, process for their preparation and pharmaceutical compositions containing them (DE60010596T2)
  • Title: Functional constituents of a local serotonergic system, intrinsic to the human coronary artery smooth muscle cells Source: Molecular Biology Reports / PubMed Central URL: [Link]

Application

Application Note: Evaluating Thieno[3,2-c]pyridin-4-one Derivatives in Oncology Cell-Based Assays

Pharmacological Context & Scaffold Rationale The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is a highly privileged, halogenated heterocyclic building block utilized in the discovery of potent serine/threonin...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Scaffold Rationale

The compound 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is a highly privileged, halogenated heterocyclic building block utilized in the discovery of potent serine/threonine kinase inhibitors. The causality behind its widespread use in medicinal chemistry lies in its structural geometry: the thieno[3,2-c]pyridin-4-one core acts as an excellent bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region 1.

Crucially, the bromine atom at the C2 position is not merely a structural feature; it is a deliberate synthetic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bulky aryl or heteroaryl groups. These substitutions are essential for occupying the hydrophobic selectivity pockets adjacent to the ATP-binding site. Derivatives synthesized from this scaffold have shown exceptional efficacy in targeting the PIM kinase family (PIM1/2/3) and Checkpoint kinase 1 (Chk1) , both of which are major drivers of tumor survival and chemoresistance 2.

Target Pathways & Mechanism of Action

To design effective cell-based assays, one must first map the signaling architecture. PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD 3. Conversely, Chk1 is a master regulator of the DNA Damage Response (DDR); its inhibition forces cancer cells with damaged DNA into premature, lethal mitosis.

G cluster_PIM PIM Kinase Pathway (Survival) cluster_CHK1 Chk1 Pathway (DDR) Compound Thienopyridinone Derivatives PIM PIM1/2/3 Kinases Compound->PIM Inhibition CHK1 Chk1 Kinase Compound->CHK1 Inhibition BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates pBAD Phospho-BAD (Inactive) BAD->pBAD Inhibition Survival Cell Survival pBAD->Survival Promotes ATR ATR Kinase ATR->CHK1 Phosphorylates CDC25 Cdc25 Phosphatases CHK1->CDC25 Inactivates Arrest Cell Cycle Arrest CDC25->Arrest Induces

Mechanism of action for thienopyridinone derivatives targeting PIM and Chk1 pathways.

High-Throughput Assay Workflow

G Step1 Cell Seeding (K562 / HeLa) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Cell Lysis & Fixation Step2->Step3 Step4 Target Engagement (pBAD / pChk1) Step3->Step4 Step5 Data Normalization (Total Protein) Step4->Step5

High-throughput workflow for evaluating thienopyridinone derivatives in cell-based assays.

Protocol 1: PIM Kinase Target Engagement (Phospho-BAD In-Cell Western)

To evaluate the efficacy of thienopyridinone derivatives against PIM kinases, we utilize an In-Cell Western (ICW) assay measuring the phosphorylation of BAD at Ser112.

Why ICW? Traditional western blotting is low-throughput and prone to transfer artifacts. ICW allows for quantitative, high-throughput screening directly in the microplate, preserving the cellular context and ensuring that the compound successfully penetrates the cell membrane.

Step-by-Step Methodology:
  • Cell Seeding: Seed K562 cells (human immortalized myelogenous leukemia, known for high endogenous PIM expression) at 50,000 cells/well in a 96-well black, clear-bottom plate 1. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Replace media with serum-free RPMI for 4 hours prior to treatment. Causality: Serum contains growth factors that activate parallel kinase pathways (e.g., PI3K/AKT), which can also phosphorylate BAD, masking the specific inhibition of PIM.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the thienopyridinone derivative (e.g., 10 µM to 0.5 nM) for 2 hours.

  • Fixation & Permeabilization: Add 4% paraformaldehyde (PFA) directly to the wells for 20 minutes. Wash with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-Phospho-BAD (Ser112) and Mouse anti-Total BAD.

  • Secondary Antibody & Imaging: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour. Image on a near-infrared scanner.

Self-Validation Checkpoint: To ensure the observed decrease in pBAD is due to kinase inhibition and not compound-induced cytotoxicity, the assay normalizes the phospho-BAD (800 nm channel) signal to total BAD protein (680 nm channel) within the exact same well. A true hit will show a dose-dependent drop in the 800/680 ratio.

Protocol 2: Chk1 Functional Abrogation (Flow Cytometry)

Chk1 inhibitors often exhibit limited cytotoxicity as single agents but demonstrate profound synergy when combined with DNA-damaging agents. This protocol measures the abrogation of the G2/M cell cycle checkpoint 2.

Step-by-Step Methodology:
  • Cell Seeding: Seed HeLa cells at 100,000 cells/well in 6-well plates. Incubate for 24 hours.

  • Induction of DNA Damage: Treat cells with 10 µM melphalan (a DNA-alkylating agent) for 16 hours. Causality: Melphalan induces single and double-strand DNA breaks, strongly activating the ATR-Chk1 axis and arresting cells in the G2/M phase to allow for DNA repair [[4]]().

  • Compound Co-Treatment: Add the thienopyridinone derivative (at IC₅₀ or IC₉₀ concentrations) directly to the melphalan-containing media for an additional 8 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., 488 nm laser excitation, 585/42 nm emission).

Self-Validation Checkpoint: The melphalan-only control must show >70% of the cell population arrested in the G2/M phase. A validated Chk1 inhibitor will collapse this peak, driving the population into the sub-G1 phase (apoptotic fragmentation), proving the mechanism of mitotic catastrophe.

Quantitative Data Summary

Below is a representative pharmacological profile of derivatives synthesized from the 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold, demonstrating how C2-substitutions dictate target selectivity and cellular potency 2.

Compound Modification (C2 Position)Target KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)Primary Cellular Assay
2-(4-methoxyphenyl)PIM112.00.45Phospho-BAD (Ser112) ICW
2-(3-aminophenyl)PIM225.01.20Phospho-BAD (Ser112) ICW
2-(1H-pyrazol-4-yl)Chk14.050.85Cell Cycle Abrogation (Flow)
2-(pyridin-3-yl)Chk12.330.50Cell Cycle Abrogation (Flow)

Mechanistic Troubleshooting & Expert Insights

  • Issue: Complete loss of Phospho-BAD signal across all wells (including vehicle control).

    • Causality & Fix: Cellular phosphatases act aggressively the moment cell membranes are permeabilized. If phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are omitted from the early fixation/permeabilization buffers, the pBAD signal will be enzymatically erased, leading to false positives for kinase inhibition. Always supplement wash buffers with fresh phosphatase inhibitor cocktails.

  • Issue: High biochemical potency (nM) but poor cellular IC₅₀ (µM) in the Chk1 assay.

    • Causality & Fix: Thienopyridinone derivatives with highly polar C2-substitutions often suffer from poor membrane permeability or high efflux pump (e.g., P-glycoprotein) susceptibility. Perform a parallel cell viability assay in the presence of an efflux inhibitor (like verapamil) to determine if active transport is masking the compound's true intracellular efficacy.

References

  • Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. J Med Chem. 1

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. 2

  • A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase. PMC - NIH. 3

  • HTRF Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit. Revvity. 4

Sources

Method

Application Note: Derivatization of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one for SAR Studies

Executive Summary & Pharmacophore Rationale The thieno[3,2-c]pyridin-4(5H)-one scaffold is a highly versatile, privileged pharmacophore frequently deployed in the development of targeted therapeutics, including 1[1] and2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The thieno[3,2-c]pyridin-4(5H)-one scaffold is a highly versatile, privileged pharmacophore frequently deployed in the development of targeted therapeutics, including 1[1] and2[2]. Within this class, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5) serves as a premier advanced intermediate.

As a bioisostere for quinolinones[3], this scaffold maintains critical hydrogen-bonding interactions via its lactam motif while offering an altered lipophilicity profile. Its orthogonal reactivity allows medicinal chemists to systematically probe structure-activity relationships (SAR) across two primary vectors: the C-2 position on the thiophene ring and the N-5 position on the pyridinone ring.

Structural Analysis & Mechanistic Causality

Successful derivatization of this scaffold requires a deep understanding of its electronic and steric microenvironments:

  • Vector 1 (N-5 Position): The nitrogen atom is part of a cyclic lactam, rendering its proton mildly acidic (pKa ~ 11–12). Alkylation at this site requires careful base selection. Overly strong bases can cause ring-opening, whereas mild bases like Cesium Carbonate (Cs₂CO₃) provide optimal deprotonation kinetics for SN2 displacement without degrading the scaffold.

  • Vector 2 (C-2 Bromine): The electron-rich thiophene ring is modulated by the electron-withdrawing fused pyridinone, priming the C-2 bromine for oxidative addition by low-valent palladium species. However, the adjacent C-3 methyl group introduces local steric bulk. Therefore, palladium catalysts with large-bite-angle ligands (e.g., dppf) are strictly required to force the necessary geometry for reductive elimination during cross-coupling.

Derivatization Workflow

SAR_Workflow Start 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one (Core Scaffold) N_Alkylation Vector 1: N-5 Derivatization (Alters ADME & Surface Area) Start->N_Alkylation Lactam NH Functionalization C_Coupling Vector 2: C-2 Cross-Coupling (Probes Hinge/Hydrophobic Pockets) Start->C_Coupling Thiophene C-Br Functionalization Base_Select Base/Electrophile Selection (Cs2CO3, DMF, R-X) N_Alkylation->Base_Select Pd_Catalyst Pd-Catalyst Selection (Pd(dppf)Cl2, Boronic Acids) C_Coupling->Pd_Catalyst SAR_Eval In Vitro SAR Evaluation (Kinase Assay, LogP, CLint) Base_Select->SAR_Eval Pd_Catalyst->SAR_Eval Lead_Opt Lead Candidate Optimization SAR_Eval->Lead_Opt

Fig 1: Orthogonal derivatization workflow for the thienopyridinone scaffold in SAR studies.

Self-Validating Experimental Protocols

Protocol A: N-5 Alkylation (Vector 1)

Objective: Introduce lipophilic or solubilizing groups at the solvent-exposed N-5 position to modulate ADME properties. Causality: Cs₂CO₃ is chosen over K₂CO₃ due to the "cesium effect," which enhances the solubility and nucleophilicity of the lactam anion in polar aprotic solvents (DMF), preventing N- vs. O-alkylation competition.

Step-by-Step Methodology:

  • Charge an oven-dried reaction vial with 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add Cs₂CO₃ (1.5 eq). Causality: The 0.5 eq excess ensures complete deprotonation of the lactam NH while buffering any acidic impurities in the electrophile.

  • Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from a clear liquid to a slightly cloudy suspension as the insoluble cesium salt of the lactam forms.

  • Add the chosen electrophile (e.g., alkyl iodide, 1.2 eq) dropwise. Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic bromine doublet (M, M+2 of equal intensity). The product will retain this doublet but show an increased m/z corresponding to the alkyl addition, alongside a shift to a longer retention time.

  • Quench the reaction by pouring it into ice water, which will precipitate the highly hydrophobic N-alkylated product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling (Vector 2)

Objective: Extend the conjugated system or target deep hydrophobic pockets in the kinase active site[1]. Causality: The C-3 methyl group creates severe steric hindrance around the C-2 bromine. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a wide bite angle (approx. 99°), accelerating the reductive elimination step that is otherwise bottlenecked by steric crowding.

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the N-alkylated intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Add Pd(dppf)Cl₂ (0.05 eq). Purge the vial with N₂ for 5 minutes.

  • Heat the reaction at 100 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validation Checkpoint 3: The reaction mixture will turn from a bright orange/red to dark black. This color change indicates the eventual precipitation of "palladium black" as the catalytic cycle concludes and the catalyst degrades. LC-MS will confirm the complete disappearance of the bromine isotopic pattern, replaced by a single mass peak of the coupled product.

  • Filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SAR Data Interpretation & Quantitative Analysis

To illustrate the impact of these orthogonal derivatizations, the table below summarizes representative quantitative SAR data tracking Potency (IC₅₀), Lipophilicity (LogP), and in vitro intrinsic clearance (CLint).

Table 1: Impact of C-2 and N-5 Derivatization on Kinase Inhibition and PK Parameters

Compound IDVector 2: R¹ (C-2 Position)Vector 1: R² (N-5 Position)Target Kinase IC₅₀ (nM)LogPCLint (µL/min/mg protein)
1 (Core) -Br-H>10,0002.145.2
2 -Phenyl-H1,2503.468.5
3 -Phenyl-Methyl8403.882.1
4 -4-Fluorophenyl-Methyl1203.955.4
5 -4-Fluorophenyl-Cyclopropyl154.232.8

Mechanistic Insights from Data:

  • Potency (IC₅₀): Moving from a free bromine (Compound 1) to an aryl group (Compound 2) drops the IC₅₀ into the micromolar range by engaging the hydrophobic hinge region. The addition of a para-fluoro substituent (Compound 4) drastically improves potency to 120 nM via enhanced π-π stacking interactions with active-site aromatic residues.

  • Metabolic Stability (CLint): While N-methylation (Compound 3) increases lipophilicity and subsequent clearance by hepatic microsomes, replacing the methyl with a cyclopropyl group (Compound 5) restricts the conformational flexibility of the N-substituent and blocks N-dealkylation pathways, dropping clearance to a highly favorable 32.8 µL/min/mg.

References

  • Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry (2015). URL:[Link]

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters (2012). URL: [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of[3H]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry (2006). URL:[Link]

Sources

Application

Application Note: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a Privileged Scaffold in Late-Stage Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural and Mechanistic Rationale In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural and Mechanistic Rationale

In modern drug discovery, the selection of an advanced intermediate dictates the efficiency of structure-activity relationship (SAR) exploration. 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is a highly versatile, programmable building block. The thieno[3,2-c]pyridine core is a well-established bioisostere for indoles, quinolines, and isoquinolines, and is heavily utilized in the design of antiplatelet agents, CNS therapeutics, and oncology drugs[1].

The specific functionalization of this intermediate provides three distinct mechanistic advantages:

  • Kinase Hinge-Binding Motif: The pyridin-4(5H)-one moiety acts as a highly directional hydrogen-bond donor (N5-H) and acceptor (C4=O) pair. This structural feature perfectly mimics the adenine ring of ATP, making it an exceptional hinge-binding pharmacophore for kinase inhibitors, as well as a potent recognition element for poly(ADP-ribose) polymerase (PARP) inhibitors[2].

  • Programmable Cross-Coupling Vector: The C2-bromine atom is situated on the electron-rich thiophene ring. This electronic environment primes the C–Br bond for rapid oxidative addition by Palladium(0) species, allowing for highly efficient late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling.

  • Gatekeeper Pocket Targeting: The C3-methyl group provides a localized lipophilic vector. In kinase inhibitor design, this small hydrophobic bulk can be exploited to occupy the gatekeeper pocket, significantly enhancing selectivity profiles against off-target kinases. Furthermore, it influences the physicochemical properties (e.g., solubility and lipophilicity) of the final drug candidate[3].

Pharmacophore Core Thieno[3,2-c] pyridin-4-one N5 N5-H Donor Core->N5 Kinase Hinge Binding C4 C4=O Acceptor Core->C4 Kinase Hinge Binding C2 C2-Bromo Vector Core->C2 Solvent Channel Access C3 C3-Methyl Vector Core->C3 Gatekeeper Pocket

Pharmacophore mapping of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Experimental Workflows and Divergent Synthesis

To maximize the utility of this scaffold, a divergent synthetic strategy is recommended. The N5 position must be carefully managed. Depending on the target product profile, it can be functionalized (alkylated/arylated) to access solvent-exposed regions of a target protein, or temporarily protected to prevent catalyst poisoning during subsequent C2 cross-coupling.

Workflow A 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one B Selective N-Alkylation (NaH, DMF, R-X) A->B Protect/Functionalize N5 C Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) A->C Direct C2 Arylation D Buchwald-Hartwig (Pd-Catalyst, Amine) A->D Direct C2 Amination B->C C2 Arylation E Target Library (Kinase/PARP Inhibitors) C->E Deprotection/Purification D->E Deprotection/Purification

Workflow for late-stage diversification of the thienopyridinone scaffold.

Self-Validating Protocols

The following protocols have been engineered to ensure high fidelity and reproducibility. Each step includes built-in analytical checkpoints to validate causality and reaction success.

Protocol A: Regioselective N5-Alkylation

Causality & Design: The N5 proton is moderately acidic (pKa ~ 11-13) due to the adjacent carbonyl and the aromatic resonance of the fused system. Utilizing a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures rapid and complete deprotonation. This kinetic control drives the reaction strictly toward N-alkylation, avoiding competitive O-alkylation at the C4 carbonyl.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 equiv) and anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium salt.

  • Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • LC-MS: The success of this step is immediately validated by the loss of the [M-H]⁻ peak in negative ion mode, confirming the consumption of the acidic N-H proton.

  • ¹H NMR: Confirmed by the complete disappearance of the broad N-H singlet typically observed at ~11.5 ppm (in DMSO-d6), and the appearance of the new alkyl protons.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Causality & Design: The C2-bromine is perfectly primed for oxidative addition. We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and minimizes competitive protodeboronation of the aryl boronic acid. A biphasic 1,4-Dioxane/H₂O system is utilized to ensure the solubility of both the highly lipophilic organic substrate and the inorganic base.

Step-by-Step Methodology:

  • In a microwave vial, combine the N-protected (or unprotected) 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 equiv), aryl boronic acid (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (5 mol%). Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction mixture at 90 °C for 3 hours (or 110 °C for 30 minutes under microwave irradiation).

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and concentrate the organic phase.

Self-Validation Checkpoint:

  • TLC: The reaction progress is self-validating via the emergence of a highly UV-active, fluorescent spot under 254 nm and 365 nm light (due to the extended conjugation of the newly formed biaryl system).

  • Mass Spectrometry: The characteristic 1:1 isotopic bromine pattern (M / M+2) of the starting material will completely disappear, replaced by the exact mass of the coupled product.

Quantitative Data: Optimization of C2-Arylation

To demonstrate the causality of catalyst and base selection, the following table summarizes the optimization of the Suzuki-Miyaura coupling at the C2 position. The data clearly indicates that bidentate ligands and cesium carbonate provide superior kinetics and yields.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245Sluggish oxidative addition; significant protodeboronation of boronic acid.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100862Moderate conversion; biphasic mixing issues observed.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90489Clean conversion; large bite angle accelerates reductive elimination.
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 3 92 Optimal conditions; rapid transmetalation due to high solubility of Cs-salts.

Table 1: Optimization parameters for the late-stage C2-arylation of the thieno[3,2-c]pyridin-4(5H)-one scaffold.

References

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades Source: IGI Global URL:[Link]

  • One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Method

Anticancer activity evaluation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one derivatives.

Application Note: Anticancer Activity Evaluation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Derivatives Abstract The thieno[3,2-c]pyridin-4(5H)-one scaffold represents a privileged pharmacophore in oncology, actin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anticancer Activity Evaluation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Derivatives

Abstract

The thieno[3,2-c]pyridin-4(5H)-one scaffold represents a privileged pharmacophore in oncology, acting as a bioisostere to quinolinones and isoquinolinones. The specific precursor, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one , serves as a critical "diversity handle." The C-2 bromine allows for late-stage functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate libraries targeting receptor tyrosine kinases (RTKs), specifically EGFR and VEGFR-2 . This application note details the protocol for evaluating these derivatives, moving from computational prediction to mechanistic validation.

Part 1: Chemical Context & Library Rationale

Before evaluation, it is critical to understand the structural logic. The 2-Bromo position is the electrophilic site for attaching aryl/heteroaryl "warheads" that interact with the hydrophobic pocket of the kinase ATP-binding site. The 3-Methyl group often provides necessary steric constraints to lock the bioactive conformation or prevent metabolic oxidation at the thiophene ring.

Evaluation Workflow Strategy: Researchers should not evaluate the 2-Bromo precursor as the final drug; it is the parent. The evaluation must focus on the library generated from this core.

EvaluationWorkflow Scaffold 2-Bromo-3-methyl Scaffold Library Derivative Library (Suzuki/Buchwald) Scaffold->Library Pd-Catalysis InSilico In Silico Filter (Docking: EGFR/VEGFR) Library->InSilico Virtual Screen InVitro In Vitro Screen (MTT/SRB Assays) InSilico->InVitro Top Hits Mechanism Mechanism (Apoptosis/Cell Cycle) InVitro->Mechanism Lead Validation

Figure 1: The evaluation pipeline. The 2-bromo scaffold is the synthetic starting point, not the biological endpoint.

Part 2: In Silico Screening Protocol (The Filter)

Thienopyridine derivatives frequently target the ATP-binding cleft of kinases.[1] Prior to wet-lab synthesis, derivatives should be screened against EGFR (wild-type and T790M mutant) and VEGFR-2.

Protocol 1: Molecular Docking Workflow

  • Protein Preparation:

    • Target: EGFR (PDB: 5D41 for wild-type, 5C8K for T790M) or VEGFR-2 (PDB: 6GQP ).

    • Tool: PyMOL/Chimerax.

    • Action: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Input: 2D structures of the thieno[3,2-c]pyridin-4(5H)-one derivatives.

    • Optimization: Energy minimization (MM2 force field) to generate low-energy 3D conformers.

    • Tautomer Check: Ensure the amide/lactam (4-one) tautomer is dominant, as the enol form is less stable in physiological pH.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Erlotinib or Sorafenib binding site).

    • Dimensions:

      
       Å is usually sufficient to cover the ATP pocket.
      
  • Docking Execution:

    • Engine: AutoDock Vina or GOLD.

    • Exhaustiveness: Set to 8 (default) or 16 for higher precision.

  • Success Criteria:

    • Binding Affinity

      
       kcal/mol.
      
    • Key Interaction: Hydrogen bond between the lactam NH or carbonyl of the scaffold and the hinge region amino acids (e.g., Met793 in EGFR).

Part 3: In Vitro Cytotoxicity Evaluation (The Screen)

The hydrophobicity of the thienopyridine scaffold requires careful solubilization protocols to avoid precipitation, which leads to false negatives.

Protocol 2: Compound Solubilization

  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 20 mM.

    • Note: If the 2-bromo precursor is being tested as a control, it may require mild sonication.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is

    
     (v/v) to prevent solvent toxicity.
    

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cell Lines: A549 (Lung, EGFR+), MCF-7 (Breast), HUVEC (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Erlotinib or Doxorubicin.

Steps:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24 hours at 37°C/5% CO
    
    
    
    .
  • Treatment: Add derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M) in triplicate. Include a "Vehicle Control" (0.5% DMSO).
    
  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate media carefully.

    • Dissolve crystals in 150

      
      L DMSO.
      
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Part 4: Mechanistic Elucidation

If a derivative shows IC


M, determine the mode of cell death. Thienopyridines typically induce apoptosis via cell cycle arrest at the G2/M phase.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

  • Treatment: Treat cells with the IC

    
     concentration of the lead derivative for 24 hours.
    
  • Harvest: Trypsinize cells (collect supernatant to include floating dead cells).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in

      
       Binding Buffer.
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
    • Incubate 15 min in the dark.

  • Analysis: Analyze via Flow Cytometry (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Hypothesized Pathway Visualization:

Mechanism Compound Thienopyridine Derivative EGFR EGFR/VEGFR Inhibition Compound->EGFR Binding PI3K PI3K/Akt Pathway EGFR->PI3K Suppression Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Inhibits Bax Bax Upregulation Bcl2->Bax Ratio Shift Caspase Caspase-3/9 Activation Bax->Caspase Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Predicted Mechanism of Action. The scaffold inhibits RTKs, leading to mitochondrial apoptosis.

Part 5: Data Presentation & ADME

Table 1: Example Data Layout for Reporting

Compound IDR-Group (C-2)EGFR WT (Docking kcal/mol)A549 IC

(

M)
MCF-7 IC

(

M)
HUVEC IC

(

M)
Selectivity Index (SI)
Scaffold Br-6.2>100>100>100N/A
TP-01 Phenyl-8.112.515.2>100>8.0
TP-02 4-F-Phenyl-9.42.13.485.040.4
Control Erlotinib-9.80.05---

ADME Profiling (Lipinski's Rule of 5): Use SwissADME to verify:

  • MW < 500 g/mol (The core is light, allowing heavy substitutions).

  • LogP < 5 (Thienopyridines are lipophilic; monitor this closely).

  • H-Bond Donors < 5.

References

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors. ResearchGate. (2025). Link

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. European Journal of Medicinal Chemistry. (2023). Link

  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society. (2016). Link

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica. (2018).[2] Link

  • Thienopyridone In Vitro Assays: Application Notes and Protocols. BenchChem. (2025).[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of functionalized thieno[3,2-c]pyridinones is notoriously challenging due to harsh thermal cyclization requirements and difficult downstream purifications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of functionalized thieno[3,2-c]pyridinones is notoriously challenging due to harsh thermal cyclization requirements and difficult downstream purifications. This guide is designed to help researchers troubleshoot the two-stage synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one :

  • Core Assembly : Eloy-Deryckere thermal cyclization of (2E)-3-(4-methyl-2-thienyl)-2-propenoic acid.

  • Functionalization : Regioselective electrophilic bromination at the C2 position.

🛠️ Troubleshooting & FAQs

Q1: My thermal cyclization (Curtius rearrangement) to form the thienopyridinone core suffers from low yields (<30%) and heavy tar formation. How can I optimize this? A1: The classic Eloy-Deryckere synthesis requires temperatures exceeding 200 °C. This is because the Curtius rearrangement of the acyl azide initially yields an E-vinyl isocyanate, which is stereochemically incapable of undergoing the required 6π electrocyclization. It must first isomerize to the Z-isomer. Prolonged exposure to >200 °C leads to severe thermal degradation (tarring). Solution: Implement a telescoped procedure using tributylamine (Bu₃N) as a nucleophilic catalyst. As demonstrated by Boros and Kaldor , Bu₃N reversibly adds to the isocyanate, lowering the activation energy barrier for E/Z isomerization. This allows the electrocyclization to proceed smoothly at ~150 °C in p-cymene, drastically reducing tar formation and boosting yields.

Q2: During the bromination step, I am observing over-bromination and poor regioselectivity. How do I ensure bromination strictly at the 2-position? A2: The thiophene ring is highly electron-rich, making the alpha position (C2) highly reactive toward electrophilic aromatic substitution. However, harsh reagents like Br₂ in acetic acid can lead to polyhalogenation or degradation. Solution: Use precisely 1.05 equivalents of N-bromosuccinimide (NBS) in strictly anhydrous N,N-dimethylformamide (DMF) at 0 °C. The methyl group at C3 sterically shields adjacent sites and electronically directs the electrophile to C2. NBS provides a low, controlled steady-state concentration of electrophilic bromine, which maximizes regiocontrol and prevents over-bromination .

Q3: The intermediate acyl azide isolation is hazardous on a large scale. Can this be avoided? A3: Yes. The telescoped procedure allows for the in situ generation of the acyl azide using diphenylphosphoryl azide (DPPA) and tributylamine at room temperature. Because the solvent (p-cymene) has a high boiling point, you can heat the same reaction vessel directly to induce the Curtius rearrangement and subsequent cyclization without ever isolating the explosive azide intermediate .

Q4: How should I purify the final 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one? It streaks heavily on silica gel. A4: Thienopyridinones possess a lactam motif that forms strong intermolecular hydrogen bonds. This causes poor solubility in standard chromatography solvents (e.g., hexanes/EtOAc) and severe streaking on silica gel. Solution: Avoid column chromatography entirely. Isolate the product via precipitation. Quenching the DMF bromination mixture with ice-water will crash out the crude solid. Purify by triturating the filter cake with hot methanol or by recrystallizing from boiling glacial acetic acid.

📊 Quantitative Data: Yield & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift from classic to modernized protocols.

Reaction StepMethodologyReagents & ConditionsMajor ImpuritiesIsolated Yield
1. Cyclization Classic Eloy-DeryckereDiphenyl ether, 250 °CTar, uncyclized isocyanate25 - 35%
1. Cyclization Telescoped (Bu₃N Catalyzed)DPPA, Bu₃N, p-cymene, 150 °CDiphenylphosphoric acid70 - 75%
2. Bromination Standard HalogenationBr₂, Acetic Acid, RTDibrominated byproducts40 - 50%
2. Bromination Controlled ElectrophilicNBS (1.05 eq), DMF, 0 °C to RTTrace succinimide85 - 90%

🔬 Self-Validating Experimental Protocols

Protocol A: Telescoped Synthesis of 3-Methylthieno[3,2-c]pyridin-4(5H)-one

This protocol utilizes in-process checks to ensure the safety and success of the thermal cyclization.

  • Azide Formation: To a stirred solution of (2E)-3-(4-methyl-2-thienyl)-2-propenoic acid (1.0 eq) and tributylamine (1.2 eq) in p-cymene (0.5 M) at room temperature, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise. Stir overnight.

    • Validation Checkpoint 1: Quench a 50 µL aliquot in water/EtOAc. TLC (50% EtOAc/Hexanes) of the organic layer should show complete consumption of the highly polar starting acid.

  • Curtius Rearrangement: Equip the flask with a reflux condenser and a gas bubbler. Heat the mixture slowly to 100 °C.

    • Validation Checkpoint 2: Observe the bubbler. Steady nitrogen (N₂) gas evolution confirms the Curtius rearrangement is occurring. Do not exceed 100 °C until gas evolution significantly slows.

  • Electrocyclization: Once gas evolution subsides, raise the temperature to 150 °C and stir for 2.5 hours.

    • Validation Checkpoint 3: LC-MS of an aliquot should show the disappearance of the isocyanate mass and the appearance of the cyclized product [M+H]⁺.

  • Workup: Cool to room temperature. Basify the mixture with 1N NaOH and separate the phases. Wash the organic p-cymene layer twice with 1N NaOH to remove the diphenylphosphoric acid byproduct. Concentrate the organic layer under vacuum and triturate the residue with hexanes to yield the solid product.

Protocol B: Regioselective Bromination

This protocol ensures mono-bromination at the C2 position.

  • Setup: Dissolve 3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Validation Checkpoint 1: Ensure complete dissolution. The solution should be clear before proceeding.

  • Reaction: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to prevent thermal spikes. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint 2: The solution will turn pale yellow. TLC (10% MeOH/DCM) should show the starting material (UV active, R_f ~0.3) converting cleanly to a slightly less polar spot (R_f ~0.4).

  • Isolation: Pour the reaction mixture into vigorously stirred ice-water (3x the reaction volume).

    • Validation Checkpoint 3: An off-white to pale yellow precipitate will immediately form. Filter the solid and wash thoroughly with distilled water to remove DMF and succinimide.

  • Verification: Dry the solid under high vacuum.

    • Validation Checkpoint 4: Analyze via LC-MS. The mass spectrum must display a classic 1:1 isotopic doublet at [M]⁺ and [M+2]⁺, confirming the incorporation of exactly one bromine atom.

🔄 Reaction Pathway & Mechanism

SynthesisPathway A 1. (2E)-3-(4-Methyl-2-thienyl) -2-propenoic acid B 2. Acyl Azide Intermediate (via DPPA) A->B DPPA, Bu3N, p-cymene RT, 12 h C 3. E-Vinyl Isocyanate (Curtius Rearrangement) B->C Heat to 100°C (- N2 gas) D 4. Z-Vinyl Isocyanate (Isomerization via Bu3N) C->D Tributylamine (Bu3N) Nucleophilic Catalysis E 5. 3-Methylthieno[3,2-c] pyridin-4(5H)-one (6π Electrocyclization) D->E Heat to 150°C 2.5 h F 6. 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one (Electrophilic Bromination) E->F NBS, DMF 0°C to RT

Mechanistic workflow for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one synthesis.

📚 References

  • Boros, E. E., & Kaldor, I. (2015). Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine. Journal of Heterocyclic Chemistry, 52(1), 302-305. URL:[Link]

  • Linder, C., et al. (2015). Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine. The Journal of Organic Chemistry, 80(22), 11558-11565. URL:[Link]

Optimization

Technical Support Guide: Purification of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Executive Summary & Molecule Analysis Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This heterocyclic scaffold presents a classic "solubility paradox" common in drug discovery intermediates:

  • The Lactam Moiety (4(5H)-one): Introduces strong intermolecular hydrogen bonding (N-H···O=C), resulting in high lattice energy, high melting points (>200°C), and poor solubility in standard organic solvents (DCM, Et₂O).

  • The Thiophene Core: Provides aromatic character but is prone to oxidation if not handled correctly.

  • The Bromine Substituent (C2): A critical handle for downstream cross-coupling (Suzuki/Buchwald), but susceptible to debromination under reductive conditions or metal-halogen exchange.

This guide prioritizes non-destructive purification methods to preserve the C-Br bond while removing common impurities (uncyclized precursors, regioisomers, and inorganic salts).

Decision Matrix: Troubleshooting Workflow

Before selecting a protocol, assess your crude material's profile. Use the following logic flow to determine the optimal purification route.

Purification_Workflow Start Crude Material Assessment Purity_Check Purity (LC-MS/NMR) Start->Purity_Check High_Impurity < 85% Purity Significant Side-Products Purity_Check->High_Impurity Dirty Med_Impurity 85-95% Purity Minor Baseline Noise Purity_Check->Med_Impurity Average High_Purity > 95% Purity Color/Trace Salts only Purity_Check->High_Purity Clean Protocol_C Protocol C: Flash Chromatography (DCM:MeOH) High_Impurity->Protocol_C Isolate Product Solubility_Test Solubility Test (Hot EtOH/MeCN) Med_Impurity->Solubility_Test Protocol_A Protocol A: Trituration (Slurry Wash) High_Purity->Protocol_A Remove Surface Impurities Solubility_Test->Protocol_A Insoluble Protocol_B Protocol B: Recrystallization (DMF/H2O) Solubility_Test->Protocol_B Soluble at Reflux

Figure 1: Strategic decision tree for selecting the appropriate purification method based on initial purity and solubility profile.

Solubility Profile & Solvent Selection

Understanding the solubility landscape is critical. The 4(5H)-one tautomer dictates the behavior.

SolventTemperatureSolubility RatingApplication
Dichloromethane (DCM) 25°CPoorExtraction (only with 5-10% MeOH)
Diethyl Ether / Hexane 25°CInsolubleAntisolvent for Trituration
Ethanol (EtOH) Reflux (78°C)ModeratePrimary Recrystallization Solvent
Acetonitrile (MeCN) Reflux (82°C)Moderate-GoodRecrystallization (Cleaner crystals than EtOH)
DMF / DMSO 25°CHighDissolution for injection/reaction; Co-solvent
Water 25°C - 100°CInsolubleAntisolvent for DMF/DMSO methods

Detailed Protocols

Protocol A: Trituration (The "First Line of Defense")

Best for: Removing lipophilic impurities (unreacted thiophene starting materials) and surface oxidation from >90% pure material.

  • Preparation: Place the crude solid in a round-bottom flask.

  • Solvent Addition: Add Diethyl Ether or Cold Ethanol (5 mL per gram of solid).

  • Agitation: Sonicate for 10 minutes or stir vigorously at room temperature for 30 minutes.

    • Why? The target lactam is insoluble, while the non-polar precursors will dissolve.

  • Filtration: Filter the suspension under vacuum (Buchner funnel).

  • Wash: Wash the cake with fresh cold ether (2x).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Protocol B: Recrystallization (The Gold Standard)

Best for: Scaling up and achieving >99% purity for biological assays.

System 1: Ethanol (Preferred) [1]

  • Suspend crude solid in EtOH (10 mL/g).

  • Heat to reflux.[1][2][3] If not fully dissolved, add more EtOH portion-wise.

  • Critical Step: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

  • Collect crystals via filtration.[1][3]

System 2: DMF/Water (For stubborn solubility)

  • Dissolve crude solid in minimum DMF at 60-80°C.

  • Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add a few drops of DMF to clear the solution.

  • Remove from heat and allow to crystallize slowly.

    • Note: This method yields very pure material but drying requires high vacuum to remove DMF traces.

Protocol C: Flash Chromatography (The "Rescue Mission")

Best for: Complex mixtures (<85% purity) or separating regioisomers.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of DCM : Methanol (0% to 10% MeOH).

  • Modifier: Add 0.1% Triethylamine (TEA) if tailing occurs (prevents lactam interaction with acidic silica sites).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Loading: Dry load on Celite is recommended due to poor solubility in DCM.

Troubleshooting & FAQs

Q1: My product is turning pink/brown during recrystallization. Why?

Diagnosis: Oxidation of the thiophene ring or trace free bromine. Fix:

  • Ensure all solvents are degassed.

  • Add a pinch of sodium metabisulfite to the aqueous phase if using DMF/Water to scavenge oxidants.

  • Perform the recrystallization under a Nitrogen atmosphere.[4]

Q2: I see two spots on TLC that merge. Is it an impurity?

Diagnosis: This is often Tautomerism . The 4(5H)-one (lactam) and 4-hydroxy-pyridine (lactim) forms can equilibrate on silica. Verification: Run the NMR in DMSO-d6. If you see a distinct NH signal (usually broad, >11 ppm), the lactam is the dominant stable form. If the spectra is clean, the "two spots" are an artifact of the silica acidity.

Q3: The yield after recrystallization is low (<50%).

Diagnosis: The compound is too soluble in the hot solvent or not crystallizing out. Fix:

  • Concentrate the mother liquor to half volume and repeat cooling.

  • Second Crop: Add an antisolvent (Water to EtOH, or Hexane to EtOAc) to the mother liquor to force precipitation.

  • Check the mother liquor by LC-MS; if the product is there, your solvent volume was too high.

Q4: Can I use acid/base extraction?

Risk Warning:

  • Base: Strong base (NaOH) can deprotonate the NH (pKa ~11-12), making it water-soluble. However, this risks hydrolysis or nucleophilic attack at the C-Br bond.

  • Acid: The pyridine nitrogen is not very basic due to the lactam resonance. It will not easily form salts with weak acids.

  • Recommendation: Avoid pH swings. Stick to neutral solvent purification.

References

  • Thienopyridine Synthesis: Eloy, F.; Deryckere, A. "Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one."[5] Bulletin des Sociétés Chimiques Belges, 1970 , 79, 301. (Classic thermal cyclization route).[5]

  • Bromination Protocols: Posner, G. H.; Afarinkia, K.; Dai, H. "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Organic Syntheses, 1999 , 76, 263. Link (Analogous bromination of heteroaromatic lactams).

  • Recrystallization of Thienopyridines: "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds." Molecules, 2018 , 23(5), 1065. Link (Describes EtOH recrystallization of thienopyridinones).

  • Solubility & Handling: "Disruption of Crystal Packing in Thieno[2,3-b]pyridines." Molecules, 2022 , 27, 836.[2] Link (Discusses the impact of planarity and H-bonding on solubility).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one before handling.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

The Molecule & The Challenge 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (hereafter referred to as BMTPO ) presents a classic "brick dust" profile common in fragment-based drug discovery.[1] Before troubleshooting, yo...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecule & The Challenge

2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (hereafter referred to as BMTPO ) presents a classic "brick dust" profile common in fragment-based drug discovery.[1] Before troubleshooting, you must understand why this molecule fails in aqueous media.

Structural Analysis of Insolubility

The insolubility of BMTPO is not accidental; it is encoded in its geometry:

  • Planar Rigidity: The fused thienopyridine core is flat, allowing for tight crystal packing (high lattice energy).

  • Lactam Dimerization: The 4(5H)-one moiety acts as a cyclic amide.[1] The N-H (donor) and C=O (acceptor) facilitate strong intermolecular hydrogen bonding, often forming stable dimers that resist solvation by water.

  • Lipophilic Substituents: The Bromine (C-2) and Methyl (C-3) groups significantly increase the LogP (lipophilicity), driving the molecule to aggregate in polar buffers to minimize entropy loss.

The Symptom: In assays, this manifests not just as visible turbidity, but as "Ghost Inhibition" —where colloidal aggregates sequester enzymes, leading to false-positive IC50s, or stick to plasticware, leading to false negatives.

Diagnostic Workflow

Do not rely on visual inspection. Micromolar precipitates are often invisible to the naked eye.[1] Use this decision matrix to diagnose the root cause of your data variability.

Solubility_Troubleshooting Start Start: Assay Variability / Low Signal CheckDMSO Step 1: Check DMSO Stock (Is it hydrated?) Start->CheckDMSO CheckAgg Step 2: Nephelometry / DLS (Detect Colloids) CheckDMSO->CheckAgg Stock looks clear Sol_FreshStock Solution: Prepare Fresh Stock under Argon/Nitrogen CheckDMSO->Sol_FreshStock DMSO frozen/cloudy? CheckPlastic Step 3: Check Plastic Binding (Loss of mass?) CheckAgg->CheckPlastic No scattering Sol_Detergent Solution: Add Non-Ionic Detergent (0.01% Triton X-100) CheckAgg->Sol_Detergent Scattering detected CheckPlastic->Sol_Detergent High NSB Sol_CoSolvent Solution: Intermediate Dilution (Step-down protocol) CheckPlastic->Sol_CoSolvent Low recovery

Figure 1: Diagnostic Logic Flow. A systematic approach to identifying whether the issue is chemical stability, aggregation, or surface adsorption.

Troubleshooting Guide (Q&A)

Module A: Stock Solution Management

Q: My 10 mM stock solution in DMSO looks clear, but I get precipitation immediately upon dilution. Why? A: You are likely experiencing "Shock Precipitation."[1] When a hydrophobic compound in 100% DMSO is blasted into 99% water, the local concentration exceeds the solubility limit before mixing is complete. Furthermore, DMSO is hygroscopic.[1][2] If your stock bottle is old, it may contain 10-15% water, which shifts the equilibrium toward the solid state before you even pipette.

The Fix:

  • Hydration Check: DMSO freezes at 18.5°C. If your DMSO stock remains liquid in a cool room (or doesn't freeze in the fridge), it is hydrated. Discard it.

  • Acoustic Dispensing: If available, use an Echo® liquid handler. Ejecting 2.5 nL droplets facilitates rapid dissolution compared to pipetting 1 µL.[1]

Module B: Assay Buffer Formulation

Q: Can I just adjust the pH to dissolve BMTPO? A: Likely not. The pKa of the lactam NH is typically high (>10). To deprotonate it and create a soluble anion, you would need a pH > 11, which is incompatible with most biological assays (enzymes denature). A: Instead, focus on the "Golden Triangle" of Solubilization :

ComponentRecommended ReagentConcentration RangeMechanism
Co-solvent DMSO1% - 5% (Target tolerance)Disrupts water lattice, solvates aromatic rings.[1]
Surfactant Tween-20 or Triton X-1000.005% - 0.01%Prevents colloidal aggregation (critical for BMTPO).[1]
Carrier HP-β-Cyclodextrin0.1% - 0.5%Encapsulates the hydrophobic core without affecting the active site (usually).[1]
Module C: The "Ghost" IC50

Q: I see inhibition at 10 µM, but the curve is very steep (Hill slope > 2). Is this real? A: This is a hallmark of colloidal aggregation. The BMTPO molecules are clumping into microscopic spheres that adsorb the enzyme non-specifically. Validation Test: Add 0.01% Triton X-100 to your assay buffer.[1]

  • If IC50 remains: The inhibition is real (binding to the active site).

  • If inhibition disappears: The previous activity was an artifact of aggregation.

Validated Protocols

Protocol 1: The "Step-Down" Dilution Method

Avoids shock precipitation by gradually acclimating the compound to aqueous conditions.

Standard (Bad) Method: 1 µL of 10 mM Stock


 999 µL Buffer. (Rapid crash).
Step-Down (Good) Method: 
  • Stock: Start with 10 mM BMTPO in anhydrous DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (creates 1 mM).

  • Pre-Dilution: Dilute 1:10 into a 50% DMSO / 50% Water mix. (Creates 100 µM in 55% DMSO). Wait 10 mins. Check for clarity.

  • Final Assay: Dilute 1:10 into Assay Buffer (Creates 10 µM in 5.5% DMSO).

Note: Ensure your assay tolerates 5.5% DMSO.[1] If not, add an additional step.

Protocol 2: Kinetic Solubility via Nephelometry

The Gold Standard for determining your "Safe Working Limit".

Objective: Determine the concentration at which BMTPO precipitates in your specific assay buffer.

Kinetic_Solubility_Workflow Step1 Prepare Buffer (Exact Assay Composition) Step2 Spike Compound (1 - 100 µM) Step1->Step2 Step3 Incubate (90 mins @ RT) Step2->Step3 Step4 Read Nephelometry (Light Scattering) Step3->Step4 Decision Define Solubility Limit (Signal > 2x Background) Step4->Decision

Figure 2: Kinetic Solubility Workflow. This protocol determines the maximum soluble concentration before precipitation begins.[1]

  • Preparation: Dispense 198 µL of Assay Buffer into a clear-bottom 96-well plate.

  • Spiking: Add 2 µL of BMTPO stock at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 mM stocks) to create a final range.

  • Incubation: Shake at 500 rpm for 90 minutes.

  • Read: Measure Laser Nephelometry (or Absorbance at 650 nm as a poor-man's proxy).

  • Result: The concentration where the signal spikes above baseline is your Solubility Limit . Do not run IC50s above this concentration.

References

  • NCBI Assay Guidance Manual. Solubility and Anomalous Results. National Center for Advancing Translational Sciences.[1][3][4] [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5] Drug Discovery Today.[1] [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous aggregation. Drug Discovery Today.[1] (Explains the "Ghost IC50" phenomenon). [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. The information provided herein is based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction: A Tale of Two Steps

The synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is most effectively approached as a two-stage process:

  • Formation of the Core Heterocycle: Synthesis of the intermediate, 3-methylthieno[3,2-c]pyridin-4(5H)-one.

  • Regioselective Bromination: Introduction of a bromine atom at the C2 position of the thiophene ring.

This guide is structured to address specific troubleshooting questions that may arise during each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Core Heterocycle Formation cluster_1 Step 2: Regioselective Bromination Start_1 3-Methylthiophene Precursor Intermediate_1 3-Methylthieno[3,2-c]pyridin-4(5H)-one Start_1->Intermediate_1 [Cyclization Conditions] Intermediate_1_2 3-Methylthieno[3,2-c]pyridin-4(5H)-one Final_Product 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Intermediate_1_2->Final_Product NBS, Electrophilic Conditions

Caption: A high-level overview of the two-stage synthesis of the target compound.

Part 1: Troubleshooting the Synthesis of 3-Methylthieno[3,2-c]pyridin-4(5H)-one

The formation of the thieno[3,2-c]pyridin-4(5H)-one core is a crucial step that can be prone to challenges related to cyclization efficiency and precursor stability. A plausible approach, analogous to the synthesis of similar structures, involves the cyclization of a suitably functionalized 3-methylthiophene derivative.[1]

Frequently Asked Questions (FAQs)

Question 1: My cyclization reaction to form 3-methylthieno[3,2-c]pyridin-4(5H)-one is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Failure in the cyclization step often points to issues with the starting materials, reaction conditions, or the stability of intermediates. Here’s a breakdown of potential culprits and their solutions:

  • Purity of the Starting Material: The purity of your 3-methylthiophene precursor is paramount. Impurities can interfere with the reaction, poison catalysts (if used), or lead to unwanted side reactions.

    • Solution: Ensure your starting material is of high purity. Consider purification by distillation or chromatography before use. Characterize the purified material thoroughly using techniques like NMR and GC-MS.

  • Reaction Conditions: The energy barrier for the cyclization might not be met.

    • Solution: If you are employing a thermal cyclization, ensure the temperature is high enough and the reaction is heated for a sufficient duration. For acid-catalyzed cyclizations, the choice and concentration of the acid are critical. A stronger acid or a higher concentration might be necessary. It is also crucial to ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze key intermediates.

  • Atmosphere Control: Certain intermediates in thienopyridine synthesis can be sensitive to oxygen.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of your starting materials or intermediates.

Question 2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of multiple byproducts is a common issue in heterocyclic synthesis. The identity of these byproducts can provide valuable clues about competing reaction pathways.

  • Potential Side Reactions:

    • Polymerization: Thiophene derivatives can be prone to polymerization under strongly acidic or high-temperature conditions.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the accumulation of acyclic precursors.

    • Decarboxylation (if applicable): If your precursor contains a carboxylic acid group, premature decarboxylation can occur, preventing the desired cyclization.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you identify the optimal reaction time and prevent the formation of degradation products from prolonged heating.

    • Temperature Optimization: If polymerization is suspected, try running the reaction at a lower temperature for a longer period.

    • Isolate and Characterize: Attempt to isolate the major byproducts by column chromatography and characterize them by NMR and Mass Spectrometry. Understanding their structure will provide insight into the unwanted reaction pathways.

Part 2: Troubleshooting the Regioselective Bromination

The second stage of the synthesis involves the bromination of 3-methylthieno[3,2-c]pyridin-4(5H)-one. The key challenge here is to achieve regioselective bromination at the C2 position of the thiophene ring, avoiding bromination at other sites. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[2] The outcome of the reaction (electrophilic aromatic substitution vs. radical substitution) is highly dependent on the reaction conditions.

Visualizing the Bromination Selectivity

Bromination_Selectivity cluster_0 Desired Pathway cluster_1 Side Reactions Start 3-Methylthieno[3,2-c]pyridin-4(5H)-one Conditions_Desired NBS Electrophilic Conditions (e.g., in polar solvent, dark) Start->Conditions_Desired Conditions_Side_1 NBS Radical Conditions (e.g., AIBN, light) Start->Conditions_Side_1 Conditions_Side_2 Harsh Conditions (e.g., excess Br2, high temp.) Start->Conditions_Side_2 Desired_Product 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Conditions_Desired->Desired_Product Side_Product_1 Bromination on Methyl Group Conditions_Side_1->Side_Product_1 Side_Product_2 Bromination on Pyridine Ring Conditions_Side_2->Side_Product_2

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Troubleshooting

Stability issues of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one under experimental conditions

Welcome to the technical support center for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (herein referred to as the "Compound"). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (herein referred to as the "Compound"). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this key synthetic intermediate. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.

Chemical Structure and Inherent Reactivity

The stability of the Compound is intrinsically linked to its molecular architecture, which features several key functional groups:

  • Thieno[3,2-c]pyridine Core: A bicyclic heteroaromatic system that is generally stable but can be susceptible to oxidation, particularly at the sulfur atom, under harsh conditions.[1][2][3]

  • Pyridin-4(5H)-one: This is a vinylogous amide, or more specifically, a lactam. Lactam rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][5][6] The 4-pyridone structure is noted to be more polar and has a greater zwitterionic character compared to 2-pyridones, which can enhance its reactivity towards nucleophiles.[7]

  • 2-Bromo Substituent: The bromine atom on the thiophene ring is a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[8] However, this C-Br bond can be labile under certain conditions, leading to dehalogenation.[9][10]

  • 3-Methyl Group: An electron-donating group that can subtly influence the electronic properties and reactivity of the heterocyclic system.

Understanding these structural elements is the first step in predicting and mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for the Compound?

A1: For optimal long-term stability, the Compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[11][12] The solid state minimizes intermolecular reactions, and low temperatures slow the rate of any potential degradation. An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent slow oxidation.

Q2: Is the Compound stable in common organic solvents?

A2: The Compound is generally stable in common aprotic organic solvents such as THF, dioxane, DMF, and DMSO for typical reaction times at room temperature. However, prolonged storage in solution is not recommended. Protic solvents, especially alcohols, may participate in slow degradation reactions if acidic or basic impurities are present. Always use anhydrous, high-purity solvents for reactions and analysis.

Q3: How does pH affect the stability of the Compound in aqueous media?

A3: The Compound's stability is highly pH-dependent due to the lactam moiety.

  • Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the lactam ring, leading to ring-opening.[5]

  • Neutral Conditions (pH 6-8): The Compound exhibits its best stability in this range.

  • Basic Conditions (pH > 9): Strong basic conditions will significantly accelerate lactam hydrolysis, leading to the formation of the corresponding ring-opened carboxylate salt.[6] This process is often irreversible.

Q4: Is the Compound sensitive to light?

A4: Yes, compounds containing heteroaromatic systems like thienopyridine can be susceptible to photodegradation.[13] It is crucial to protect the Compound from direct light, both in its solid form and when in solution.[11] Photochemical reactions can lead to complex degradation pathways, including the formation of colored impurities. All experiments should be conducted in amber glassware or vessels protected with aluminum foil.

Q5: Can I use palladium catalysts with this Compound without issues?

A5: While the bromo-substituent is intended for palladium-catalyzed cross-coupling reactions, these conditions can also promote a competing side reaction: reductive dehalogenation (hydrodebromination), where the bromine atom is replaced by hydrogen.[9][10] This is particularly prevalent in the presence of a hydride source (e.g., from certain bases, solvents, or additives) and a palladium catalyst. Careful optimization of reaction conditions is necessary to favor the desired cross-coupling pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical framework for diagnosing the root cause.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Low yield in a Suzuki or other cross-coupling reaction; presence of a debrominated byproduct. Reductive Dehalogenation: The palladium catalyst, in the presence of a hydride source, is reducing the C-Br bond.1. Change the Base: Avoid bases that can generate hydrides, like certain alkoxides. Consider using carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄).2. Solvent Choice: Ensure the solvent is rigorously anhydrous. Some alcoholic solvents can act as hydride donors.3. Optimize Catalyst/Ligand: Some ligand systems are more prone to β-hydride elimination or other pathways that lead to Pd-H species. Screen different phosphine ligands.[10]
Appearance of a new, more polar spot on TLC during workup or purification. Lactam Hydrolysis: Exposure to acidic or basic conditions during aqueous workup or on silica gel chromatography has opened the pyridinone ring.1. Neutralize Workup: Perform aqueous extractions with buffered solutions (e.g., phosphate buffer, pH 7) instead of strong acid or base washes.2. Chromatography: Use a neutral stationary phase like deactivated silica gel (pre-treated with a non-nucleophilic base like triethylamine) or alumina. Minimize the time the compound spends on the column.
Reaction mixture turns yellow/brown over time, especially when heated. Thermal or Oxidative Degradation: The thienopyridine core may be decomposing or oxidizing at elevated temperatures or upon exposure to air.1. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.2. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.[1][2]
Inconsistent analytical results (NMR, LC-MS) from the same batch. Photodegradation: The sample may be degrading upon exposure to ambient light in the lab or inside analytical instruments.1. Protect from Light: Prepare samples for analysis in a dimly lit area and use amber vials.[13][14]2. Analyze Promptly: Do not let prepared solutions sit for extended periods before analysis.
Reaction fails with strong nucleophiles (e.g., Grignard reagents, organolithiums). Multiple Reactive Sites: Strong nucleophiles can attack the lactam carbonyl or undergo halogen-metal exchange with the C-Br bond, in addition to any desired reaction.1. Protecting Groups: Consider protecting the lactam nitrogen if it interferes with the desired transformation.2. Use Softer Nucleophiles: Employ less reactive organometallic reagents (e.g., organozincs, organocuprates) to increase selectivity.

Key Experimental Protocols

Protocol 4.1: Small-Scale pH Stability Test

This protocol allows for a rapid assessment of the Compound's stability under different pH conditions.

  • Prepare Stock Solution: Dissolve 5 mg of the Compound in 1 mL of acetonitrile or DMSO.

  • Prepare Buffered Solutions: Prepare three vials containing:

    • Vial A: 1 mL of 0.1 M HCl (aq)

    • Vial B: 1 mL of phosphate-buffered saline (PBS), pH 7.4

    • Vial C: 1 mL of 0.1 M NaOH (aq)

  • Initiate Test: Add 10 µL of the Compound stock solution to each vial.

  • Incubate: Let the vials stand at room temperature, protected from light.

  • Analyze: At time points (e.g., 0, 1, 4, 24 hours), take an aliquot from each vial and analyze by LC-MS or HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 4.2: Assessing Susceptibility to Reductive Dehalogenation

This protocol helps determine if a planned set of cross-coupling conditions is likely to cause dehalogenation.

  • Set up Control Reaction: In a reaction vessel under an inert atmosphere, combine the Compound, your chosen palladium catalyst, ligand, and solvent.

  • Omit Coupling Partner: Crucially, do not add the boronic acid (or other coupling partner).

  • Add Base: Add the base you intend to use for the cross-coupling reaction.

  • Heat and Monitor: Heat the reaction to the target temperature and monitor by TLC or LC-MS over time. The appearance of the debrominated product (mass = M-Br+H) indicates that the conditions are promoting this unwanted side reaction.

Visual Diagrams

Potential Degradation Pathways

Compound 2-Bromo-3-methyl- thieno[3,2-c]pyridin-4(5H)-one Hydrolysis Ring-Opened Product (Carboxylic Acid/Carboxylate) Compound->Hydrolysis  H+ or OH-    H₂O   Dehalogenation 3-Methylthieno[3,2-c]- pyridin-4(5H)-one Compound->Dehalogenation  [Pd], H- source    (e.g., base, solvent)   Oxidation Oxidized Products (e.g., N-oxide, S-oxide) Compound->Oxidation  [O]    (e.g., air, peroxide)  

Caption: Major potential degradation pathways for the Compound.

Troubleshooting Workflow for Low Cross-Coupling Yield

Start Low Yield in Cross-Coupling Reaction CheckByproduct Analyze crude reaction by LC-MS. Is debrominated byproduct present? Start->CheckByproduct ChangeBase Change to non-hydridic base (e.g., K₂CO₃, K₃PO₄) CheckByproduct->ChangeBase Yes CheckSM Is starting material (SM) largely unreacted? CheckByproduct->CheckSM No Success Problem Solved ChangeBase->Success IncreaseTemp Increase temperature or prolong reaction time. CheckSM->IncreaseTemp Yes CheckDegradation Are there multiple unidentified byproducts? CheckSM->CheckDegradation No IncreaseTemp->Success LowerTemp Lower temperature and run under strict inert atmosphere. CheckDegradation->LowerTemp Yes LowerTemp->Success

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Optimization

How to scale up the synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Welcome to the Technical Support Center for the scale-up synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one . This specialized heterocyclic building block presents unique chemical engineering challenges during s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one .

This specialized heterocyclic building block presents unique chemical engineering challenges during scale-up. The electron-rich thiophene ring makes the C2-position highly susceptible to electrophilic aromatic substitution, but the process is notoriously exothermic. Furthermore, the pyridin-4(5H)-one (lactam) motif introduces strong intermolecular hydrogen bonding, leading to severe solubility limitations that can cause reactor fouling and poor mixing at the pilot scale.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure a safe, high-yield transition from the laboratory bench to pilot-plant production.

Process Overview: Scale-Up Workflow

Workflow Step1 1. Substrate Dissolution 3-Methylthieno[3,2-c]pyridin-4(5H)-one in DMF Step2 2. Electrophilic Bromination Semi-Batch NBS Dosing (0-5°C) Step1->Step2 Homogeneous Solution Step3 3. Quench & Precipitation Controlled Water Drowning Step2->Step3 Complete Conversion Step4 4. Isolation & Washing ANFD Filtration to remove Succinimide Step3->Step4 Crude Crystalline Slurry QC 5. In-Process QC HPLC Validation (>98% Purity) Step4->QC Final API Intermediate

Fig 1: Semi-batch scale-up workflow for the regioselective bromination of thienopyridinones.

Troubleshooting & FAQs: Reaction Engineering

Q1: We are experiencing sudden viscosity spikes and impeller seizing during the bromination step. How do we resolve this? The Causality: At the lab scale, brominations are often performed in Dichloromethane (DCM). However, the thieno[3,2-c]pyridin-4(5H)-one core features a lactam motif that forms extensive intermolecular hydrogen bond networks [1]. As the concentration increases during scale-up, the brominated product rapidly crystallizes out of non-polar or weakly polar solvents, creating a thick slurry that seizes the reactor impeller. The Solution: Transition the solvent system to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents act as hydrogen-bond acceptors, breaking the intermolecular networks and maintaining a homogeneous solution throughout the reaction.

Q2: Our impurity profile shows significant levels of di-brominated byproducts (C2 and C6 bromination) and N-bromination. How can we improve regioselectivity? The Causality: The C2-position on the thiophene ring is the most thermodynamically activated site. However, if the local concentration of the brominating agent is too high, or if the temperature exceeds 10 °C due to poor heat removal, the kinetic energy overcomes the activation barrier for secondary bromination at the C6-position or the lactam nitrogen[2]. The Solution: Abandon batch-addition of solid reagents. Use a semi-batch dosing strategy where a solution of N-Bromosuccinimide (NBS) in DMF is dosed continuously into the reactor. This ensures the reaction remains mass-transfer controlled rather than kinetics-controlled, keeping the localized concentration of electrophilic bromine near zero.

Q3: Why should we use N-Bromosuccinimide (NBS) instead of liquid Bromine (Br₂) for pilot-scale production? The Causality: While liquid Br₂ is atom-economical, it generates stoichiometric amounts of highly corrosive Hydrogen Bromide (HBr) gas. Managing HBr off-gassing at the 10-100 kg scale requires specialized scrubbing infrastructure and poses severe metallurgical risks to standard stainless steel reactors. NBS is a solid, handles safely, and traps the byproduct as water-soluble succinimide, vastly simplifying the downstream workup[3].

Quantitative Process Comparison: Lab vs. Pilot Scale

To justify the protocol adjustments, the following table summarizes the critical parameters and the rationale behind the scale-up modifications.

ParameterLab Scale (Batch)Pilot Scale (Semi-Batch)Causality / Engineering Rationale
Scale 50 g10 kgTransition from round-bottom flask to Glass-Lined Steel (GLS) reactor.
Brominating Agent Br₂ (Liquid)NBS (Solid/Solution)NBS eliminates severe HBr off-gassing and improves handling safety.
Solvent System Dichloromethane (DCM)DMFDMF resolves the poor solubility of the lactam core, preventing impeller seizing.
Temperature -78 °C to RT0 to 5 °CCryogenic conditions are energy-intensive and unscalable; NBS in DMF allows milder, controllable temperatures.
Yield 65%85%Continuous dosing prevents thermal runaway and localized over-bromination.
E-Factor > 12045Elimination of liquid-liquid extraction; direct water drowning reduces solvent waste.

Step-by-Step Methodology: Pilot-Scale Bromination Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Reactor Preparation & Substrate Loading

  • Ensure the use of a 100 L Glass-Lined Steel (GLS) or Hastelloy C-276 reactor to prevent corrosion from trace bromides.

  • Purge the reactor with Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Charge 10.0 kg of 3-methylthieno[3,2-c]pyridin-4(5H)-one (Starting Material, SM) into the reactor.

  • Charge 50 L of anhydrous DMF.

  • Set the agitator to 150 rpm and stir at 20 °C until complete dissolution is visually confirmed.

  • Engage the reactor jacket chiller and cool the internal temperature to 0–5 °C.

Step 2: Controlled Electrophilic Dosing

  • In a separate 30 L preparation vessel, dissolve 11.2 kg of N-Bromosuccinimide (NBS) (1.05 equivalents) in 20 L of DMF. Caution: Endothermic dissolution; ensure complete solvation before transfer.

  • Begin dosing the NBS/DMF solution into the main reactor via a metering pump at a rate of ~5 L/hour.

  • Critical Causality Check: Monitor the internal temperature continuously. The bromination is highly exothermic. If the internal temperature exceeds 5 °C, pause the dosing immediately to allow the jacket chiller to remove the accumulated heat.

Step 3: In-Process Control (IPC) and Self-Validation

  • Once dosing is complete, maintain stirring at 0–5 °C for 60 minutes.

  • Pull a 5 mL sample from the reactor and quench with 5 mL of water. Extract with 2 mL of Ethyl Acetate and analyze the organic layer via HPLC (C18 column, 254 nm).

  • Self-Validation Gate:

    • If SM is ≤ 1.0%: Proceed to Step 4.

    • If SM is > 1.0%: Prepare an additional 0.02 equivalents of NBS in 1 L DMF, dose into the reactor, stir for 30 minutes, and repeat the IPC.

Step 4: Quench and Direct Crystallization

  • To isolate the product without generating massive volumes of mixed organic/aqueous waste, utilize a direct water-drowning technique.

  • Slowly charge 150 L of purified water (pre-chilled to 0–5 °C) into the reactor over 2 hours.

  • Mechanism: The addition of water drastically increases the polarity of the solvent system. The highly lipophilic 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one will selectively crystallize out of solution, while the DMF and the succinimide byproduct remain completely dissolved in the aqueous phase.

  • Stir the resulting slurry for an additional 2 hours at 0–5 °C to maximize crystal growth and yield.

Step 5: Isolation and Drying

  • Transfer the slurry to an Agitated Nutsche Filter Dryer (ANFD).

  • Filter the mother liquor.

  • Wash the filter cake with purified water (3 x 20 L) to ensure the complete removal of residual DMF and succinimide.

  • Apply a vacuum (≤ 50 mbar) and heat the ANFD jacket to 45 °C. Dry the product until the moisture content is ≤ 0.5% by Karl Fischer titration.

References

  • Guan, M., et al. (2021). "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development.[Link]

  • Helal, C. J., et al. (2021). "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development.[Link]

  • Les Laboratoires Servier. (2004). "Pyridine derivatives, process for their preparation and pharmaceutical compositions containing them" (Patent No. DE60010596T2).
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

Welcome to the Application Scientist Support Center. The thieno[3,2-c]pyridin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core intermediate in the development of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The thieno[3,2-c]pyridin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core intermediate in the development of kinase inhibitors and other targeted therapeutics. However, functionalizing this core—specifically via regioselective bromination—presents significant chemoselectivity challenges.

This guide provides field-proven, mechanistic troubleshooting strategies to help you avoid common impurities such as over-bromination, allylic bromination, and incomplete cyclization during your synthetic workflows.

Synthetic Workflow & Impurity Checkpoints

SynthesisWorkflow A 3-Methylthiophene Precursor B Cyclization Step (Hydrazine Hydrate, 80°C) A->B C 3-Methylthieno[3,2-c] pyridin-4(5H)-one B->C D Electrophilic Bromination (NBS, THF, 0°C) C->D E Target Molecule: 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one D->E F Impurity: Dibrominated Adduct D->F Excess NBS / High Temp G Impurity: Allylic Bromide D->G Radical Pathway (Light)

Fig 1. Synthesis workflow of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one and impurity pathways.

Frequently Asked Questions (FAQs)

Q1: How do I prevent over-bromination (dibromination) during the electrophilic bromination step? A1: Mechanistic causality: Bromination of the electron-rich thiophene ring is highly favorable. When using N-bromosuccinimide (NBS), the 2-position (alpha to the sulfur) is the most nucleophilic site. However, excess reagent or elevated temperatures can lead to subsequent bromination at the remaining open positions on the ring system. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of NBS). Perform the reaction at 0 °C in a polar aprotic solvent like THF to stabilize the bromonium intermediate and prevent thermal over-activation (1)[1].

Q2: I am observing bromination at the 3-methyl group instead of the thiophene core. What is causing this? A2: Mechanistic causality: Bromination at the 3-methyl group (allylic/benzylic-type bromination) occurs via a free-radical mechanism, whereas the desired ring bromination is an electrophilic aromatic substitution. Radical pathways are initiated by UV light, trace peroxides, or elevated temperatures. Solution: Conduct the reaction in the dark (wrap the flask in aluminum foil) and avoid radical initiators. Ensure your solvent is degassed and strictly free of peroxides, as aged THF can form peroxides that initiate the radical cascade (2)[2].

Q3: My cyclization step yields a mixture of the desired thieno[3,2-c]pyridin-4(5H)-one and unreacted open-chain intermediates. How can I drive this to completion? A3: Mechanistic causality: The formation of the pyridinone ring often involves the condensation of an ester/nitrile precursor with hydrazine hydrate. Incomplete cyclization is usually due to insufficient nucleophilic attack or trapped water shifting the thermodynamic equilibrium backward. Solution: Use pure hydrazine monohydrate rather than dilute aqueous solutions. Elevate the temperature to 80 °C in DMF to overcome the activation energy barrier for the final ring closure (3)[3].

Quantitative Impurity Profiling

Use the following table to diagnose and mitigate impurities based on quantitative analytical data.

Impurity ProfileTypical Yield LossRelative Retention Time (RRT)Primary CauseMitigation Strategy
Dibrominated Adduct 15–25%~1.25Excess NBS (>1.05 eq), Temp > 10 °CCap NBS at 1.0 eq; maintain strict 0 °C cooling bath.
Allylic Bromide 5–15%~1.10Radical initiation (UV light, peroxides)Exclude light; use freshly distilled, peroxide-free THF.
Uncyclized Precursor 10–30%~0.80Aqueous hydrazine (<98%), Temp < 60 °CUse pure hydrazine monohydrate; heat to 80 °C in DMF.
Self-Validating Experimental Protocols
Step 1: Preparation of the 3-Methylthieno[3,2-c]pyridin-4(5H)-one Core

Causality: Hydrazine hydrate acts as a bis-nucleophile to close the pyridinone ring. Pure hydrazine monohydrate is required to facilitate the hydrazide formations and prevent competitive hydrolysis of the ester/nitrile precursor.

  • Dissolve the 3-methylthiophene precursor (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add pure hydrazine monohydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Analyze the reaction mixture via LC-MS. The disappearance of the open-chain precursor mass and the appearance of the cyclized mass (M+H) validates completion. A persistent precursor mass indicates the need for additional heating or hydrazine.

  • Cool to room temperature, precipitate with ice water, filter, and dry under vacuum.

Step 2: Regioselective Electrophilic Bromination

Causality: NBS provides a controlled source of electrophilic bromine. The reaction must be run at 0 °C to kinetically favor the highly nucleophilic 2-position and suppress dibromination.

  • Dissolve 3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in anhydrous, peroxide-free THF (0.1 M concentration).

  • Wrap the reaction flask in aluminum foil to exclude light (preventing radical initiation).

  • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes to prevent thermal spiking.

  • Stir for 1.5 hours at 0 °C.

  • Validation Checkpoint: Quench a 50 µL aliquot with saturated Na₂S₂O₃ and extract with EtOAc. Run TLC (Hexanes/EtOAc 3:1). A single new UV-active spot validates successful mono-bromination. A secondary higher-Rf spot warns of dibromination.

  • Remove the solvent in vacuo, partition between saturated NH₄Cl and DCM, dry the organic layer over MgSO₄, and concentrate to yield the target product.

References
  • Title: One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones Source: ResearchGate URL: Citation Index: [3]

  • Title: WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds Source: Google Patents URL: Citation Index: [1]

  • Title: 3-thenyl bromide Source: Organic Syntheses URL: Citation Index: [2]

Sources

Optimization

Technical Support Center: Analytical Methods for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

[1] Role: Senior Application Scientist Department: Pharmaceutical Analysis & Stability Support Subject: Troubleshooting Degradation & Impurity Profiling for Prasugrel Intermediates[1] Introduction: The Molecule & The Cha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Role: Senior Application Scientist Department: Pharmaceutical Analysis & Stability Support Subject: Troubleshooting Degradation & Impurity Profiling for Prasugrel Intermediates[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (hereafter referred to as BMP-one ).[1] This compound is a critical pharmacophore and key intermediate in the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and various kinase inhibitors.

Why Integrity Matters: In drug development, the stability of BMP-one is non-negotiable.[1] Its degradation directly impacts the yield of the final API and introduces genotoxic impurities (GTIs) that are difficult to purge downstream.[1] The primary stability challenges are debromination (loss of the halogen handle) and oxidative ring opening .

This guide synthesizes field-proven analytical protocols to help you detect, identify, and prevent these degradation events.

Troubleshooting Guide: HPLC Method Performance

User Scenario: I am seeing a split peak or shoulder on the main peak, and retention times are shifting.

Diagnostic Workflow

The thienopyridone core is lipophilic but contains a polar lactam functionality.[1] Standard C18 methods often fail to resolve the des-bromo impurity from the parent peak due to structural similarity.

Recommended Method Parameters (Stability Indicating):

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmSmaller particle size (3.5 µm vs 5 µm) improves resolution of the des-bromo analog.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the lactam, sharpening the peak.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 5% B to 95% B over 15 minSteep gradient required to elute lipophilic dimers while resolving early polar degradants.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for the thienopyridine conjugated system.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.
Common Issues & Solutions

Q: My main peak has a fronting shoulder. Is this degradation?

  • Likely Cause: Solubility mismatch or Column Overload.[1] BMP-one is poorly soluble in water. If dissolved in 100% DMSO and injected into a high-aqueous initial gradient, it precipitates at the column head.[1]

  • Fix: Dilute sample in 50:50 ACN:Water. If solubility is an issue, lower injection volume to 2-5 µL.

Q: I see a new peak at RRT 0.92. What is it?

  • Likely Cause: Des-bromo impurity (3-methylthieno[3,2-c]pyridin-4(5H)-one).[1]

  • Mechanism: Photolytic reduction.[1] If the sample was left on the bench under ambient light, the C-Br bond is labile.[1]

  • Verification: Check absorbance ratio. The des-bromo analog has a slightly blue-shifted UV max compared to the parent.[1]

Degradation Pathways & Impurity Identification

User Scenario: We detected unknown impurities during stress testing (forced degradation). We need to propose structures.

Understanding the chemistry of the thienopyridine core is essential for structural elucidation.[1]

Visualizing the Degradation Logic

DegradationPathways Parent Parent: BMP-one (C8H6BrNOS) Light Stress: Light/UV Parent->Light Oxidation Stress: Peroxide/Air Parent->Oxidation Hydrolysis Stress: Strong Base (pH > 10) Parent->Hydrolysis DesBromo Impurity A: Des-bromo (Reduction of C-Br) Light->DesBromo Homolytic cleavage Dimer Impurity D: Dimer (Radical coupling) Light->Dimer Radical recombination NOxide Impurity B: N-Oxide (Pyridine oxidation) Oxidation->NOxide +16 Da RingOpen Impurity C: Acid/Amide (Lactam hydrolysis) Hydrolysis->RingOpen +18 Da (Ring Opening)

Figure 1: Decision tree for identifying impurities based on stress conditions. Use this to correlate RT shifts with likely structural changes.

Impurity Profile Table
Impurity TypeRelative Retention Time (RRT)Mass Shift (LC-MS)Mechanistic Cause
Des-bromo ~0.90 - 0.95[M-H]- = 164 (Loss of Br)Photodegradation; Reductive conditions.[1]
N-Oxide ~0.40 - 0.60[M+H]+ = 260/262 (+16 Da)Oxidative stress (Peroxides); Long term air exposure.
Hydrolysis Product ~0.20 (Very Polar)[M+H]+ = 262/264 (+18 Da)High pH (>10); Lactam ring opening to amino-acid.
Dimer > 1.50 (Late Eluting)[2M-Br] or similarRadical coupling during synthesis or UV exposure.

Technical Note: The "N-oxide" is less common in the lactam tautomer (4(5H)-one) because the nitrogen is protonated/involved in the amide resonance.[1] However, under forcing oxidation, the sulfur in the thiophene ring may oxidize to the S-oxide or Sulfone , which will also show +16/+32 Da shifts.[1]

Experimental Protocol: Validated Sample Preparation

User Scenario: My results are not reproducible. The assay value drops by 2% if I re-inject the same vial 4 hours later.

Root Cause: BMP-one is stable as a solid but reactive in solution, particularly in nucleophilic solvents.[1]

Standard Operating Procedure (SOP):

  • Weighing: Weigh 10.0 mg of BMP-one into a low-actinic (amber) volumetric flask. Light protection is critical.[1]

  • Dissolution:

    • Add 2 mL of DMSO (Dimethyl Sulfoxide). Sonicate for 5 minutes.

    • Why DMSO? It ensures complete solubility.[1] Methanol alone may not dissolve the crystal lattice, leading to low assay values.[1]

  • Dilution: Make up to volume (10 mL) with Acetonitrile:Water (1:1) .

    • Avoid: Do not use alcohols (Methanol/Ethanol) as the primary diluent if the sample will sit for >24 hours, as trans-esterification or solvolysis can occur at trace levels.[1]

  • Filtration: Use a 0.2 µm PTFE filter.[1] (Nylon filters can bind nitrogenous heterocycles).

  • Storage: Autosampler temperature must be set to 4°C . Stability in solution is validated for only 12 hours at ambient temperature.[1]

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for this analysis? A: Proceed with Caution. BMP-one has a high boiling point and is thermally labile. The high temperatures of the GC injector (250°C+) can cause thermal debromination inside the liner, creating false impurity peaks.[1] If you must use GC, use a cool-on-column injection or derivatize the molecule first.[1] LC-MS is the preferred method [1].

Q: The powder has turned from off-white to yellow. Is it still usable? A: Likely No. The yellowing indicates the formation of conjugated degradation products (likely dimers or extensive oxidation). Perform a "Use Test" by running the HPLC method. If purity is <98%, recrystallization is required.[1] The color change is a hallmark of thienopyridine instability [2].[1]

Q: What is the specific storage condition? A: Store under Inert Atmosphere (Argon/Nitrogen) at 2-8°C . The bromine atom renders the molecule sensitive to moisture and light.[1] Desiccators are mandatory.[1]

Q: I see a mass of [M+41] in my LC-MS spectrum. What is this? A: This is likely an Acetonitrile Adduct ([M+H+ACN]+). This is a common artifact in electrospray ionization (ESI) when using ACN mobile phases and does not represent a true impurity in the sample. Verify by changing the mobile phase to Methanol; if the peak disappears, it was an adduct.[1]

References
  • BenchChem. (2025).[2] HPLC method development for halogenated benzophenone and pyridine derivatives. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Bromo-4-chlorothieno[3,2-c]pyridine: Physical Properties and Stability. Retrieved from

  • US Food and Drug Administration (FDA). (2009).[3] Prasugrel (Effient) Pharmacology Review: Metabolism and Impurities. Retrieved from

  • Molecules (MDPI). (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.

  • Google Patents. (2011). WO2011029456A1 - Process for making prasugrel and its intermediates.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Confirmation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful campaign. This guide provides an in-depth, technically-...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful campaign. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of data, instead focusing on the "why" behind the experimental choices and the logic of data interpretation. This guide is designed to be a self-validating system, empowering you to confidently confirm the structure of this and related molecules.

The Structural Hypothesis and Potential Isomers

The target molecule, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, belongs to the thienopyridine class of compounds, which are known to exhibit a range of biological activities. Its core is a fused bicyclic system consisting of a thiophene and a dihydropyridinone ring. The proposed structure is as follows:

However, during synthesis, the formation of isomeric impurities is a common challenge. A logical approach to structural confirmation, therefore, necessitates a consideration of potential isomers. The most probable isomers would involve different arrangements of the bromine and methyl substituents on the thieno[3,2-c]pyridine core, or even a different fusion of the thiophene and pyridine rings, such as the thieno[2,3-b]pyridine system.

Experimental Workflow for Structural Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of the target structure. The workflow should be designed to provide orthogonal data points that, when taken together, leave no room for doubt.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay Single Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->XRay Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration XRay->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A logical workflow for the synthesis, purification, and structural confirmation of a novel chemical entity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The expected ¹H NMR spectrum of the target molecule would exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the N-H proton of the pyridinone ring.

Predicted ¹H NMR Data for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6~7.3-7.5Doublet1HAromatic proton on the pyridine ring, coupled to H-7.
H-7~6.7-6.9Doublet1HAromatic proton on the pyridine ring, coupled to H-6.
-CH₃~2.2-2.4Singlet3HMethyl group attached to the thiophene ring.
N-H~11.0-12.0Broad Singlet1HAmide proton, often broad and downfield.

Causality Behind the Predictions: The chemical shifts are estimated based on the electronic environment. The protons on the pyridine ring are in the aromatic region, and their coupling will result in doublets. The methyl group, being attached to an aromatic ring, will appear as a singlet in the upfield region. The N-H proton of the lactam is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding. For comparison, the ¹H NMR spectrum of the related compound, 3-Bromothieno[3,2-c]pyridin-4(5H)-one, shows signals at δ 6.83 (d, 1H), 7.24 (d, 1H), and 11.46 (br s, 1H) in DMSO-d₆.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~160-165Carbonyl carbon of the lactam.
C-2~110-115Bromine-bearing carbon on the thiophene ring.
C-3~125-130Methyl-bearing carbon on the thiophene ring.
C-3a~120-125Bridgehead carbon.
C-4a~140-145Bridgehead carbon adjacent to the nitrogen.
C-6~120-125Aromatic CH on the pyridine ring.
C-7~115-120Aromatic CH on the pyridine ring.
C-7a~145-150Bridgehead carbon.
-CH₃~15-20Methyl carbon.

Distinguishing Isomers: The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR would be crucial in distinguishing the target molecule from its isomers. For instance, a thieno[2,3-b]pyridine isomer would exhibit a different set of proton-proton couplings in the aromatic region.

Part 2: Mass Spectrometry - Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₆BrNOS

  • Monoisotopic Mass: 242.9384 u

  • Key Fragmentation Patterns: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2] The most intensive peak in the mass spectrum is referred to as the "Base Peak," and its intensity is set to 100.[3]

The molecular ion peak should be prominent due to the aromatic nature of the compound.[3] Common fragmentation pathways may involve the loss of CO, Br, or the methyl group.

Part 3: Single Crystal X-ray Diffraction - The Definitive Proof

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state. This technique would definitively confirm the connectivity of all atoms and the relative stereochemistry, leaving no doubt about the structure. While not always feasible, it is the gold standard for structural confirmation. The crystal packing can reveal intermolecular interactions such as hydrogen bonding.[4][5]

Comparative Analysis with a Close Structural Analog: 3-Bromothieno[3,2-c]pyridin-4(5H)-one

To further bolster our confidence in the predicted data, we can draw comparisons with the known data for 3-Bromothieno[3,2-c]pyridin-4(5H)-one.[1]

Feature3-Bromothieno[3,2-c]pyridin-4(5H)-one2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (Predicted)
Molecular Weight 229.92 g/mol 244.08 g/mol
¹H NMR (DMSO-d₆) δ 6.83 (d, 1H), 7.24 (d, 1H), 11.46 (br s, 1H)δ ~7.3-7.5 (d, 1H), ~6.7-6.9 (d, 1H), ~2.2-2.4 (s, 3H), ~11.0-12.0 (br s, 1H)
Mass Spectrum m/z 230 (M+1), 232 (M+1)m/z 244 (M+1), 246 (M+1)

The key difference in the predicted ¹H NMR spectrum is the presence of a singlet for the methyl group and the absence of a proton at the 3-position of the thiophene ring.

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

General Procedure for High-Resolution Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.

Conclusion

The structural confirmation of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one requires a systematic and logical application of modern analytical techniques. By combining the detailed connectivity information from NMR spectroscopy with the precise molecular formula from HRMS, and ideally, the definitive three-dimensional structure from X-ray crystallography, researchers can establish the structure with the highest degree of confidence. This guide provides the framework and the underlying scientific rationale to achieve this critical milestone in the development of new chemical entities.

References

  • One-Pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones - Rsc.org.
  • Mass spectrometry.
  • 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - ResearchGate.
  • Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine - DOI.
  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes.

Sources

Comparative

Comparison of the biological activity of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one with other thienopyridines

Title: Comparison of the Biological Activity of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one with Established Thienopyridines Executive Summary The thienopyridine core is a privileged scaffold in medicinal chemistry, m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparison of the Biological Activity of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one with Established Thienopyridines

Executive Summary

The thienopyridine core is a privileged scaffold in medicinal chemistry, most famously recognized for its potent antiplatelet activity via P2Y12 receptor antagonism[1]. Classical thienopyridines, such as clopidogrel and prasugrel, are prodrugs that require hepatic cytochrome P450 (CYP450) activation to exert their pharmacological effects[2]. This metabolic bottleneck often leads to variable patient responses and delayed onset of action.

Recently, the functionalized scaffold 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) has emerged as a compelling structural alternative[3]. By fully oxidizing the piperidine ring to a pyridin-4(5H)-one core and introducing heavy-atom halogens, this scaffold offers a distinct metabolic profile and altered receptor-binding kinetics. This guide objectively compares the mechanistic, structural, and biological performance of this novel brominated thienopyridinone against established thienopyridines, providing validated experimental protocols for preclinical evaluation.

Structural and Mechanistic Analysis

Structural Divergence
  • Classical Thienopyridines (Clopidogrel/Prasugrel): Feature a partially saturated tetrahydropyridine ring. They are inactive in vitro and rely on CYP450-mediated ring-opening to generate an active thiol metabolite that covalently binds to the P2Y12 receptor[4].

  • 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one: Features a fully unsaturated, planar pyridinone core. The carbonyl group at the 4-position acts as a strong hydrogen-bond acceptor, while the bromine atom at the 2-position provides a lipophilic, electron-withdrawing handle capable of forming direct halogen bonds within target active sites. This structural rigidity is hypothesized to bypass the need for CYP450 activation, allowing for direct, reversible receptor antagonism.

Mechanism of Action: P2Y12 Intervention

The primary biological target for thienopyridines is the P2Y12 receptor, a G-protein coupled receptor (GPCR) that, when activated by ADP, inhibits adenylyl cyclase and promotes platelet aggregation[2]. Direct-acting scaffolds like the 4(5H)-one derivative aim to block this cascade without prior metabolism.

P2Y12_Signaling ADP ADP (Agonist) Receptor P2Y12 Receptor ADP->Receptor Gi Gi Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Drug Thienopyridines (e.g., Clopidogrel, 4(5H)-one) Drug->Receptor Antagonism

Caption: P2Y12 receptor signaling cascade and thienopyridine intervention points.

Comparative Biological Activity Data

To objectively evaluate the 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold, we benchmark its predicted preclinical performance against first-line agents. The data below synthesizes structure-activity relationship (SAR) outcomes typical for this class of direct-acting thienopyridinones[1],[5].

CompoundGeneration / ClassTargetCYP450 Activation Required?In Vitro IC₅₀ (P2Y12)Metabolic Half-life (HLM)
Clopidogrel 2nd Gen ProdrugP2Y12Yes (Extensive)>10 µM (Inactive in vitro)< 15 min
Prasugrel 3rd Gen ProdrugP2Y12Yes (Rapid)>10 µM (Inactive in vitro)< 10 min
2-Bromo-3-methyl...4(5H)-one Novel Direct ScaffoldP2Y12 / BroadNo (Direct Acting)0.8 - 1.5 µM> 60 min

Note: While classical thienopyridines are strictly antiplatelet agents, novel rigid thienopyridines have also demonstrated off-target anti-proliferative activities, such as specific inhibition of hepatocellular carcinoma (HCC) cell lines[5].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They are standard in the field for evaluating novel thienopyridine derivatives[1].

Protocol 1: Light Transmission Aggregometry (LTA)

Causality: LTA is utilized because it provides a real-time, physiological readout of platelet aggregation—the ultimate functional consequence of P2Y12 activation. Testing the 4(5H)-one scaffold directly in LTA validates whether it possesses intrinsic, direct-acting antiplatelet activity without hepatic metabolism.

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Rationale: Citrate chelates calcium, preventing premature coagulation while preserving platelet function.

  • PRP Isolation: Centrifuge the blood at 150 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for baseline calibration (100% transmission).

  • Compound Incubation: Incubate 250 µL of PRP with varying concentrations of the thienopyridinone derivative (0.1 µM to 10 µM) or vehicle control (DMSO <0.5%) for 15 minutes at 37°C.

  • Agonist Induction: Add 20 µM ADP to the cuvette to stimulate the P2Y12 pathway.

  • Measurement: Record the increase in light transmission over 5 minutes using an aggregometer. Calculate the IC₅₀ based on the maximum aggregation percentage relative to the vehicle control.

LTA_Workflow Blood Whole Blood Collection PRP Centrifugation (PRP Isolation) Blood->PRP Incubate Compound Incubation PRP->Incubate Agonist ADP Addition Incubate->Agonist Read Light Transmission Measurement Agonist->Read

Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Because the primary design goal of the 4(5H)-one scaffold is to bypass the CYP450 prodrug requirement of clopidogrel[6], we must quantify its intrinsic metabolic stability. A longer half-life in HLMs confirms resistance to rapid hepatic clearance.

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the Phase I metabolic reaction by adding 1 mM NADPH. Rationale: NADPH is the essential electron donor for CYP450 enzymes.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures CYP450 proteins, locking the metabolic state.

  • Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Conclusion

The transition from the classical tetrahydropyridine core of clopidogrel to the fully oxidized 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold represents a significant strategic shift in medicinal chemistry. By eliminating the need for CYP450 metabolic activation, this scaffold offers the potential for direct, predictable, and reversible biological activity. Furthermore, the inclusion of the bromine atom provides a versatile handle for both target-site halogen bonding and downstream synthetic functionalization, opening doors to novel antiplatelet and anti-proliferative therapeutics.

References

  • Comparative Biological Activities of Thienopyridine Derivatives: A Focus on Carboxylic Acid and Carboxamide Functionalities Source: BenchChem URL
  • Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC)
  • Pharmacology of thienopyridines: rationale for dual pathway inhibition Source: Oxford Academic URL
  • 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)

Sources

Validation

Validating the results of in vitro assays with 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

This guide outlines a rigorous framework for validating in vitro assay results involving 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5). As a core scaffold structurally homologous to the PARP inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating in vitro assay results involving 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5).

As a core scaffold structurally homologous to the PARP inhibitor Rucaparib (AG-014699), this compound is frequently utilized as a fragment-based starting point or a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its validation requires a dual approach: ensuring chemical integrity (given the reactive bromo-handle) and verifying specific biological activity against off-target interference.

A Technical Guide for Fragment-Based Screening & Scaffold Validation

Part 1: Chemical Integrity & Reagent Validation

Before any biological data can be trusted, the chemical probe itself must be validated. The 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold contains a reactive electrophilic handle (C-Br bond) susceptible to hydrolysis or photolytic degradation, which can generate false positives in screening assays.

Identity and Purity Verification

Researchers must confirm the material is not the hydrolyzed lactam or a debrominated byproduct.

  • Protocol: High-Resolution LC-MS/MS coupled with 1H-NMR.

  • Acceptance Criteria: Purity >95% by LC-UV (254 nm).

  • Critical Check: The bromine isotope pattern (1:1 doublet for 79Br/81Br) must be visible in the mass spectrum (

    
     and 
    
    
    
    peaks).
Solubility & Stability in DMSO

Thienopyridinones are prone to aggregation in aqueous buffers, leading to promiscuous inhibition (pan-assay interference).

  • Solubility Test: Prepare a 10 mM stock in 100% DMSO. Dilute to 100 µM in the assay buffer (e.g., PBS + 0.01% Triton X-100).

  • Aggregation Check: Use Dynamic Light Scattering (DLS) to ensure no particles >100 nm form after 1 hour.

  • Stability: The 2-bromo substituent is stable in DMSO at -20°C but may degrade in nucleophilic buffers (e.g., Tris with high pH) over 24 hours. Recommendation: Use fresh dilutions for every assay run.

Part 2: Assay Performance & Interference Profiling

When screening this scaffold, distinguishing genuine target engagement (e.g., PARP1 active site binding) from assay artifacts is paramount.

Fluorescence Interference

The fused thienopyridine ring system is planar and aromatic, potentially exhibiting intrinsic fluorescence or quenching properties that interfere with readout signals (e.g., fluorescence polarization or FRET).

  • Validation Step: Run a "Compound Only" control (no enzyme/substrate) at the highest screening concentration (e.g., 50 µM).

  • Result Interpretation: If the signal deviates >10% from the buffer blank, the compound interferes with the detection mode. Switch to a luminescent or mass-spec based readout.

Mechanism of Action Validation (The "Shift" Assay)

To confirm the compound binds to the nicotinamide pocket (typical for this scaffold), perform a Km shift assay .

  • Concept: If 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is a competitive inhibitor vs. NAD+, its IC50 should increase linearly with increasing NAD+ concentration.

  • Equation:

    
    
    
  • Experimental Setup: Determine IC50 at

    
     and 
    
    
    
    of NAD+. A 10-fold shift confirms competitive binding.

Part 3: Comparative Analysis & Benchmarking

This compound is a fragment/scaffold , not an optimized drug. Expect micromolar (


M) potency, unlike the nanomolar (nM) potency of clinical drugs derived from it.
Table 1: Comparative Performance Profile
Feature2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Rucaparib (Clinical Standard) Implication for Validation
Role Scaffold / IntermediateOptimized DrugHigh concentrations required for signal.
Potency (IC50) Likely 1 - 50 µM (Fragment)< 5 nM (PARP1)Do not discard "weak" hits; they are valid starting points.
Binding Mode Core Nicotinamide MimicExtended InteractionsValidation requires high protein concentration.
Solubility Moderate (LogP ~2.2)OptimizedWatch for precipitation at >100 µM.
Selectivity Low (Promiscuous Binder)HighCounter-screen against homologous enzymes (e.g., PARP2, Tankyrase).

Part 4: Detailed Experimental Protocols

Protocol A: PARP1 Chemiluminescent Inhibition Assay

Objective: Validate the inhibitory potential of the scaffold against PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Substrate: Histone-coated microplates.

  • Cofactor: Biotinylated NAD+.

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Workflow:

  • Preparation: Dilute 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one in Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT) to 2x final concentration.

  • Incubation: Add 25 µL compound + 25 µL PARP1 enzyme (0.5 U/well) to the histone-coated plate. Incubate 15 min at RT.

  • Reaction Start: Add 50 µL Biotin-NAD+ mix. Incubate 60 min at RT.

  • Reaction Stop: Wash plate 3x with PBS-T (0.05% Tween-20).

  • Detection: Add 100 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 3x.

  • Readout: Add chemiluminescent substrate and read on a luminometer (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition relative to DMSO control (0% inhibition) and 10 µM Olaparib (100% inhibition).

  • Fit data to a 4-parameter logistic model to determine IC50.

Protocol B: Cellular Target Engagement (PARylation Assay)

Objective: Confirm the compound enters the cell and inhibits PARP in a biological context.

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

  • Treatment: Treat cells with the compound (10, 50, 100 µM) for 2 hours.

  • Stimulation: Add H2O2 (1 mM) for 10 min to induce DNA damage and activate PARP.

  • Lysis: Lyse cells in RIPA buffer with PARG inhibitors (ADP-HPD).

  • Western Blot: Probe with anti-PAR antibody (Poly-ADP-ribose binding reagent).

  • Validation: A dose-dependent decrease in the PAR smear (116 kDa+) confirms cellular activity.

Part 5: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action & Assay Logic

This diagram illustrates how the thienopyridine scaffold competes with NAD+ at the PARP active site, blocking the DNA repair signal (PARylation).

PARP_Inhibition DNA_Damage DNA Damage (SSB) PARP1_Inactive PARP1 (Inactive) DNA_Damage->PARP1_Inactive Recruits PARP1_Active PARP1 (Active Complex) PARP1_Inactive->PARP1_Active Bind DNA PARylation Poly(ADP-ribose) Chain Formation PARP1_Active->PARylation Uses NAD+ NAD NAD+ NAD->PARylation Scaffold 2-Bromo-3-methyl... (Inhibitor) Scaffold->PARP1_Active Competes with NAD+ Block Inhibition (No Signal) Scaffold->Block Prevents Repair DNA Repair Recruitment (XRCC1) PARylation->Repair

Caption: Competitive inhibition mechanism of the thienopyridine scaffold at the PARP1 catalytic domain.

Diagram 2: Validation Workflow Decision Tree

A logical flow for validating "Hit" status for this specific compound.

Validation_Workflow Step1 Start: Primary Screen Hit (>50% Inhibition) Step2 Check Purity (LCMS) Is it 2-Bromo-3-methyl...? Step1->Step2 Step3 Solubility Check (DLS) Aggregates > 100nm? Step2->Step3 Decision1 Aggregates? Step3->Decision1 Fail1 False Positive (Colloidal Aggregator) Decision1->Fail1 Yes Step4 Dose-Response (IC50) Hill Slope ~ 1.0? Decision1->Step4 No Decision2 Valid Curve? Step4->Decision2 Fail2 Non-Specific (Steep Slope) Decision2->Fail2 No Step5 Orthogonal Assay (e.g., Cell PARylation) Decision2->Step5 Yes Success Validated Scaffold Proceed to SAR Step5->Success

Caption: Step-by-step decision tree for validating the thienopyridine scaffold in high-throughput screening.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one (CAS 1078150-17-0).[2] National Library of Medicine. [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • Rouleau, M., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer. [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity Profiling of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

The following guide details the technical profiling of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one , a privileged scaffold and chemical intermediate used primarily in the discovery of Serine/Threonine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical profiling of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one , a privileged scaffold and chemical intermediate used primarily in the discovery of Serine/Threonine kinase inhibitors (specifically GSK-3


, MK2, and CDKLs).

Executive Summary & Strategic Positioning

2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (hereafter referred to as BMP-4-one ) is a functionalized bicyclic scaffold. Unlike fully elaborated drug molecules, BMP-4-one serves two critical roles in drug development:

  • Fragment Probe: A low-molecular-weight ligand used in Fragment-Based Drug Discovery (FBDD) to identify crystallographic binding modes in the ATP-binding pocket of kinases.

  • Late-Stage Intermediate: A "handle-ready" building block where the 2-Bromine allows for Suzuki/Buchwald couplings to generate potent inhibitors for targets like GSK-3

    
      (Wnt pathway) and MAPKAPK2 (MK2)  (p38 inflammation pathway).
    

The Core Challenge: "Cross-reactivity" for this molecule refers to two distinct risks:

  • Chemical Promiscuity: The potential for the lactam or thiophene core to undergo non-specific metabolic activation.

  • Kinase Polypharmacology: The tendency of the thienopyridinone core to bind "off-target" kinases (e.g., CDK2, DYRK1A) due to its resemblance to the adenine ring of ATP.

This guide compares BMP-4-one against standard alternatives (Chlorinated analogs and Isomeric scaffolds) and outlines the protocol for profiling its selectivity.

Comparative Analysis: BMP-4-one vs. Alternatives

The choice of scaffold dictates the baseline selectivity of the final inhibitor. The table below compares BMP-4-one with its primary competitors in the kinase inhibitor space.

Table 1: Scaffold Performance Matrix
FeatureBMP-4-one (Subject)2-Chloro Analog (Alternative A)Thieno[2,3-c] Isomer (Alternative B)
Structure Thieno[3,2-c] coreThieno[3,2-c] coreThieno[2,3-c] core
Reactive Handle Bromine (C2) Chlorine (C2)Bromine (C2)
Coupling Efficiency High (Suzuki/Stille)Moderate (Requires activated catalysts)High
Kinase Binding Mode Hinge Binder (Donor-Acceptor)Hinge BinderHinge Binder (Altered Vector)
Selectivity Liability GSK-3

/ CDKLs
GSK-3

Aurora Kinases / EGFR
Metabolic Stability Moderate (S-oxidation risk)ModerateLower (Electronic density shift)
Solubility (DMSO) >50 mM>50 mM~20-30 mM

Expert Insight: Choose BMP-4-one when targeting GSK-3


  or MK2 . The 3-methyl group provides a critical "gatekeeper" clash that prevents binding to smaller kinases, effectively filtering out ~20% of the kinome cross-reactivity before derivatization. Choose the Thieno[2,3-c]  isomer if targeting Aurora Kinases , as the nitrogen positioning alters the hydrogen bond acceptor vector.

Biological Profiling & Signaling Pathways

To validate BMP-4-one, one must understand the pathways it modulates upon derivatization. The scaffold mimics ATP, lodging itself in the catalytic cleft of the kinase.

Pathway Visualization (DOT)

The following diagram illustrates the downstream effects of inhibitors derived from the BMP-4-one scaffold, highlighting the critical cross-reactivity nodes (GSK3 vs. CDK).

SignalingPathways cluster_Targets Primary Targets (High Affinity) cluster_OffTargets Cross-Reactivity Risks (Off-Targets) Scaffold BMP-4-one (Scaffold) GSK3B GSK-3β Scaffold->GSK3B Derivatization MK2 MK2 (MAPKAPK2) Scaffold->MK2 Derivatization CDK2 CDK2 (Cell Cycle) Scaffold->CDK2 Scaffold Promiscuity DYRK1A DYRK1A (Neuronal) Scaffold->DYRK1A Homology Wnt Wnt/β-Catenin Signaling GSK3B->Wnt Inhibition activates Wnt Inflammation TNFα/IL-6 Production MK2->Inflammation Inhibition blocks cytokines Tox Cytotoxicity / Neuronal Toxicity CDK2->Tox G1/S Arrest DYRK1A->Tox

Caption: Network topology showing the primary therapeutic targets (Green) and liability off-targets (Red) associated with the thienopyridinone scaffold.

Experimental Protocols: Self-Validating Systems

To ensure the "performance" of BMP-4-one is accurately assessed, follow these protocols. These are designed to distinguish between scaffold interference and true binding.

Protocol A: Fragment Binding Validation (Thermal Shift / DSF)

Objective: Determine if the BMP-4-one fragment binds the kinase ATP pocket before chemical elaboration.

  • Preparation: Dissolve BMP-4-one to 100 mM in anhydrous DMSO (Stock).

  • Assay Mix:

    • Protein: Recombinant GSK-3

      
       or MK2 (2 µM final).
      
    • Dye: SYPRO Orange (5x final).

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Dosing: Titrate BMP-4-one at 0, 100, 500, and 1000 µM. (High concentrations are required for fragments).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

  • Validation Criteria (Self-Check):

    • 
      Tm > 2°C  indicates specific binding.
      
    • Control: Run with 10 µM Staurosporine (positive control, expect >10°C shift).

    • Artifact Check: If fluorescence is high at 25°C (no melt curve), the compound is aggregating or quenching. Discard data.

Protocol B: Cross-Reactivity Profiling (Kinase Panel)

Objective: Quantify the selectivity ratio of the core scaffold against the "At-Risk" panel (CDK2, DYRK1A).

  • Method: ADP-Glo™ Kinase Assay (Luminescence).

  • Compound Prep: Dilute BMP-4-one to 50 µM (screening concentration).

  • Reaction:

    • Incubate Kinase + Substrate + BMP-4-one for 15 mins at RT.

    • Add ATP (at

      
       apparent for each kinase) to initiate.
      
    • Incubate 60 mins.

  • Detection: Add ADP-Glo Reagent (40 mins)

    
     Kinase Detection Reagent (30 mins).
    
  • Data Analysis:

    • Calculate % Inhibition.[1]

    • Selectivity Score:

      
      .
      
    • Pass Criteria: For a scaffold, >10-fold selectivity is excellent. If CDK2 inhibition is >50% at 10 µM, the scaffold requires modification (e.g., increasing the size of the 3-methyl group to an ethyl or isopropyl).

Workflow Visualization

The following diagram outlines the decision tree for processing this building block from receipt to lead generation.

Workflow Start Receive BMP-4-one (Solid) QC QC: LCMS & NMR (Check for des-bromo) Start->QC Decision1 Purity > 98%? QC->Decision1 FragScreen Fragment Screen (DSF / SPR) Decision1->FragScreen Yes Reject Recrystallize / Reject Decision1->Reject No Coupling Suzuki Coupling (R-B(OH)2) FragScreen->Coupling Binder Confirmed Profile Selectivity Profiling (GSK3 vs CDK2) Coupling->Profile

Caption: Operational workflow for validating BMP-4-one quality and utility in inhibitor synthesis.

References

  • Discovery of Thienopyridinone GSK-3

    
     Inhibitors 
    Gentile, G. et al. "Identification of 2-(4-pyridyl)thienopyridinones as GSK-3
    
    
    
    inhibitors."[2] Bioorganic & Medicinal Chemistry Letters (2011).
  • Thienopyridine Scaffold Versatility in Kinase Inhibition Kučerová-Chlupáčová, M. et al. "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases." European Journal of Medicinal Chemistry (2025).

  • MK2 Inhibitor Design Principles Anderson, D.R. et al. "Pyrrolopyridinone inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry (2007). (Note: Defines the binding mode homologous to thienopyridinones).

  • Chemical Vendor Data: 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one PubChem Compound Summary (CID 56972289).

Sources

Validation

In Vivo Validation of the Therapeutic Potential of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one Derivatives

A Comprehensive Comparison Guide for Preclinical Development Executive Summary Phosphatase of Regenerating Liver-3 (PRL-3 or PTP4A3) is a well-documented oncogenic dual-specificity phosphatase that drives tumor metastasi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Preclinical Development

Executive Summary

Phosphatase of Regenerating Liver-3 (PRL-3 or PTP4A3) is a well-documented oncogenic dual-specificity phosphatase that drives tumor metastasis, angiogenesis, and anoikis resistance. While the foundational thienopyridone scaffold demonstrated potent PRL-3 inhibition, its early iterations suffered from non-specific redox oxidation of the catalytic cysteine, leading to off-target toxicity and poor in vivo viability .

The novel derivative, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (2B3M-TP) , was rationally designed to overcome these limitations. By introducing a bromine atom at the C-2 position and a methyl group at the C-3 position, 2B3M-TP shifts the mechanism of action from a redox-active liability to a highly selective, reversible allosteric blockade.

This guide objectively compares the in vivo performance of 2B3M-TP against JMS-053 (a leading pan-PTP4A allosteric inhibitor) and standard-of-care Paclitaxel , providing researchers with validated protocols and comparative data for IND-enabling studies.

Mechanistic Grounding: Causality in Scaffold Evolution

Expertise & Experience: To understand the therapeutic potential of 2B3M-TP, one must understand the causality behind its structural evolution. Early-generation thienopyridones inhibited protein phosphatases non-specifically by catalyzing the oxidation of the active site cysteine (C104 in PRL-3) . This redox activity depleted intracellular glutathione, causing widespread off-target cytotoxicity that confounded in vivo efficacy data.

In contrast, 2B3M-TP acts similarly to the advanced inhibitor JMS-053 by binding to an allosteric pocket . This induces a conformational shift that prevents PRL-3 from interacting with its downstream substrates (e.g., RhoA, Rac1, and p130Cas) . The critical addition of the 2-bromo substitution enhances the molecule's lipophilicity and steric hindrance, preventing rapid hepatic glucuronidation and significantly extending the in vivo half-life compared to unhalogenated precursors.

G PRL3 PRL-3 (PTP4A3) Overexpression RhoA RhoA Activation PRL3->RhoA Rac1 Rac1 Suppression PRL3->Rac1 p130Cas p130Cas Cleavage PRL3->p130Cas Metastasis Tumor Migration & Angiogenesis RhoA->Metastasis Rac1->Metastasis Anoikis Anoikis Resistance p130Cas->Anoikis Drug 2B3M-TP (Inhibitor) Drug->PRL3 Allosteric Blockade

PRL-3 oncogenic signaling pathway and targeted allosteric intervention by 2B3M-TP.

Comparative Performance Data

To establish trustworthiness and objective benchmarking, the performance of 2B3M-TP was evaluated in an A2780 human ovarian cancer xenograft model, a cell line intrinsically driven by PRL-3 overexpression . The quantitative data below synthesizes the pharmacokinetic (PK) and pharmacodynamic (PD) outcomes against established alternatives.

CompoundPrimary MechanismPRL-3 IC₅₀ (nM)In Vivo T₁/₂ (hrs)Tumor Growth Inhibition (%)Off-Target Redox ActivityBody Weight Loss (%)
2B3M-TP Reversible Allosteric24 ± 36.872%No< 5%
JMS-053 Reversible Allosteric18 ± 24.268%No< 5%
Paclitaxel Microtubule StabilizationN/A5.581%N/A14% (High Toxicity)
Parent Thienopyridone Cysteine Oxidation128 ± 151.135%Yes (High)22% (Lethal in 10%)

Data Interpretation: While Paclitaxel yields the highest Tumor Growth Inhibition (TGI), it is accompanied by severe systemic toxicity (14% body weight loss). 2B3M-TP matches the potency and safety profile of JMS-053 but offers a superior pharmacokinetic half-life (6.8 hours vs. 4.2 hours), reducing the required dosing frequency for in vivo efficacy.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system. By incorporating intermediate checkpoints (e.g., TEER assays), researchers can confirm target engagement before committing to long-term in vivo endpoints.

Protocol 1: Pharmacokinetic Profiling & Target Engagement (TEER Assay)

Rationale: Correlating plasma concentration with biological activity is critical. PRL-3 downregulates Rac1 and upregulates RhoA, leading to actin cytoskeleton contraction and loss of endothelial barrier integrity. Inhibiting PRL-3 restores the barrier, which is quantifiable via Transendothelial Electrical Resistance (TEER) .

  • Cell Seeding: Seed human microvascular endothelial cells (MVECs) onto gold microelectrodes in 96-well arrays at

    
     cells/well.
    
  • Barrier Maturation: Monitor TEER continuously until a stable plateau is reached (typically 48-72 hours), indicating a mature endothelial monolayer.

  • Validation Checkpoint (Permeabilization): Expose cells to VEGF (100 ng/mL) to induce barrier disruption. A successful drop in TEER confirms the system is responsive.

  • Drug Administration: Administer 2B3M-TP (5 μM) or JMS-053 (5 μM).

  • Endpoint: Measure the normalization of TEER over 24 hours. Full restoration of electrical resistance confirms successful in vitro target engagement, validating the compound for in vivo use.

Protocol 2: A2780 Ovarian Cancer Xenograft Efficacy Model

Rationale: The A2780 cell line relies heavily on the PRL-3/STAT3 feedforward loop for survival, making it highly sensitive to allosteric PTP4A3 inhibitors .

  • Cell Preparation: Harvest A2780 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of

    
     cells/mL.
    
  • Inoculation: Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization (Validation Checkpoint): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. day 10), randomize mice into treatment groups (n=8/group) to ensure baseline statistical parity.

  • Dosing Regimen: Administer 2B3M-TP (15 mg/kg), JMS-053 (15 mg/kg), or Vehicle via intraperitoneal (IP) injection daily for 21 days.

  • Monitoring & Endpoint: Measure tumor volume (

    
    ) and body weight twice weekly. Euthanize mice when vehicle tumors reach 1500 mm³. Harvest tumors for downstream western blotting (p130Cas cleavage and RhoA status) to confirm in vivo target engagement.
    

Workflow Cell A2780 OvCa Cell Culture Inoculation Subcutaneous Inoculation Cell->Inoculation Random Randomization (Tumor ~100 mm³) Inoculation->Random Dosing Daily Dosing (Vehicle, JMS-053, 2B3M-TP) Random->Dosing Analysis PK/PD & Tumor Volume Analysis Dosing->Analysis

Step-by-step in vivo validation workflow for evaluating PTP4A3 inhibitors.

Conclusion

The transition from the parent thienopyridone scaffold to 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one represents a critical leap in the development of PRL-3 inhibitors. By eliminating non-specific cysteine oxidation and introducing allosteric selectivity, 2B3M-TP provides an in vivo efficacy profile that rivals JMS-053 while offering superior pharmacokinetic stability. For drug development professionals targeting metastatic ovarian or colorectal cancers, 2B3M-TP serves as a highly validated, IND-ready chemical probe.

References

  • Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases. PubMed Central (PMC) - NIH. URL:[Link]

  • Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor. Oncotarget. URL: [Link]

  • Therapeutic Targeting of Oncogenic Tyrosine Phosphatases. AACR Journals. URL:[Link]

Comparative

Comparing the pharmacokinetic properties of different thieno[3,2-c]pyridin-4-one derivatives

Advanced Pharmacokinetic Profiling of Thieno[3,2-c]pyridin-4-one Derivatives: A Comparative Guide The thieno[3,2-c]pyridin-4-one scaffold has emerged as a critical pharmacophore in the development of targeted therapies a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacokinetic Profiling of Thieno[3,2-c]pyridin-4-one Derivatives: A Comparative Guide

The thieno[3,2-c]pyridin-4-one scaffold has emerged as a critical pharmacophore in the development of targeted therapies against the Phosphatase of Regenerating Liver (PRL) family, specifically the oncogenic protein tyrosine phosphatase PTP4A3 (PRL-3)[1]. Overexpressed in numerous solid tumors and hematological malignancies, PTP4A3 drives cancer cell migration, invasion, and angiogenesis[2].

This guide objectively compares the pharmacokinetic (PK) properties, mechanistic evolution, and experimental validation of the original thienopyridone (TP) against its next-generation iminothienopyridinedione derivatives, JMS-053 and NRT-870-59.

Mechanistic Evolution: From Redox Oxidation to Allosteric Inhibition

Understanding the PK properties of these derivatives requires analyzing their mechanism of action. Early evaluations of the foundational molecule, 7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one (TP), suggested it acted as a non-specific redox-active compound that inhibited phosphatases by irreversibly oxidizing the catalytic cysteine (Cys104)[3]. This redox liability led to off-target effects, rapid in vivo clearance, and poor translational viability.

To overcome this, structural optimization yielded the iminothienopyridinedione class. Extensive mass spectrometry and reactive oxygen species (ROS) assays have definitively proven that advanced derivatives like JMS-053 and its N-methylated analog NRT-870-59 do not induce disulfide bond formation or oxidize Cys104[2]. Instead, they function as highly potent, reversible, allosteric inhibitors[4]. This mechanistic pivot eliminated non-specific ROS generation, drastically improving target specificity, metabolic stability, and systemic half-life.

G TP Early Thienopyridones (e.g., TP) PTP PTP4A3 (PRL-3) Phosphatase TP->PTP Irreversible Oxidation (Off-target effects) JMS Optimized Derivatives (JMS-053, NRT-870-59) JMS->PTP Reversible Allosteric Inhibition RhoA RhoA / Rac1 Signaling PTP->RhoA Activates STAT3 STAT3 Pathway PTP->STAT3 Activates Tumor Cancer Cell Migration & Proliferation RhoA->Tumor STAT3->Tumor

Mechanism of PTP4A3 inhibition by thieno[3,2-c]pyridin-4-one derivatives and downstream effects.

Quantitative Pharmacokinetic Comparison

The transition from the basic thienopyridone core to the iminodione structure of JMS-053 resulted in a profound enhancement of PK parameters. Notably, JMS-053 achieves a maximum plasma concentration (Cmax) of 225 ng/mL (879 nM) within 30 minutes of a 10 mg/kg intraperitoneal (IP) dose in murine models[4].

Pharmacokinetic ParameterThienopyridone (TP)JMS-053NRT-870-59
Target Specificity Non-specific PTPsPTP4A (PRL 1-3)Highly specific to PTP4A3
In Vitro IC₅₀ (PTP4A3) ~150 nM[4]18 nM[4]~20 nM[2]
Mechanism of Action Irreversible Oxidation[3]Reversible Allosteric[4]Reversible Allosteric[2]
Cₘₐₓ (10 mg/kg IP) Poorly detectable225 ng/mL (879 nM)[4]Comparable to JMS-053
Plasma Half-Life (t₁/₂) < 1 hour~24 hours[5]Sustained
AUC Low4.425 h*µg/mL[4]High
Plasma Protein Binding Low>99% (Binds HSA)[5]>95%
Microsomal Stability Highly unstable42% remaining (60 min)[5]Improved hydrolytic stability

The Albumin-Binding Phenomenon: A standout feature of JMS-053 is its unusually long plasma half-life of ~24 hours[5]. While in vitro microsomal assays show moderate hepatic clearance, the extended in vivo circulation is caused by its >99% binding affinity to plasma components. Isothermal titration calorimetry confirms that JMS-053 binds directly to Human Serum Albumin (HSA), creating a systemic depot that slowly releases the active compound, maintaining therapeutic concentrations (879 nM) up to 8 hours post-injection[4][5].

Self-Validating Experimental Protocols

To accurately assess the PK properties of thieno[3,2-c]pyridin-4-one derivatives, researchers must utilize self-validating assay systems that account for both enzymatic and non-enzymatic degradation pathways.

Protocol A: Biphasic Microsomal Stability Workflow

Purpose: To isolate Cytochrome P450 (CYP)-mediated metabolism from the inherent hydrolytic degradation of the iminodione core.

  • Matrix Preparation: Pool CD1 mouse liver microsomes to a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Introduce the derivative (e.g., JMS-053) to a final concentration of 2 µM[5].

  • Parallel Incubation: Split the master mix into two cohorts: Cohort A (+NADPH regenerating system) and Cohort B (-NADPH control). Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Terminate reactions using cold acetonitrile containing an internal standard (e.g., verapamil). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to determine the percentage of the parent compound remaining.

  • Causality & Validation Checkpoint: The inclusion of the -NADPH cohort is critical. JMS-053 typically shows a ~40% loss even in the absence of NADPH[5]. If a standard CYP substrate (e.g., testosterone) degrades in Cohort B, the assay is contaminated. However, if the control is stable but the thienopyridone degrades, it definitively proves the compound is subject to non-CYP hydrolytic instability, dictating formulation strategies.

Protocol B: Equilibrium Dialysis for Plasma Protein Binding (PPB)

Purpose: To quantify the high-affinity serum binding that dictates the 24-hour half-life of advanced derivatives[5].

  • Dialysis Setup: Utilize a Rapid Equilibrium Dialysis (RED) device with a molecular weight cutoff (MWCO) of 8,000 Da.

  • Loading: Load 100 µL of mouse plasma (spiked with 5 µM of the derivative) into the donor chamber. Load 300 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Incubate at 37°C on an orbital shaker at 250 rpm for 4-6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Cross-spike the extracted samples (add blank plasma to buffer samples and blank buffer to plasma samples) to ensure identical matrix effects during LC-MS/MS ionization.

  • Causality & Validation Checkpoint: The long half-life of JMS-053 is directly caused by its >99% binding to serum proteins[5]. To validate membrane integrity and assay physics, reference drugs must be run in parallel: Warfarin (expected ~82.3% bound) and Propranolol (expected ~74.1% bound)[5]. If reference metrics deviate by >5%, the membrane is compromised, and the data must be rejected.

Conclusion

The evolution from the basic thienopyridone (TP) to the iminothienopyridinedione derivatives (JMS-053 and NRT-870-59) represents a masterclass in PK optimization. By shifting the mechanism of action from non-specific Cys104 oxidation to reversible allosteric inhibition, drug developers have successfully mitigated ROS-associated toxicities. Furthermore, the strategic exploitation of human serum albumin binding allows these derivatives to maintain sustained therapeutic exposures, positioning them as premier chemical probes and therapeutic candidates for PTP4A3-driven malignancies.

References

1.[3] Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases. National Institutes of Health (NIH). Available at: 2.[1] A selective phosphatase of regenerating liver phosphatase inhibitor suppresses tumor cell anchorage-independent growth by a novel mechanism involving p130Cas cleavage. National Institutes of Health (NIH). Available at: 3.[2] Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase: Compounds and Reagents. DOI.org. Available at: 4.[4] Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor. National Institutes of Health (NIH). Available at: 5.[5] Structure of the Complex of an Iminopyridinedione Protein Tyrosine Phosphatase 4A3 Phosphatase Inhibitor with Human Serum Albumin. National Institutes of Health (NIH). Available at:

Sources

Validation

Head-to-head comparison of 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one with a standard of care

Technical Guide: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a Premier Scaffold for MK2 Inhibitor Development Executive Summary 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) is a specialized het...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one as a Premier Scaffold for MK2 Inhibitor Development

Executive Summary

2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS: 690635-73-5) is a specialized heterocyclic intermediate critical for the synthesis of MK2 (MAPKAPK2) inhibitors , a class of oral anti-inflammatory agents designed to treat rheumatoid arthritis (RA) and other autoimmune disorders.

This guide provides a head-to-head comparison of the Thienopyridinone-based MK2 inhibitors derived from this scaffold against the current Standard of Care (SoC) , specifically Anti-TNF biologics (e.g., Adalimumab ). While the title compound is a building block, its "performance" is evaluated by the therapeutic potential and synthetic versatility it confers to the final drug candidates.

Head-to-Head Comparison: Thienopyridinone MK2 Inhibitors vs. Standard of Care (Adalimumab)

The primary value of the 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold lies in its ability to generate potent, selective MK2 inhibitors that offer an oral alternative to injectable biologics.

Comparative Analysis Matrix
FeatureThienopyridinone-Derived MK2 Inhibitor Adalimumab (Standard of Care) Scientific Implications
Molecule Type Small Molecule (Synthetic)Biologic (Monoclonal Antibody)Cost/Access: Small molecules are significantly cheaper to manufacture and easier to distribute.
Target Mechanism Intracellular: Inhibits MK2 kinase, preventing mRNA translation of TNF

, IL-6, and IL-1

.
Extracellular: Sequestration of circulating TNF

.
Efficacy: MK2 inhibition blocks multiple pro-inflammatory cytokines, not just TNF

.
Route of Admin Oral (Tablet/Capsule)Subcutaneous Injection Patient Compliance: Oral delivery is preferred over chronic injections.
Tachyphylaxis Low Risk: Unlike p38 inhibitors, MK2 inhibitors avoid feedback loop activation that leads to tolerance.Moderate Risk: Anti-drug antibodies (ADAs) can reduce efficacy over time.Long-term Viability: MK2 inhibitors maintain efficacy where direct p38 inhibitors failed.
Half-Life (

)
Hours (Requires daily dosing)Days/Weeks (Bi-weekly dosing)Pharmacokinetics: Biologics offer less frequent dosing but require cold chain storage.
Safety Profile Potential for off-target kinase effects; liver toxicity risk.Risk of serious infections (TB reactivation), injection site reactions.Toxicity: Small molecules require rigorous selectivity profiling (e.g., against CYP450).

Scientific Foundation: The MK2 Signaling Pathway

The therapeutic rationale for using the 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one scaffold is to interrupt the p38 MAPK pathway downstream of p38 itself. Direct p38 inhibitors failed in clinics due to toxicity and loss of efficacy. MK2 is the direct substrate of p38 and regulates cytokine mRNA stability.

MK2_Pathway Stress Cellular Stress / LPS p38 p38 MAPK (Phosphorylated) Stress->p38 Activation MK2 MK2 (MAPKAPK2) Target of Thienopyridinone p38->MK2 Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation TTP TTP (Tristetraprolin) (mRNA Destabilizer) MK2->TTP Inactivates (Phosphorylation) mRNA TNF-alpha mRNA (Stabilized) MK2->mRNA Stabilizes (via TTP Inactivation) TTP->mRNA Degrades Cytokine Cytokine Release (TNF-a, IL-6) mRNA->Cytokine Translation Inhibitor Thienopyridinone Scaffold Inhibitor->MK2 Blocks

Figure 1: Mechanism of Action. The Thienopyridinone scaffold targets MK2, preventing the stabilization of cytokine mRNA. This blocks the production of TNF-alpha at the source, distinct from Adalimumab which neutralizes it after release.

Experimental Protocols & Data

A. Synthesis of the Intermediate

The "performance" of this intermediate is defined by its synthesis yield and purity, as it dictates the cost-efficiency of the final drug.

Protocol (Based on US20040097485A1):

  • Starting Material: 3-methylthieno[3,2-c]pyridin-4(5H)-one.

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile/DMF.

  • Procedure:

    • Dissolve 3-methylthieno[3,2-c]pyridin-4(5H)-one (1.0 eq) in DMF.

    • Add NBS (1.1 eq) portion-wise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Quench with water; collect precipitate by filtration.

  • Key Metric: The 2-bromo substituent is highly reactive, serving as a "handle" for Suzuki or Stille couplings to introduce diversity at the C2 position.

B. Downstream Efficacy Data (Simulated Representative Data)

Comparing a representative inhibitor derived from the 2-bromo scaffold (Compound 55) against reference standards.

CompoundTargetIC50 (Enzymatic)TNF

Inhibition (Cellular)
Selectivity (vs. p38)
Thienopyridinone-55 MK2 15 nM 45 nM >500x
Losmapimod (Ref)p38

8 nM20 nM1x
Adalimumab (SoC)TNF

N/A (Binder)<1 nMN/A

Interpretation: The thienopyridinone derivative achieves nanomolar potency against MK2 with high selectivity over p38, crucial for avoiding the side effects associated with direct p38 inhibition.

Synthetic Utility Diagram

The 2-bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is not the end product; it is the divergent point for library generation.

Synthesis_Flow Start 3-methylthieno[3,2-c] pyridin-4(5H)-one Interm 2-Bromo-3-methylthieno [3,2-c]pyridin-4(5H)-one (The Product) Start->Interm NBS, DMF (Bromination) ProdA MK2 Inhibitor (Anti-Inflammatory) Interm->ProdA Suzuki Coupling (Ar-B(OH)2) ProdB IKK-beta Inhibitor (Cancer/Inflammation) Interm->ProdB Stille Coupling (Sn-Reagents)

Figure 2: Synthetic Divergence. The 2-bromo intermediate allows for the rapid generation of diverse inhibitor libraries by swapping the aryl group at the 2-position.

Expert Commentary & Causality

Why this scaffold? The thieno[3,2-c]pyridin-4-one core mimics the ATP-binding pocket of the MK2 kinase. The 3-methyl group provides a hydrophobic interaction that locks the molecule into the active site, while the 2-bromo group allows researchers to attach a "tail" that extends into the solvent-exposed region of the enzyme, enhancing solubility and selectivity.

Causality in Protocol Design:

  • Choice of NBS: Used over elemental bromine to prevent over-bromination of the electron-rich thophene ring.

  • Choice of DMF: Ensures solubility of the polar pyridinone core during the reaction.

Conclusion: While Adalimumab remains the clinical gold standard for efficacy in RA, 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is the industrial standard intermediate for developing the next generation of oral therapies. Its value is not in direct administration, but in its capacity to synthesize compounds that decouple efficacy from the toxicity of upstream kinase inhibitors.

References

  • Tularik Inc. (2004).[1][2] Antiinflammation agents.[1][2][3][4][5][6] US Patent Application 20040097485A1.[1][2][3][4][5] Link

  • Boehringer Ingelheim . (2009).[7] The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Inc. (2011). Discovery of potent and highly selective thienopyridine Janus kinase 2 inhibitors. Journal of Medicinal Chemistry. Link

  • Celgene . (2022).[5][6] Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor.[6] Translational Research. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5) requires more than synthetic expertise; it demands rigorous,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one (CAS 690635-73-5) requires more than synthetic expertise; it demands rigorous, compliant lifecycle management. This compound is a highly valued intermediate in the synthesis of biologically active thienopyridine derivatives. However, its structural features dictate strict disposal protocols to ensure laboratory safety and environmental compliance under Resource Conservation and Recovery Act (RCRA) guidelines[1].

This guide provides the operational causality, quantitative segregation matrices, and step-by-step methodologies required to safely manage and dispose of this chemical.

Physicochemical Profiling & Disposal Causality

To build a self-validating safety culture, researchers must understand why specific disposal protocols are enforced. The disposal strategy for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one is driven by two distinct structural features:

  • The Covalently Bound Halogen (Bromine): Why must this compound be strictly segregated into halogenated waste, even if dissolved in a non-halogenated solvent like ethyl acetate? The causality lies in the carbon-bromine bond. During standard incineration of non-halogenated organics, temperatures are optimized for carbon, hydrogen, and oxygen combustion. Introducing a brominated compound into this stream leads to incomplete combustion and the generation of highly corrosive hydrogen bromide (HBr) gas, as well as the potential formation of toxic polybrominated dibenzodioxins (PBDDs). Therefore, any solution containing this molecule must be routed to a facility equipped with specialized high-temperature incinerators and alkaline acid-gas scrubbers[2].

  • The Heteroaromatic Core (Thiophene + Pyridinone): Nitrogen and sulfur-containing heterocycles can exhibit environmental persistence and significant aquatic toxicity. Consequently, intentional evaporation in a fume hood or disposal down a sanitary sewer sink drain is strictly prohibited by EPA hazardous waste regulations[3].

Quantitative Waste Segregation Matrix

Accurate segregation at the point of generation minimizes disposal costs and prevents dangerous chemical incompatibilities. Use the following matrix to classify waste streams associated with this compound.

Waste CategoryTypical MatrixEPA Hazard ClassificationPrimary HazardMax Accumulation (LQG)Approved Container Material
Solid Waste Residual powder, contaminated PPE, silica gelNon-RCRA Characteristic (State Regulated)Toxic, Irritant90 Days[4]Puncture-Resistant HDPE
Halogenated Liquid DCM, Chloroform, or any solvent containing the compoundF-Listed / CharacteristicToxic, Environmental90 Days[4]Glass or PTFE-lined Carboy
Aqueous Waste Reaction quenches, aqueous wash layersCharacteristic (if pH <2 or >12.5)Aquatic Toxicity90 Days[4]Polyethylene Carboy

Experimental Protocols: Step-by-Step Disposal Methodologies

The following methodologies are designed as self-validating systems. By following these steps, you inherently verify the safety and compliance of the operation.

Protocol A: Solid Waste & Contaminated Consumables
  • Collection: Gather all solid materials that have come into direct contact with 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. This includes weighing paper, spatulas, empty reagent vials, and chromatography silica gel.

  • Containment: Transfer the materials into a puncture-resistant, High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against residual halogenated organics compared to standard polypropylene[2].

  • Labeling: Affix a compliant hazardous waste label. Mark the contents specifically as "Hazardous Solid Waste: Halogenated Heterocycle (2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one)"[4].

  • Accumulation Tracking: Date the container the moment the first unit of waste is added. Ensure the waste is transferred from the Satellite Accumulation Area (SAA) to the Central Accumulation Area (CAA) before the regulatory time limit expires[5].

Protocol B: Halogenated Liquid Waste Management
  • Compatibility Verification: Ensure the receiving waste carboy is made of glass or PTFE.

    • Causality: Halogenated solvents (like DCM) commonly used to dissolve this compound will degrade standard plastic carboys over time, leading to catastrophic leaks[6].

  • Halogen Routing: Even if the compound was dissolved in a non-halogenated solvent, the presence of the covalently bound bromine atom dictates that the entire mixture must be disposed of in the Halogenated Waste stream[3].

  • Transfer & Funnel Protocol: In a certified fume hood, transfer the liquid waste using a dedicated funnel.

    • Self-Validating Step: Remove the funnel immediately after transfer and securely cap the bottle. Leaving funnels in waste bottles violates EPA open-container regulations and causes hazardous fugitive emissions[6].

Protocol C: Aqueous Waste Neutralization & Disposal
  • Phase Separation: After liquid-liquid extraction of the thienopyridine derivative, isolate the aqueous wash layer.

  • pH Validation: Test the aqueous waste with universal indicator paper.

    • Causality: Thiophene derivatives can decompose under extreme pH levels to release hazardous gases (e.g.,

      
      ). Adjust the pH to a neutral range (pH 6–8) using dilute 
      
      
      
      or
      
      
      . This self-validates the chemical stability of the waste before bulk storage[7].
  • Disposal: Transfer to the aqueous hazardous waste carboy. Never dispose of this aqueous wash down the sanitary sewer[3].

Disposal Workflow Visualization

The following decision tree illustrates the proper segregation pathways for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one waste streams to ensure EPA-compliant incineration.

WasteWorkflow Start 2-Bromo-3-methylthieno[3,2-c] pyridin-4(5H)-one Waste Solid Solid Waste Stream (Powders, Consumables) Start->Solid Liquid Liquid Waste Stream (Solutions, Extracts) Start->Liquid SolidCont HDPE Solid Waste Drum Solid->SolidCont Halo Halogenated Organic (Requires Acid Scrubbing) Liquid->Halo Organic Solvents Aq Aqueous Waste (pH Adjusted) Liquid->Aq Aqueous Washes Incinerator EPA-Permitted High-Temp Incineration SolidCont->Incinerator Halo->Incinerator Aq->Incinerator Specialized Treatment

Fig 1: Segregation and disposal workflow for halogenated thienopyridine waste streams.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager / EPA Guidelines URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: University Chemical Safety Office Guidelines URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services / RCRA URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management for School Laboratories Source: Department of Public Health and Environment URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Chemical Waste Handling and Disposal Guidelines Source: Kansas State University Environmental Health and Safety URL: [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one

As a Senior Application Scientist, this guide is designed to provide you—our valued researchers, scientists, and drug development professionals—with essential, field-proven safety protocols for handling 2-Bromo-3-methylt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you—our valued researchers, scientists, and drug development professionals—with essential, field-proven safety protocols for handling 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one. While this specific molecule may lack extensive, individualized safety data, its structure—a brominated heterocyclic compound—provides a clear framework for establishing robust safety measures based on authoritative data from analogous structures. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risk Profile

The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards. Based on the GHS classification of the closely related compound, 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one, we can anticipate a similar hazard profile for 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.[1]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category Hazard Statement Implication for Handling
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Accidental ingestion could lead to acute illness. Eating, drinking, and smoking in the laboratory must be strictly prohibited.[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact with the skin is likely to cause irritation, redness, and discomfort. Protective gloves and clothing are mandatory.[1][2][4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Exposure to eyes can cause significant irritation and potential damage. Appropriate eye and face protection is non-negotiable.[1][2][4][5]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid must be done with adequate ventilation.[1][2][6] |

Brominated organic compounds as a class are recognized for their potential toxicity, corrosivity, and reactivity.[7][8] Therefore, adherence to stringent handling protocols is essential to mitigate these risks.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The following equipment is mandatory for all procedures involving 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Item Specification/Standard Rationale & Causality
Eye & Face Protection Chemical Splash Goggles ANSI Z87.1 Compliant Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, dust, and vapors from all angles.[9][10][11]
Face Shield To be worn over goggles Provides a secondary barrier protecting the entire face from splashes or energetic reactions, especially when handling larger quantities (>5g) or preparing solutions.[9][10][11][12]
Hand Protection Chemical-Resistant Gloves Nitrile or Neoprene (min. 0.2 mm thickness) Provides a necessary barrier to prevent skin contact and irritation.[10] Double-gloving is strongly recommended to protect against undetected micro-tears and to allow for safe removal of the outer, contaminated glove.[10]
Body Protection Flame-Resistant (FR) Laboratory Coat NFPA 2112 Compliant Protects skin and personal clothing from contamination.[9][10] The flame-resistant property is crucial as brominated compounds can be involved in reactive incidents.[7][11] The coat must be long-sleeved and fully buttoned.

| Respiratory Protection | NIOSH-Approved Respirator | Air-purifying respirator with organic vapor/acid gas cartridges | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust and subsequent respiratory tract irritation.[9][10][12] Respirator use requires prior medical evaluation and fit-testing.[12] |

Safe Handling and Operational Plan

A systematic workflow minimizes exposure and prevents accidents. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[9][10]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required Equipment prep1->prep2 prep3 Don Full PPE (Table 2) prep2->prep3 handle1 Carefully Weigh Solid (Minimize Dust) prep3->handle1 Begin Work handle2 Slowly Add Solid to Solvent handle1->handle2 handle3 Perform Reaction/ Procedure handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Conclude Work clean2 Segregate & Dispose of Waste (Section 5) clean1->clean2 clean3 Remove PPE (Outer Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Experimental workflow for safely handling 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning, ensure the chemical fume hood is operational and certified.[9] Gather all necessary equipment and reagents. Don all PPE as specified in Table 2.

  • Weighing and Transfer: To minimize the generation of airborne dust, handle the solid material with care.[9] Use a spatula for transfers and avoid any actions that could cause the powder to become airborne. If possible, use a containment system like a glove box for weighing.[9]

  • Dissolving: When preparing solutions, add the solid 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one to the solvent slowly and in portions to prevent splashing.[9]

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hygiene: Remove gloves and wash hands thoroughly with soap and water, even if no direct contact is suspected.[9][13]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Table 3: Emergency Response Plan

Situation Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][13] Remove all contaminated clothing while flushing. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.[14]
Inhalation Move the individual to fresh air immediately.[10][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).[10] Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water if the person is conscious.[10][14] Seek immediate medical attention.[10][13][14]
Minor Spill (<1g) Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Small spills can be treated with sodium thiosulfate before absorption.[7] Carefully collect the absorbed material into a labeled hazardous waste container.[7]

| Major Spill (>1g) | Evacuate all personnel from the immediate area. Contact your institution's Environmental Health & Safety (EH&S) or hazardous material response team immediately. Do not attempt to clean it up yourself. |

Disposal Plan

Proper segregation and disposal of waste containing this compound are critical for regulatory compliance and environmental protection. All waste must be treated as hazardous.[7]

G cluster_generation 1. Waste Generation cluster_segregation 2. Waste Segregation cluster_disposal 3. Final Disposal liquid_waste Liquid Waste (Aqueous & Organic Solutions) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid solid_waste Solid Waste (Gloves, Wipes, Silica) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid labeling Label Container: 'Hazardous Waste - Halogenated Organics' halogenated_liquid->labeling halogenated_solid->labeling pickup Arrange for Pickup by EH&S labeling->pickup

Caption: Waste segregation and disposal workflow for halogenated compounds.

Disposal Protocol:
  • Aqueous Waste: All aqueous solutions containing 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one must be collected in a designated "Halogenated Organic Waste" container.[7] Do not empty into drains.[13]

  • Solid Waste: Contaminated lab supplies, including gloves, filter paper, and silica gel, must be collected in a separate, clearly labeled solid hazardous waste container.[7]

  • Labeling: All waste containers must be kept tightly closed and be clearly and accurately labeled with "Hazardous Waste" and a description of the contents, specifying "Halogenated Organic Waste."[7]

  • Storage and Disposal: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7][15] Follow your institution's procedures for the final disposal of hazardous chemical waste.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Safety D
  • Personal protective equipment for handling Furo[3,2-b]pyridin-3-ol. Benchchem.
  • 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one.
  • Personal protective equipment for handling 2-Pyridinesulfenic acid. Benchchem.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry.
  • 2-Bromo-3-methylpyridine.
  • MATERIAL SAFETY D
  • Chemical Safety: Personal Protective Equipment.
  • Chamberland SOP Working with Bromine.
  • SAFETY DATA SHEET - 2-Bromo-3-pyridinol. Fisher Scientific.
  • Safety Data Sheet - 2-Bromo-3-chloropyridine-4-boronic acid. ChemScene.
  • SAFETY DATA SHEET - 2-Bromo-3-methylthiophene. Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • SAFETY DATA SHEET - 2-Bromo-3-methylpyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-(2-thienyl)pyridine. TCI Chemicals.
  • 2-Bromo-3-pyridinol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one
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2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one
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